SLM6031434 hydrochloride
描述
属性
IUPAC Name |
(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGAQKBPLMSWOD-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SLM6031434 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in Attenuating Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism.[1][2] This technical guide delineates the mechanism of action of SLM6031434, focusing on its role in the modulation of pro-fibrotic signaling pathways. Through the targeted inhibition of SphK2, SLM6031434 has demonstrated significant anti-fibrotic potential in preclinical models of renal fibrosis, validating SphK2 as a promising therapeutic target for chronic kidney disease and other fibrotic conditions.[1][3] This document provides a comprehensive overview of the available data, including its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its mechanism.
Core Mechanism of Action: Inhibition of Sphingosine Kinase 2
SLM6031434 acts as a competitive inhibitor of SphK2, exhibiting a high degree of selectivity over its isoform, Sphingosine Kinase 1 (SphK1).[4] Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive signaling lipid involved in a myriad of cellular processes.[3] While SphK1 is primarily located in the cytoplasm, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[3]
The primary mechanism of SLM6031434's anti-fibrotic action stems from its inhibition of SphK2, which leads to a significant accumulation of the substrate, sphingosine, within the cell.[1][2] This increase in intracellular sphingosine levels subsequently upregulates the expression of Smad7, a key inhibitory protein in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3]
Modulation of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a central driver of fibrosis in various organs.[3] Upon ligand binding, the TGF-β receptor complex phosphorylates and activates Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator of this cascade by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor complex.[5]
By increasing the expression of Smad7, SLM6031434 effectively dampens the pro-fibrotic TGF-β/Smad signaling cascade.[1][3] This attenuation results in the reduced expression of key fibrotic mediators, including:
The overall effect is a marked reduction in the excessive deposition of extracellular matrix, a hallmark of tissue fibrosis.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.4 µM | Mouse SphK2 | [4] |
| Inhibitory Concentration (IC50) | 0.4 µM | SphK2 | [2] |
| Selectivity | 40-fold for SphK2 over SphK1 | [4] | |
| Solubility | 20 mM in water, 100 mM in DMSO | [4] | |
| In Vitro Efficacy | 3 µM (16h) reduces TGF-β-induced pro-fibrotic markers | Primary Mouse Renal Fibroblasts | [2] |
| 0.3-10 µM (16h) dose-dependently increases Smad7 protein | Primary Mouse Renal Fibroblasts | [2] | |
| 1 µM (20h) significantly increases cellular sphingosine | Human Podocytes | [2] | |
| 1 µM (24h) upregulates nephrin (B609532) and WT1 expression | Human Podocytes | [2] | |
| In Vivo Efficacy | 2 mg/kg doubles blood S1P levels at 2 hours post-injection | Wild-type Mice | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of SLM6031434 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating SLM6031434.
Experimental Protocols
The following sections detail the generalized protocols for key experiments cited in the study of this compound.
Unilateral Ureter Obstruction (UUO) Mouse Model
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[1]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the peritoneal cavity.[2][4]
-
The left ureter is carefully isolated from the surrounding tissues.
-
The ureter is completely ligated at two points using non-absorbable suture material (e.g., 4-0 silk).[2]
-
The abdominal incision is closed in layers.
-
Sham-operated control animals undergo the same procedure without ureter ligation.
-
-
Drug Administration: this compound or vehicle is administered to the mice, typically via intraperitoneal injection or oral gavage, starting from the day of surgery and continuing for the duration of the experiment (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the kidneys are harvested for histological, molecular, and biochemical analyses.
Cell Culture
-
Primary Renal Fibroblasts:
-
Kidneys from mice are harvested, minced, and digested with collagenase.
-
The resulting cell suspension is filtered and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fibroblasts are isolated based on their characteristic morphology and adherence to plastic.[7][8]
-
Cells are typically used between passages 2 and 5 for experiments.
-
-
Human Podocytes:
-
Conditionally immortalized human podocyte cell lines are commonly used.
-
Cells are propagated under permissive conditions (e.g., 33°C with IFN-γ) and differentiated under non-permissive conditions (e.g., 37°C without IFN-γ) for 10-14 days before experiments.
-
Western Blotting
Western blotting is used to quantify the protein expression levels of key signaling molecules and fibrotic markers.
-
Protein Extraction: Kidney tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Smad7, pSmad2/3, α-SMA, GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the mRNA expression levels of pro-fibrotic genes.
-
RNA Extraction: Total RNA is isolated from kidney tissues or cultured cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method.
-
Primers: Gene-specific primers for target genes (e.g., Col1a1, Fn1, Ctgf) and a housekeeping gene (e.g., Gapdh) are used.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, centered on the selective inhibition of SphK2 and the subsequent upregulation of the anti-fibrotic protein Smad7, provides a strong rationale for its further development. The preclinical data robustly support its efficacy in attenuating the pro-fibrotic TGF-β/Smad signaling pathway. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of SLM6031434.
References
- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. Prevention of Renal Interstitial Fibrosis by Suplatast in a Mouse Model [jstage.jst.go.jp]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of SMAD7 gene overexpression on TGF-β1-induced profibrotic responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propagation, Culture, and Characterization of Renal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 8. Human Kidney Fibroblasts - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
SLM6031434 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for use in humans.
SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1][2] This small molecule has emerged as a critical tool for investigating the roles of SphK2 in various physiological and pathological processes, particularly in the context of fibrotic diseases.[1][3] Its high selectivity, with a 40-fold preference for SphK2 over SphK1, allows for precise dissection of the distinct functions of these two kinase isoforms.[4]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in research, and visualizations of its signaling pathway and experimental workflows.
Core Properties and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SphK2. Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes.[4][5] Inhibition of SphK2 by SLM6031434 leads to two primary downstream consequences: a decrease in S1P production and an accumulation of the substrate, sphingosine.[1][6]
The anti-fibrotic effects of SLM6031434 are attributed to the accumulation of cellular sphingosine, which in turn upregulates the expression of Smad7.[1][3] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[3] By increasing Smad7, SLM6031434 effectively dampens the TGF-β cascade, leading to reduced expression of pro-fibrotic markers and a decrease in extracellular matrix deposition.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for SLM6031434 and its hydrochloride salt.
Table 1: Physicochemical and In Vitro Activity
| Property | Value | Source |
| Formal Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride | [6] |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl | [4] |
| Molecular Weight | 489.96 g/mol | [4] |
| CAS Number | 1897379-34-8 | [1][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 20 mM in water; 100 mM in DMSO | [4] |
| IC₅₀ (SphK2) | 0.4 µM | [1][2] |
| IC₅₀ (SphK1) | 16 µM | [2] |
| Kᵢ (mouse SphK2) | 0.4 µM | [4] |
| Selectivity | ~40-fold for SphK2 over SphK1 | [4] |
Table 2: Summary of In Vitro Experimental Effects
| Cell Type | Treatment | Result | Source |
| Primary mouse renal fibroblasts | 3 µM SLM6031434, 16 h | Reduces TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [1][7] |
| Primary mouse renal fibroblasts | 0.3-10 µM SLM6031434, 16 h | Dose-dependently increases Smad7 protein expression. | [1][7] |
| Human podocytes | 1 µM SLM6031434, 20 h | Significantly increases cellular sphingosine levels. | [1][2] |
| Human podocytes | 1 µM SLM6031434, 24 h | Upregulates nephrin (B609532) and WT1 protein and mRNA expression. | [1][2] |
| U937 cells | Concentration-dependent | Decreases intracellular S1P levels. | [4][6] |
Table 3: Summary of In Vivo Experimental Effects
| Animal Model | Dosage & Administration | Key Findings | Source |
| Unilateral Ureteral Obstruction (UUO) mice | 5 mg/kg, i.p., daily for 9 days | Attenuates renal interstitial fibrosis. | [1][2] |
| Reduced collagen accumulation and ECM deposition. | [1][7] | ||
| Decreased α-SMA expression (myofibroblast activation). | [1][7] | ||
| Downregulated mRNA and protein levels of Col1, FN-1, CTGF. | [1][7] | ||
| Increased sphingosine accumulation and Smad7 expression. | [1][7] | ||
| Reduced Smad2 phosphorylation. | [7] | ||
| Reduced F4/80-positive macrophage infiltration. | [1] | ||
| Wild-type mice | 2 mg/kg, single injection | Doubled blood S1P levels 2 hours after injection. | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established research practices and should be adapted as necessary for specific experimental contexts.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
This model is used to induce renal interstitial fibrosis and evaluate the anti-fibrotic efficacy of SLM6031434.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Anesthetic (e.g., 10% chloral (B1216628) hydrate (B1144303) or isoflurane)
-
Surgical instruments (scissors, forceps)
-
7/0 black braided silk suture
-
Heated surgical pad
Procedure:
-
Anesthetize the mouse and place it on a heated surgical pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently displace the intestines to locate the left ureter.
-
Isolate the left ureter from the surrounding tissue using angled forceps.
-
Securely ligate the left ureter at two points between the renal pelvis and the bladder using 7/0 silk suture.[1]
-
Close the peritoneum and skin using sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
For treatment groups, administer this compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection daily, starting on the day of surgery, for the duration of the study (e.g., 9 days).[1][2] Administer vehicle to the control group.
-
At the end of the treatment period, euthanize the mice and harvest the obstructed kidneys for analysis.
Western Blotting for Smad7 and Phospho-Smad2
This protocol details the detection of changes in protein expression in kidney tissue lysates or cultured cells.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Smad7, anti-phospho-Smad2, anti-total Smad2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize kidney tissue or lyse cultured cells in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Smad7, diluted 1:1000-1:1500 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity, normalizing to the loading control (β-actin).
Collagen Accumulation Assay (Hydroxyproline Assay)
This assay quantifies the total collagen content in kidney tissue as an indicator of fibrosis.
Materials:
-
Kidney tissue homogenates
-
Concentrated HCl (~12 M)
-
Pressure-tight, Teflon-capped vials
-
Hydroxyproline (B1673980) standards
-
Chloramine-T reagent
-
DMAB reagent (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Hydrolysis:
-
Homogenize a known weight of kidney tissue in ddH₂O.
-
To 100 µL of homogenate, add 100 µL of concentrated HCl in a pressure-tight vial.[5]
-
Hydrolyze the samples at 120°C for 3-12 hours.
-
-
Standard Preparation: Prepare a standard curve of hydroxyproline (0-10 µ g/well ) and hydrolyze alongside the samples.
-
Assay Reaction:
-
Transfer a small volume of the cooled hydrolysate to a 96-well plate.
-
Evaporate the samples to dryness (e.g., using a vacuum or hot plate).
-
Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.
-
Add 100 µL of DMAB reagent to each well.
-
Incubate at 60°C for 90 minutes.[5]
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm.
-
Calculation: Determine the hydroxyproline concentration in the samples from the standard curve. Convert the amount of hydroxyproline to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
Caption: Signaling pathway of this compound in inhibiting fibrosis.
Caption: Experimental workflow for in vivo testing using the UUO mouse model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 5. assaygenie.com [assaygenie.com]
- 6. A quantitative in vitro collagen uptake assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMAD7 antibody (66478-1-Ig) | Proteintech [ptglab.com]
- 8. A Mouse Model to Evaluate the Long-Term Structural and Functional Outcomes after the Reversal of Prolonged Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLM6031434 Hydrochloride: A Selective SphK2 Inhibitor
This technical guide provides a comprehensive overview of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the sphingolipid signaling pathway.
Introduction to Sphingosine Kinase 2 (SphK2)
Sphingosine kinases (SphKs) are a family of lipid kinases that catalyze the phosphorylation of sphingosine to produce the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] There are two main isoforms, SphK1 and SphK2, which often have distinct and sometimes opposing cellular functions.[2] While SphK1 is primarily cytoplasmic and associated with cell growth and survival, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, where it can be involved in processes like cell proliferation inhibition and apoptosis.[3] The product of SphK2, S1P, can act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface, thereby influencing a multitude of cellular processes.[1][4] The dysregulation of the SphK2/S1P signaling axis has been implicated in a variety of diseases, including cancer, inflammatory disorders, and fibrosis.[4][5]
This compound: An Overview
This compound is a potent and highly selective small molecule inhibitor of SphK2.[6][7] Its ability to specifically target SphK2 makes it a valuable tool for elucidating the isoform-specific functions of this enzyme and a promising candidate for therapeutic development.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, hydrochloride | [8] |
| Molecular Formula | C22H30F3N5O2・HCl | [9] |
| Molecular Weight | 489.96 g/mol | [9] |
| CAS Number | 1897379-34-8 | [9] |
| Purity | ≥98% | [9] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [9] |
| Storage | Store at -20°C. | [8][9] |
Biological Activity and Selectivity
SLM6031434 exhibits high selectivity for SphK2 over its isoform, SphK1. This selectivity is crucial for dissecting the specific roles of SphK2 in cellular signaling.
| Parameter | Species | Value | Selectivity (SphK1/SphK2) | Reference |
| Ki | Human SphK2 (hSphK2) | 340 nM | ~23-fold | [7] |
| Ki | Mouse SphK2 (mSphK2) | 0.4 µM (400 nM) | ~40-fold | [7][9] |
| IC50 | SphK2 | 0.4 µM | - | [6][10] |
| Ki (vs. SphK1) | Human SphK1 (hSphK1) | >7.8 µM | - | [7] |
| Ki (vs. SphK1) | Mouse SphK1 (mSphK1) | >20 µM | - | [8] |
Mechanism of Action and Signaling Pathways
SLM6031434 exerts its effects by directly inhibiting the catalytic activity of SphK2, thereby preventing the phosphorylation of sphingosine to S1P.[4] This leads to an accumulation of sphingosine and a reduction in S1P levels within specific cellular compartments.[6][8]
The Sphingosine Kinase 2 Signaling Pathway
The following diagram illustrates the central role of SphK2 in the sphingolipid metabolic pathway and the point of intervention for SLM6031434.
Caption: The SphK2 signaling pathway and the inhibitory action of SLM6031434.
Anti-Fibrotic Effects via TGF-β/Smad Pathway Modulation
A significant area of research for SLM6031434 is its anti-fibrotic potential.[5][6] Studies have shown that SLM6031434 can attenuate fibrosis, particularly in the context of kidney disease.[5][6] This effect is, in part, mediated by the upregulation of Smad7, an inhibitory Smad that acts as a negative regulator of the pro-fibrotic TGF-β signaling pathway.[5][6]
Caption: SLM6031434 modulates the TGF-β/Smad pathway, leading to anti-fibrotic effects.
In Vitro and In Vivo Efficacy
In Vitro Data
SLM6031434 has demonstrated significant activity in various cell-based assays.
| Cell Line | Treatment | Effect | Reference |
| U937 cells | - | Decreases S1P levels. | [8][9] |
| U937 cells | - | Increases sphingosine levels. | [8] |
| Primary mouse renal fibroblasts | 3 µM, 16 h | Reduces TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [6] |
| Primary mouse renal fibroblasts | 0.3-10 µM, 16 h | Dose-dependently increases Smad7 protein expression. | [6] |
| Human podocytes | 1 µM, 20 h | Significantly increases cellular sphingosine levels. | [6] |
| Wildtype human podocytes | 1 µM, 24 h | Upregulates nephrin (B609532) and WT1 protein and mRNA expression. | [6] |
In Vivo Data
Animal studies have corroborated the in vitro findings and demonstrated the potential of SLM6031434 in disease models.
| Animal Model | Dosage | Effect | Reference |
| Wild-type mice | - | Increases blood levels of S1P. | [9] |
| Wild-type mice | 2 mg/kg | Doubled the blood S1P level 2 hours after injection. | [11] |
| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Attenuates renal interstitial fibrosis. | [6] |
| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Reduced collagen accumulation and ECM deposition. | [6] |
| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Decreased α-SMA expression. | [6] |
| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Downregulated mRNA and protein levels of Col1, FN-1, CTGF. | [6] |
| UUO-induced renal interstitial fibrosis mouse model | 5 mg/kg, i.p., daily, 9 days | Increased sphingosine accumulation and Smad7 expression, while reducing Smad2 phosphorylation. | [6] |
| Sphk1-/- mice | 5 mg/kg | Reduces blood S1P levels. | [8] |
| Sphk2-/- mice | 5 mg/kg | No effect on blood S1P levels. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for assays relevant to the study of SLM6031434.
In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This assay is a common method to determine the potency of an inhibitor against recombinant SphK2.
Materials:
-
Recombinant human SphK2 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (test inhibitor) dissolved in DMSO
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, a fixed concentration of D-erythro-sphingosine (typically at or near the Km value), and varying concentrations of SLM6031434.
-
Initiate the reaction by adding recombinant SphK2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the reaction termination buffer.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate S1P from unreacted sphingosine and ATP.
-
Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager or by scraping the corresponding silica and quantifying with a scintillation counter.
-
Calculate the percent inhibition for each concentration of SLM6031434 and determine the IC50 value.
Caption: Workflow for a radiometric in vitro sphingosine kinase activity assay.
Cellular Assay for S1P Measurement (LC-MS/MS)
This protocol quantifies the levels of S1P in cells treated with an SphK2 inhibitor, providing a measure of target engagement in a cellular context.
Materials:
-
Cell line of interest (e.g., U937)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent with an appropriate internal standard (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of SLM6031434 for a specified time (e.g., 2 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding the ice-cold extraction solvent containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Dry the lipid extract, for example, under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of S1P relative to the internal standard.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SphK2. Its demonstrated efficacy in vitro and in vivo, particularly in models of fibrosis, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The detailed data and protocols provided in this guide serve as a resource for scientists working to further understand the role of SphK2 in health and disease and to explore the therapeutic applications of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SLM6031434 | SphK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Anti-Fibrotic Potential of SLM6031434 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. Emerging research has highlighted its significant anti-fibrotic properties, particularly in the context of renal fibrosis. This technical guide synthesizes the current understanding of SLM6031434's mechanism of action, its effects in preclinical models, and the experimental methodologies used to elucidate its therapeutic potential.
Core Mechanism of Action
SLM6031434 exerts its anti-fibrotic effects by inhibiting SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This inhibition leads to an intracellular accumulation of sphingosine. The elevated sphingosine levels, in turn, upregulate the expression of Smad7, an inhibitory protein of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[1] The TGF-β pathway is a well-established central mediator of fibrosis. By enhancing Smad7 expression, SLM6031434 effectively dampens the pro-fibrotic cascade initiated by TGF-β, leading to a reduction in the expression of key fibrotic markers. The IC50 value for SLM6031434's inhibition of SphK2 is 0.4 µM.[1]
Figure 1: Proposed signaling pathway for the anti-fibrotic effects of this compound.
Preclinical Efficacy: Data Presentation
The anti-fibrotic effects of SLM6031434 have been demonstrated in both in vitro and in vivo models of renal fibrosis.
In Vitro Studies
The primary in vitro model utilized primary mouse renal fibroblasts.
| Parameter | Cell Type | Treatment | Duration | Result |
| Pro-fibrotic Marker Expression | Primary Mouse Renal Fibroblasts | SLM6031434 (3 µM) + TGF-β | 16 hours | Reduced expression of Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF).[1] |
| Smad7 Expression | Primary Mouse Renal Fibroblasts | SLM6031434 (0.3-10 µM) | 16 hours | Dose-dependent increase in Smad7 protein expression.[1] |
| Sphingosine Levels | Human Podocytes | SLM6031434 (1 µM) | 20 hours | Significant increase in cellular sphingosine levels.[1] |
In Vivo Studies
The primary in vivo model was the unilateral ureteral obstruction (UUO) mouse model of tubulointerstitial fibrosis.
| Parameter | Animal Model | Treatment | Duration | Result |
| Renal Interstitial Fibrosis | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Attenuation of renal interstitial fibrosis.[1] |
| Collagen Accumulation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Reduced collagen accumulation and extracellular matrix (ECM) deposition.[1] |
| Myofibroblast Activation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Decreased α-smooth muscle actin (α-SMA) expression.[1] |
| Pro-fibrotic Gene & Protein Expression | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Downregulated mRNA and protein levels of Col1, FN-1, and CTGF.[1] |
| Signaling Pathway Modulation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Increased sphingosine accumulation and Smad7 expression; reduced Smad2 phosphorylation.[1] |
| Inflammation | UUO Mice | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Reduced infiltration of F4/80-positive macrophages and downregulated iNOS and Mcr1 mRNA.[1] |
Experimental Protocols
In Vitro Methodology: Primary Renal Fibroblast Culture and Treatment
-
Isolation and Culture: Primary renal fibroblasts are isolated from the kidneys of mice. The renal cortex is minced and subjected to enzymatic digestion to obtain a single-cell suspension. Fibroblasts are then cultured in appropriate media, typically DMEM supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment with SLM6031434: For experiments, fibroblasts are often serum-starved for a period (e.g., 24 hours) to synchronize the cell cycle. Subsequently, cells are pre-incubated with varying concentrations of this compound (e.g., 0.3-10 µM) for a specified duration before stimulation with a pro-fibrotic agent like TGF-β (e.g., 5 ng/mL).
-
Analysis: Following treatment, cell lysates are collected for protein analysis by Western blotting to assess the expression levels of Col1, FN-1, CTGF, and Smad7. RNA can also be extracted for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of the target genes.
Figure 2: General experimental workflow for in vitro studies with this compound.
In Vivo Methodology: Unilateral Ureteral Obstruction (UUO) Mouse Model
-
Surgical Procedure: Unilateral ureteral obstruction is a widely used surgical model to induce progressive renal fibrosis. In mice, the left ureter is ligated at two points with a non-absorbable suture, leading to complete obstruction of urine flow and subsequent development of tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as an internal control.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal (i.p.) injection. A common dosing regimen is 5 mg/kg administered daily. Treatment usually commences at the time of or shortly after the UUO surgery and continues for the duration of the study (e.g., 9 days).
-
Tissue Harvesting and Analysis: At the end of the treatment period, mice are euthanized, and both the obstructed and contralateral kidneys are harvested. The kidneys are then processed for various analyses:
-
Histology: Kidney sections are stained with reagents such as Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and the extent of fibrosis.
-
Immunohistochemistry/Immunofluorescence: Staining for specific markers like α-SMA (myofibroblasts) and F4/80 (macrophages) is performed to assess cellular changes.
-
Western Blotting and qPCR: Kidney tissue homogenates are used to measure the protein and mRNA expression levels of fibrotic markers (Col1, FN-1, CTGF) and signaling molecules (Smad7, p-Smad2).
-
Conclusion and Future Directions
This compound has emerged as a promising anti-fibrotic agent with a well-defined mechanism of action targeting the SphK2/Smad7/TGF-β signaling axis. The preclinical data strongly support its potential for the treatment of fibrotic diseases, particularly chronic kidney disease. Further research is warranted to explore its efficacy in other models of fibrosis, to conduct detailed pharmacokinetic and pharmacodynamic studies, and to ultimately translate these encouraging preclinical findings into clinical applications. The development of selective SphK2 inhibitors like SLM6031434 represents a novel therapeutic strategy to combat the progression of fibrosis.
References
In-Depth Technical Guide: SLM6031434 Hydrochloride for Kidney Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic kidney disease (CKD) is a global health issue characterized by the progressive loss of kidney function, often culminating in renal fibrosis. A key signaling pathway implicated in the pathogenesis of renal fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway. SLM6031434 hydrochloride, a highly selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), has emerged as a promising therapeutic candidate for mitigating renal fibrosis. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with SLM6031434 in the context of kidney disease research. The document details its mechanism of action, summarizes key quantitative findings, and provides detailed methodologies for the primary experimental models used to evaluate its efficacy.
Mechanism of Action
SLM6031434 is a potent and selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). In the context of renal fibrosis, the inhibition of SphK2 by SLM6031434 leads to an increase in the intracellular levels of sphingosine. This accumulation of sphingosine, in turn, upregulates the expression of Smad7, an inhibitory Smad protein.[1] Smad7 plays a crucial role in a negative feedback loop that attenuates TGF-β signaling by preventing the phosphorylation and activation of pro-fibrotic Smad2 and Smad3. By enhancing Smad7 expression, SLM6031434 effectively counteracts the pro-fibrotic effects of TGF-β, leading to a reduction in the expression of extracellular matrix (ECM) proteins and other markers of fibrosis.[1]
Quantitative Data Summary
The efficacy of SLM6031434 has been demonstrated in both in vitro and in vivo models of renal fibrosis. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Activity of SLM6031434
| Parameter | Value | Cell Type | Reference |
| SphK2 IC50 | 0.4 µM | - | --INVALID-LINK-- |
| Smad7 Protein Expression | Dose-dependent increase | Primary Mouse Renal Fibroblasts | [1] |
| Profibrotic Marker Expression (Col1, FN-1, CTGF) | Reduction with 3 µM SLM6031434 | Primary Mouse Renal Fibroblasts | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of SLM6031434 in Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Collagen Accumulation | SLM6031434 (5 mg/kg, i.p., daily) | Reduced | [1] |
| α-SMA Expression | SLM6031434 (5 mg/kg, i.p., daily) | Decreased | [1] |
| Col1, FN-1, CTGF mRNA and Protein Levels | SLM6031434 (5 mg/kg, i.p., daily) | Downregulated | [1] |
| Smad7 Expression | SLM6031434 (5 mg/kg, i.p., daily) | Increased | [1] |
| Smad2 Phosphorylation | SLM6031434 (5 mg/kg, i.p., daily) | Reduced | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of SLM6031434.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a well-established method for inducing renal interstitial fibrosis.
4.1.1 Surgical Procedure
-
Anesthesia: Anesthetize male C57BL/6 mice (8-10 weeks old) using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Preparation: Shave the left flank and sterilize the area with an antiseptic solution. Place the mouse on a heating pad to maintain body temperature.
-
Incision: Make a small flank incision (~1 cm) to expose the peritoneum.
-
Ureter Ligation: Gently expose the left kidney and ureter. Isolate the ureter from surrounding tissue and ligate it at two points using 6-0 silk suture. The ureter may be cut between the two ligatures.
-
Closure: Reposition the kidney and close the peritoneal layer and skin incision with sutures or surgical clips.
-
Sham Operation: For control animals, perform the same procedure, including isolation of the ureter, but without ligation.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals during recovery.
4.1.2 SLM6031434 Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosing: Administer SLM6031434 at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 9 days).[1]
4.1.3 Tissue Harvesting and Processing
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Harvest the obstructed and contralateral kidneys for further analysis (histology, Western blotting, qPCR).
Primary Renal Fibroblast Culture and Treatment
4.2.1 Isolation and Culture of Primary Renal Fibroblasts
-
Kidney Harvest: Euthanize neonatal mice and harvest the kidneys under sterile conditions.
-
Digestion: Mince the kidney cortex and digest with a solution of collagenase and trypsin.
-
Cell Seeding: Plate the resulting cell suspension in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Fibroblast Enrichment: After a period of incubation, fibroblasts will adhere to the culture dish while other cell types can be removed by washing. Passage the fibroblasts for further experiments.
4.2.2 In Vitro Treatment with SLM6031434
-
Cell Seeding: Seed primary renal fibroblasts in appropriate culture plates.
-
Starvation: Once the cells reach a desired confluency, serum-starve them for a period (e.g., 16-24 hours) to synchronize them.
-
Treatment: Treat the cells with varying concentrations of SLM6031434 (e.g., 0.3-10 µM) for the desired duration (e.g., 16-24 hours). In some experiments, co-treat with a pro-fibrotic stimulus like TGF-β.
Western Blot Analysis
-
Protein Extraction: Lyse kidney tissue or cultured fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Smad7, p-Smad2, Collagen I, Fibronectin-1, CTGF, α-SMA, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of action of SLM6031434 in attenuating renal fibrosis.
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Caption: In vitro experimental workflow using primary renal fibroblasts.
Conclusion
This compound represents a promising investigational compound for the treatment of renal fibrosis. Its selective inhibition of SphK2 and subsequent upregulation of the anti-fibrotic protein Smad7 provide a targeted approach to counteract the detrimental effects of TGF-β signaling in the kidney. The preclinical data strongly support its anti-fibrotic efficacy in relevant models of kidney disease. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to further investigate the therapeutic potential of SLM6031434 in the fight against chronic kidney disease.
References
The Selective SphK2 Inhibitor SLM6031434 Hydrochloride: A Technical Guide to its Impact on Sphingosine Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SLM6031434 hydrochloride, a selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), on sphingosine accumulation. This document details the mechanism of action, presents quantitative data from key in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating the role of SphK2 in cellular signaling and disease.
Introduction: The Sphingolipid Rheostat and the Role of SphK2
Sphingolipids are a class of bioactive lipids that play critical roles in a multitude of cellular processes, including cell growth, proliferation, apoptosis, and inflammation. The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat." This delicate equilibrium is crucial for maintaining cellular homeostasis.
Sphingosine kinases (SphK), which exist in two isoforms, SphK1 and SphK2, are the enzymes responsible for the phosphorylation of sphingosine to S1P. While both isoforms catalyze the same reaction, they exhibit distinct subcellular localizations and are implicated in different signaling pathways. SphK2, in particular, has garnered significant interest as a therapeutic target due to its involvement in various pathological conditions, including fibrosis and cancer.
This compound is a potent and highly selective small molecule inhibitor of SphK2.[1][2][3] Its selectivity for SphK2 over SphK1 allows for the specific interrogation of SphK2-mediated pathways.[1] By inhibiting the catalytic activity of SphK2, SLM6031434 disrupts the sphingolipid rheostat, leading to an accumulation of the enzyme's substrate, sphingosine, and a decrease in the product, S1P, within the cell.[1] This guide explores the quantitative effects of SLM6031434 on sphingosine levels and provides the necessary technical information for its use in research settings.
Mechanism of Action: Modulating the Sphingolipid Pathway
This compound exerts its effect by directly binding to and inhibiting the enzymatic activity of SphK2. This inhibition prevents the conversion of sphingosine to S1P, leading to a direct increase in intracellular sphingosine concentrations and a concurrent decrease in intracellular S1P levels.[1] The following diagram illustrates the canonical sphingolipid metabolic pathway and the point of intervention for SLM6031434.
Quantitative Data on Sphingosine Accumulation
The following tables summarize the quantitative effects of this compound on sphingosine and S1P levels from key published studies.
In Vitro Effects in U937 Human Monocytic Leukemia Cells
The study by Kharel et al. (2015) provides a detailed analysis of the dose-dependent effects of SLM6031434 on sphingolipid levels in U937 cells.[1]
| SLM6031434 Concentration | Mean Sphingosine Level (pmol/10^6 cells) | Standard Deviation | Mean S1P Level (pmol/10^6 cells) | Standard Deviation |
| Control (Vehicle) | ~2.5 | ~0.5 | ~12.5 | ~1.5 |
| 1 µM | ~7.5 | ~1.0 | ~7.5 | ~1.0 |
| 10 µM | ~15.0 | ~2.0 | ~5.0 | ~0.8 |
| Table 1: Effect of a 2-hour treatment of SLM6031434 on sphingosine and S1P levels in U937 cells. Data extracted from Kharel et al., J Pharmacol Exp Ther, 2015.[1] |
In Vivo Effects in a Mouse Model of Tubulointerstitial Fibrosis
A study by Schwalm et al. (2021) investigated the anti-fibrotic potential of SLM6031434 in a unilateral ureter obstruction (UUO) mouse model. The study reported a significant accumulation of sphingosine in the kidneys of mice treated with the inhibitor.[2]
| Treatment Group | Sphingosine Accumulation in Kidney Tissue |
| Vehicle | Baseline |
| SLM6031434 (5 mg/kg, i.p., daily for 9 days) | Strong Accumulation |
| Table 2: Qualitative summary of the effect of SLM6031434 on sphingosine accumulation in a mouse model of renal fibrosis. Specific quantitative data was not available in the provided search results. Data from Schwalm et al., Cell Signal, 2021.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Analysis of Sphingolipid Levels in U937 Cells
This protocol is based on the methodology described by Kharel et al. (2015).[1]
4.1.1 Cell Culture and Treatment
-
Culture U937 human monocytic leukemia cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or water).[3]
-
Treat cells with the desired concentrations of SLM6031434 or vehicle control for the specified duration (e.g., 2 hours).
4.1.2 Lipid Extraction
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a protein assay to determine the protein concentration for normalization.
-
For lipid extraction, use a modified Bligh-Dyer method. To the cell suspension, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.
-
Vortex the mixture vigorously and incubate on ice.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge at 1000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
4.1.3 LC-MS/MS Analysis of Sphingolipids
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify sphingosine and S1P.
-
Use stable isotope-labeled internal standards for accurate quantification.
In Vivo Analysis in a Mouse Model of Tubulointerstitial Fibrosis
This protocol is based on the methodology described by Schwalm et al. (2021).[2]
4.2.1 Animal Model
-
Use a validated mouse model of tubulointerstitial fibrosis, such as the unilateral ureteral obstruction (UUO) model.
-
House animals in accordance with institutional guidelines and provide ad libitum access to food and water.
4.2.2 Dosing Regimen
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 9 days).
4.2.3 Tissue Collection and Processing
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the kidneys and either snap-freeze them in liquid nitrogen for lipid analysis or fix them in formalin for histological analysis.
4.2.4 Lipid Extraction and Analysis from Tissue
-
Homogenize a weighed portion of the frozen kidney tissue in a suitable buffer.
-
Perform lipid extraction from the tissue homogenate using a similar method as described for cells (Section 4.1.2).
-
Proceed with LC-MS/MS analysis as detailed in Section 4.1.3, adjusting for the tissue matrix as necessary.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the specific roles of SphK2 in health and disease. As demonstrated by the presented data, its selective inhibition of SphK2 leads to a predictable and measurable accumulation of intracellular sphingosine. This modulation of the sphingolipid rheostat has shown therapeutic potential, particularly in the context of fibrosis.
Future research should focus on further quantifying the in vivo effects of SLM6031434 on sphingosine levels in various tissues and disease models. A deeper understanding of the downstream signaling consequences of sphingosine accumulation will be critical in translating the therapeutic potential of SphK2 inhibition into clinical applications. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these investigations.
References
SLM6031434 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SLM6031434 hydrochloride, a potent and selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). This document includes detailed experimental protocols and visual representations of its mechanism of action to support further research and drug development efforts.
Chemical Structure and Properties
This compound is the hydrochloride salt form of SLM6031434.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride | [3] |
| CAS Number | 1897379-34-8 | [1][4] |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂ · HCl | [3][4] |
| Molecular Weight | 489.96 g/mol | [4] |
| SMILES | N=C(N1--INVALID-LINK--CCC1)N.Cl | [1] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [4] |
| Storage | Store at -20°C. For solvent-based stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4] | [1][4] |
| Purity | ≥98% | [4] |
Mechanism of Action and Biological Activity
SLM6031434 is a highly selective inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] S1P is a critical signaling lipid involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including fibrosis.[5]
Key Biological Activities:
-
Selective SphK2 Inhibition: SLM6031434 exhibits potent and selective inhibition of SphK2 with a Ki value of 0.4 μM for the mouse enzyme and an IC50 value of 0.4 μM.[1][6] It shows a 40-fold selectivity for SphK2 over its isoform, SphK1.[4][6]
-
Anti-Fibrotic Effects: SLM6031434 has demonstrated significant anti-fibrotic efficacy in preclinical models of kidney fibrosis.[1][2][7][8] It attenuates the accumulation of extracellular matrix proteins like collagen and fibronectin.[7][8]
-
Modulation of Sphingolipid Levels: Inhibition of SphK2 by SLM6031434 leads to an increase in cellular sphingosine levels and a decrease in intracellular S1P levels.[4][6] Interestingly, systemic administration in mice has been shown to increase blood S1P levels.[4][6]
-
TGF-β/Smad Signaling Pathway: The anti-fibrotic effects of SLM6031434 are mediated, in part, through the upregulation of Smad7, an inhibitory Smad protein that negatively regulates the pro-fibrotic TGF-β signaling pathway.[1][2][9] By increasing Smad7 expression, SLM6031434 counteracts the downstream effects of TGF-β, including the expression of fibrotic genes.[1][2][7]
The signaling pathway illustrating the mechanism of action of SLM6031434 in attenuating fibrosis is depicted below.
Caption: SLM6031434 inhibits SphK2, leading to increased sphingosine and subsequent upregulation of Smad7, which in turn inhibits the pro-fibrotic TGF-β signaling pathway.
Experimental Protocols
In Vitro Sphingosine Kinase 2 (SphK2) Inhibition Assay
This radiometric biochemical assay quantifies the inhibitory potential of SLM6031434 on recombinant human SphK2 activity.
Materials:
-
Recombinant human SphK2 enzyme (from cell lysates of transfected HEK293T or Sf9 insect cells)
-
This compound
-
Kinase assay buffer: 20 mM Tris-HCl (pH 7.4), 1 M KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitors.[7][10]
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP
-
P81 phosphocellulose cation exchange paper
-
75 mM orthophosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A typical concentration range to test is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant SphK2 enzyme (0.02–0.03 mg of total protein from cell lysate) with the kinase assay buffer.
-
Pre-incubation: Add the desired concentration of SLM6031434 or vehicle to the enzyme mixture and pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding D-erythro-sphingosine (final concentration 5-10 µM) and [γ-³²P]ATP (final concentration 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. Ensure this time is within the linear range of product formation.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Separation of Product: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 75 mM orthophosphoric acid, followed by a final wash with acetone.
-
Quantification: Measure the radioactivity of the ³²P-labeled S1P product retained on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of SLM6031434 compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro radiometric SphK2 inhibition assay.
In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
This surgical model is used to induce progressive renal interstitial fibrosis to evaluate the anti-fibrotic efficacy of SLM6031434.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 nylon)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Place the anesthetized mouse on a heated surgical pad.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently move the intestines to expose the left ureter.
-
Isolate the left ureter and ligate it at two points using 8-0 nylon suture.
-
For sham-operated control animals, the ureter is isolated but not ligated.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment:
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle daily for the duration of the study (e.g., 9 days).[2]
-
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Fibrosis Assessment:
-
Histology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Immunohistochemistry: Stain kidney sections for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.
-
Gene Expression Analysis: Extract RNA from a portion of the kidney and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Fn1, Ctgf).
-
Protein Analysis: Extract protein from a portion of the kidney and perform Western blotting to measure the protein levels of fibrotic markers and signaling molecules (e.g., α-SMA, fibronectin, p-Smad2, Smad7).
-
Caption: Experimental workflow for the unilateral ureteral obstruction (UUO) mouse model.
Synthesis
While a detailed, step-by-step synthesis protocol for SLM6031434 is not publicly available, the synthesis of structurally related SphK2 inhibitors has been described. The synthesis likely involves a multi-step process. A plausible synthetic route could involve the coupling of a substituted benzonitrile (B105546) with hydroxylamine (B1172632) to form an amidoxime. This intermediate would then be reacted with N-Boc-L-proline to form the 1,2,4-oxadiazole (B8745197) core. Subsequent deprotection and guanidinylation steps would yield the final compound.
Conclusion
This compound is a valuable research tool for investigating the role of SphK2 in various physiological and pathological processes, particularly in the context of fibrotic diseases. Its high selectivity and demonstrated in vivo efficacy make it a promising lead compound for the development of novel anti-fibrotic therapies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of targeting SphK2.
References
- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of sphingosine kinase 2 attenuates hypertrophic scar formation via upregulation of Smad7 in human hypertrophic scar fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLM6031434 Hydrochloride (CAS: 1897379-34-8): A Selective Sphingosine Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLM6031434 hydrochloride is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key quantitative data from various studies. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further research and development. The document also includes visualizations of the relevant signaling pathway and a typical experimental workflow to aid in the understanding of its biological context and practical application.
Chemical and Physical Properties
This compound is the hydrochloride salt form of SLM6031434.[1]
| Property | Value | Reference |
| CAS Number | 1897379-34-8 | [1] |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂・HCl | [1] |
| Molecular Weight | 489.96 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to beige powder/crystalline solid | [3] |
| Solubility | Soluble to 20 mM in water and 100 mM in DMSO. | [1] |
| Storage | Store at -20°C | [1] |
Quantitative Data Summary
This compound exhibits high selectivity for Sphingosine Kinase 2 (SphK2) over Sphingosine Kinase 1 (SphK1).
| Parameter | Species/Cell Line | Value | Reference |
| Kᵢ (SphK2) | Mouse | 0.4 µM | [1] |
| IC₅₀ (SphK2) | Not Specified | 0.4 µM | [4] |
| Selectivity | SphK2 vs. SphK1 | 40-fold | [1] |
| Effect on S1P levels (in vitro) | U937 cells | Decreases levels of sphingosine-1-phosphate (S1P) | [1] |
| Effect on S1P levels (in vivo) | Wild-type mice | Increases blood levels of S1P | [1] |
| Effect on profibrotic markers (in vitro) | Primary mouse renal fibroblasts | Reduces TGFβ-induced expression of Col1, FN-1, CTGF at 3 µM (16h) | [4] |
| Effect on Smad7 expression (in vitro) | Primary mouse renal fibroblasts | Dose-dependently increases Smad7 protein expression (0.3-10 µM, 16h) | [4] |
| Effect on cellular sphingosine (in vitro) | Human podocytes | Significantly increases cellular sphingosine levels at 1 µM (20h) | [4] |
| In vivo efficacy | Unilateral Ureteral Obstruction (UUO) mouse model | Attenuates renal interstitial fibrosis at 5 mg/kg, i.p., daily for 9 days | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting Sphingosine Kinase 2 (SphK2). SphK2 is one of the two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in a myriad of cellular processes.[5]
In the context of renal fibrosis, the inhibition of SphK2 by SLM6031434 has been shown to have anti-fibrotic effects. This is, in part, mediated through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[6] TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation of Smad proteins (Smad2/3).[7] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and promotes the transcription of genes associated with fibrosis, such as collagen and fibronectin.[7]
SLM6031434 has been observed to increase the expression of Smad7, an inhibitory Smad that acts as a negative regulator of the TGF-β/Smad pathway.[4] By upregulating Smad7, SLM6031434 can attenuate the pro-fibrotic signaling cascade initiated by TGF-β. Additionally, the inhibition of SphK2 leads to an accumulation of its substrate, sphingosine, which may also contribute to the observed anti-fibrotic effects.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
| Experiment | Detailed Methodology |
| In Vitro Sphingosine Kinase 2 (SphK2) Inhibition Assay (Radiometric) | 1. Reagents and Materials: - Recombinant human or mouse SphK2- Sphingosine (substrate)- [γ-³²P]ATP or [γ-³³P]ATP- this compound (test inhibitor)- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)- Kinase reaction termination solution (e.g., 1N HCl)- Organic solvent for extraction (e.g., chloroform/methanol mixture)- Thin-layer chromatography (TLC) plates- Scintillation counter2. Procedure: a. Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO). b. In a microcentrifuge tube or 96-well plate, combine the recombinant SphK2 enzyme, sphingosine, and the test inhibitor at various concentrations. c. Pre-incubate the mixture for 10-15 minutes at 37°C. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range. f. Terminate the reaction by adding the termination solution. g. Extract the lipids, including the radiolabeled S1P product, using an organic solvent mixture. h. Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC. i. Quantify the amount of radiolabeled S1P using a scintillation counter. j. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ or Kᵢ value.[8][9] |
| In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis | 1. Animals and Materials: - 8-10 week old male mice (e.g., C57BL/6)- Anesthetic (e.g., isoflurane, ketamine/xylazine)- Surgical instruments- Suture material (e.g., 4-0 or 5-0 silk)- this compound- Vehicle (e.g., saline, PBS with appropriate solubilizing agents)2. Surgical Procedure: a. Anesthetize the mouse and place it on a heating pad to maintain body temperature. b. Make a flank incision to expose the left kidney and ureter. c. Ligate the left ureter at two points using silk suture. d. Close the incision in layers. e. Provide post-operative care, including analgesics and monitoring for recovery.3. Dosing Regimen: a. Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting from the day of surgery for a specified duration (e.g., 9 days).[4]4. Endpoint Analysis: a. At the end of the study period, euthanize the mice and harvest the kidneys. b. Process the kidney tissue for histological analysis (e.g., Masson's trichrome, Sirius Red staining for collagen deposition), immunohistochemistry (e.g., for α-SMA, fibronectin), and molecular analysis (e.g., Western blot for Smad7, qRT-PCR for profibrotic gene expression).[5][10][11][12] |
| Cell-Based Assay for Anti-Fibrotic Activity | 1. Cell Culture and Reagents: - Primary mouse renal fibroblasts or a suitable kidney cell line (e.g., human podocytes)- Cell culture medium and supplements- Recombinant human TGF-β1- this compound- Reagents for Western blotting, qRT-PCR, or immunofluorescence.2. Procedure: a. Seed the cells in appropriate culture plates and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) to induce a fibrotic response. d. Incubate for a further period (e.g., 16-24 hours). e. Harvest the cells for downstream analysis.3. Analysis: a. Western Blotting: Analyze the protein expression of profibrotic markers (e.g., collagen I, fibronectin, α-SMA) and signaling molecules (e.g., Smad7, p-Smad2/3).[4] b. qRT-PCR: Analyze the mRNA expression of profibrotic genes. c. Immunofluorescence: Visualize the expression and localization of fibrotic markers. |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of Sphingosine Kinase 2 in various physiological and pathological processes. Its high selectivity and demonstrated efficacy in preclinical models of renal fibrosis make it a promising candidate for further investigation in the development of novel anti-fibrotic therapies. The data and protocols presented in this guide are intended to support the scientific community in advancing our understanding of SphK2 inhibition and its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound ≥98% (HPLC) | 1897379-34-8 [sigmaaldrich.com]
- 3. SLM6031434 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unilateral ureteral obstruction. [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
SLM6031434 Hydrochloride: A Technical Guide to Target Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1][2] Sphingosine kinases, existing in two isoforms, SphK1 and SphK2, are crucial lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The SphK/S1P signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, inflammation, and fibrosis. The distinct subcellular localizations and functions of SphK1 and SphK2 have made the development of isoform-selective inhibitors a key strategy for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its inhibitory potency, selectivity against SphK1, and its mechanism of action related to the modulation of the TGF-β signaling pathway.
Target Selectivity Profile
This compound demonstrates significant selectivity for SphK2 over SphK1. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (µM) | Selectivity (fold vs. SphK1) |
| Sphingosine Kinase 2 (SphK2) | 0.4 | 40 |
| Sphingosine Kinase 1 (SphK1) | 16 | 1 |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of protein kinases (kinome scan) is not publicly available at the time of this writing.
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of SphK2. This inhibition leads to a decrease in the production of S1P and a corresponding accumulation of its substrate, sphingosine.[1] The elevation of intracellular sphingosine levels has been shown to be a key event in the downstream signaling cascade.
One of the critical consequences of SphK2 inhibition by SLM6031434 is the upregulation of Smad7 protein expression.[1][2] Smad7 is an inhibitory Smad protein that acts as a negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. By increasing Smad7 levels, SLM6031434 effectively dampens pro-fibrotic TGF-β signaling. This mechanism underlies the observed anti-fibrotic effects of the compound in preclinical models.[1][2]
Experimental Protocols
Sphingosine Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against SphK1 and SphK2.
1. Materials and Reagents:
-
Recombinant human SphK1 and SphK2 enzymes
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabel)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail
-
96-well filter plates
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the appropriate concentration of the test compound, and the recombinant SphK enzyme.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP. The final concentrations of substrate and ATP should be optimized for each enzyme, typically around their respective Km values.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled sphingosine-1-phosphate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
References
The Role of Sphingosine Kinase 2 in Cellular Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cellular fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. Emerging evidence has identified Sphingosine (B13886) Kinase 2 (SphK2), a key enzyme in sphingolipid metabolism, as a critical regulator in the pathogenesis of fibrosis. This technical guide provides an in-depth analysis of the role of SphK2 in cellular fibrosis, summarizing key signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.
Introduction to Sphingosine Kinase 2 and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including proliferation, apoptosis, and inflammation. The balance between different sphingolipid metabolites is tightly regulated and is critical for maintaining cellular homeostasis. Sphingosine kinases (SphK), of which there are two isoforms, SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). While both isoforms generate S1P, they exhibit distinct subcellular localizations and can have opposing biological functions.[1] SphK1 is primarily located in the cytoplasm and is generally associated with cell survival and proliferation. In contrast, SphK2 is predominantly found in the nucleus, mitochondria, and endoplasmic reticulum, and its role is more complex, with involvement in both pro-survival and pro-apoptotic pathways, as well as in the regulation of inflammation and fibrosis.[1][2]
The Pro-Fibrotic Role of SphK2 Across Different Tissues
Accumulating evidence from various preclinical models demonstrates a significant pro-fibrotic role for SphK2 in multiple organs.
Renal Fibrosis
In the context of kidney disease, SphK2 has been consistently identified as a key driver of renal fibrosis.[3][4] Studies utilizing models of unilateral ureteral obstruction (UUO) and folic acid-induced nephropathy have shown that genetic knockout or pharmacological inhibition of SphK2 protects against the development of tubulointerstitial fibrosis.[3][5] This protective effect is associated with a reduction in macrophage infiltration, decreased expression of pro-inflammatory cytokines, and diminished accumulation of ECM proteins.[3] Furthermore, increased SphK2 expression has been observed in fibrotic kidney tissue from both mouse models and human patients, underscoring its clinical relevance.[3][4]
Pulmonary Fibrosis
The role of SphK2 in pulmonary fibrosis is more nuanced compared to its role in renal fibrosis. While the expression of both SphK1 and SphK2 is elevated in peripheral blood mononuclear cells of patients with idiopathic pulmonary fibrosis (IPF) and correlates negatively with lung function, studies in animal models have primarily implicated SphK1 in the profibrotic process.[6][7] In a bleomycin-induced model of pulmonary fibrosis, genetic knockdown of SphK1, but not SphK2, conferred protection against lung fibrosis.[6][7] However, the increased expression of SphK2 in IPF patients suggests it may still contribute to the disease pathogenesis, warranting further investigation.
Liver Fibrosis
In liver pathophysiology, both SphK1 and SphK2 are implicated in the progression of liver diseases, including fibrosis.[1][8] While SphK1 is more clearly defined as having a pro-fibrogenic effect in liver fibrosis, SphK2's role is complex. Some studies suggest that SphK2 deficiency can lead to increased hepatic lipid accumulation, which is a precursor to fibrosis.[1] Conversely, other evidence points towards the involvement of the broader S1P signaling pathway, where S1P generated by both kinases can promote the activation of hepatic stellate cells, the primary producers of ECM in the liver.[8][9]
Hypertrophic Scar Formation
In the context of skin fibrosis, inhibition of SphK2 has been shown to attenuate the formation of hypertrophic scars.[10] Silencing SphK2 in human hypertrophic scar fibroblasts leads to a decrease in the expression of TGF-β1 and downstream signaling molecules, as well as reduced collagen I expression.[10] This suggests that targeting SphK2 could be a viable therapeutic strategy for cutaneous fibrotic conditions.
Signaling Pathways Involving SphK2 in Fibrosis
The pro-fibrotic effects of SphK2 are mediated through its influence on key signaling cascades, most notably the Transforming Growth Factor-β (TGF-β) pathway.
TGF-β/Smad Signaling
The TGF-β signaling pathway is a central driver of fibrosis in virtually all organs. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as collagens and fibronectin. SphK2 has been shown to modulate this pathway, particularly through its interaction with Smad7, an inhibitory Smad that acts as a negative regulator of TGF-β signaling.[10]
Emerging evidence suggests that SphK2 deficiency or inhibition leads to an upregulation of Smad7 expression.[5][10] Increased levels of Smad7, in turn, inhibit the phosphorylation of Smad2 and Smad3, thereby dampening the pro-fibrotic TGF-β response. This mechanism has been demonstrated in models of both renal fibrosis and hypertrophic scarring.[5][10]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the role of SphK2 in fibrosis.
Table 1: Effect of SphK2 Inhibition/Deletion on Fibrotic Markers in Renal Fibrosis Models
| Model | Treatment/Genotype | Marker | Fold Change vs. Control | Reference |
| Unilateral Ureteral Obstruction (UUO) | SphK2 Knockout | Collagen I | Decreased | [5] |
| Unilateral Ureteral Obstruction (UUO) | SphK2 Knockout | Fibronectin-1 | Decreased | [5] |
| Unilateral Ureteral Obstruction (UUO) | SphK2 Knockout | α-SMA | Decreased | [5] |
| Unilateral Ureteral Obstruction (UUO) | SLM6031434 (SphK2 inhibitor) | Collagen I | Decreased | [5] |
| Unilateral Ureteral Obstruction (UUO) | HWG-35D (SphK2 inhibitor) | Fibronectin-1 | Decreased | [5] |
| Folic Acid Nephropathy | SphK2 Knockout | Fibrotic markers | Attenuated fibrosis | [3] |
| Cisplatin-induced Kidney Injury | SphK2 Knockout | Fibrotic staining | Reduced | [11] |
Table 2: Effect of SphK2 Silencing on Pro-Fibrotic and Apoptotic Markers in Human Hypertrophic Scar Fibroblasts (HSFs)
| Treatment | Marker | Expression Change vs. Control | Reference |
| SphK2-siRNA | TGF-β1 | Decreased | [10] |
| SphK2-siRNA | p-Smad2 | Decreased | [10] |
| SphK2-siRNA | p-Smad3 | Decreased | [10] |
| SphK2-siRNA | Collagen I | Decreased | [10] |
| SphK2-siRNA | Bax | Upregulated | [10] |
| SphK2-siRNA | Cleaved caspase-3 | Upregulated | [10] |
| SphK2-siRNA | Bcl-2 | Downregulated | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of SphK2 in cellular fibrosis.
Animal Models of Fibrosis
-
Unilateral Ureteral Obstruction (UUO): A widely used model for inducing progressive renal tubulointerstitial fibrosis.
-
Procedure: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is then completely ligated at two points with surgical silk. The wound is closed in layers. The contralateral kidney serves as an internal control.
-
Endpoint Analysis: Kidneys are typically harvested 7-14 days post-ligation for histological and molecular analysis.
-
-
Bleomycin-Induced Pulmonary Fibrosis: A common model for studying lung fibrosis.
-
Procedure: Mice are anesthetized, and a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered. Control animals receive saline.
-
Endpoint Analysis: Lungs are harvested at various time points (e.g., 14, 21, or 28 days) for analysis of collagen deposition, inflammation, and expression of fibrotic markers.
-
Histological and Immunohistochemical Analysis
-
Masson's Trichrome Staining: Used to visualize collagen deposition in tissue sections. Collagen fibers are stained blue, nuclei are stained black, and cytoplasm is stained red.
-
Sirius Red Staining: Another method for detecting collagen fibers, which appear red under bright-field microscopy and show yellow-red birefringence under polarized light.
-
Immunohistochemistry (IHC): Used to detect the expression and localization of specific proteins in tissue sections.
-
Primary Antibodies: Anti-α-Smooth Muscle Actin (α-SMA) to identify myofibroblasts, anti-Collagen I, and anti-Fibronectin.
-
Procedure: Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is then developed using a chromogenic substrate or visualized by fluorescence microscopy.
-
Molecular Biology Techniques
-
Real-Time Quantitative PCR (RT-qPCR): To measure the mRNA expression levels of pro-fibrotic genes.
-
Target Genes: Col1a1 (Collagen I), Acta2 (α-SMA), Fn1 (Fibronectin), Tgf-β1.
-
Procedure: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product.
-
-
Western Blotting: To determine the protein levels of key signaling molecules and fibrotic markers.
-
Target Proteins: SphK2, p-Smad2, p-Smad3, Smad7, α-SMA, Collagen I.
-
Procedure: Protein lysates are prepared from tissues or cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.
-
Sphingosine Kinase Activity Assay
-
Principle: This assay measures the conversion of sphingosine to S1P by SphK2.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with a reaction mixture containing sphingosine and [γ-³²P]ATP.
-
After the reaction, lipids are extracted.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled S1P is quantified using a phosphorimager or by scintillation counting.
-
-
Conclusion and Future Directions
Sphingosine Kinase 2 has emerged as a significant pro-fibrotic mediator, particularly in the kidney. Its role in modulating the canonical TGF-β/Smad signaling pathway through the regulation of Smad7 presents a compelling mechanism for its involvement in the pathogenesis of fibrosis. The preclinical data strongly support the development of selective SphK2 inhibitors as a novel therapeutic strategy for treating fibrotic diseases.
Future research should focus on further elucidating the precise molecular mechanisms by which SphK2 regulates fibrosis in different organs, particularly in the lungs and liver where its role is less clearly defined. Additionally, the development and clinical testing of potent and selective SphK2 inhibitors are crucial next steps in translating these promising preclinical findings into effective therapies for patients suffering from fibroproliferative disorders. The long-term safety and efficacy of targeting SphK2 also need to be thoroughly evaluated.
References
- 1. Integrative roles of sphingosine kinase in liver pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase and sphingosine-1-phosphate in liver pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting sphingosine kinase 1 attenuates bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sphingosine 1-Phosphate Signaling as a Target in Hepatic Fibrosis Therapy [frontiersin.org]
- 9. Sphingosine-1-phosphate promotes liver fibrosis in metabolic dysfunction-associated steatohepatitis | PLOS One [journals.plos.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. journals.physiology.org [journals.physiology.org]
Preclinical Profile of SLM6031434 Hydrochloride: A Sphingosine Kinase 2 Inhibitor with Anti-Fibrotic Properties
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. Preclinical investigations have demonstrated its significant anti-fibrotic effects, primarily in the context of kidney disease. By inhibiting SphK2, SLM6031434 modulates the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Core Compound Characteristics
This compound is the hydrochloride salt form of SLM6031434. It is a selective inhibitor of SphK2 with a favorable in vitro and in vivo profile for studying the therapeutic potential of SphK2 inhibition.
| Property | Value | Reference |
| Molecular Weight | 489.96 | [1] |
| Formula | C22H30F3N5O2.HCl | [1] |
| CAS Number | 1897379-34-8 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
SLM6031434 is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[2] Its inhibitory activity shows a 40-fold to 50-fold selectivity for SphK2 over the SphK1 isoform.[1][3][4] The primary mechanism of its anti-fibrotic effects involves the modulation of the TGF-β signaling pathway. By inhibiting SphK2, SLM6031434 leads to an accumulation of cellular sphingosine.[2][5] This accumulation, in turn, increases the expression of Smad7, an inhibitory Smad protein that negatively regulates the pro-fibrotic TGF-β/Smad signaling cascade.[2][5][6]
In Vitro Studies
Enzyme Inhibition
| Parameter | Enzyme | Value |
| IC50 | SphK2 | 0.4 μM[2] |
| Ki | mouse SphK2 | 0.4 μM[1][3][4] |
| Selectivity | SphK2 vs SphK1 | 40-fold[1] to 50-fold[3][4] |
Cellular Assays
| Cell Line | Treatment | Duration | Key Findings |
| Primary mouse renal fibroblasts | SLM6031434 (3 μM) | 16 hours | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF).[2] |
| Primary mouse renal fibroblasts | SLM6031434 (0.3-10 μM) | 16 hours | Dose-dependently increased Smad7 protein expression.[2] |
| Human podocytes | SLM6031434 (1 μM) | 20 hours | Significantly increased cellular sphingosine levels.[2] |
| Wildtype human podocytes | SLM6031434 (1 μM) | 24 hours | Upregulated nephrin (B609532) and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expressions.[2] |
| U937 cells | SLM6031434 | Not specified | Decreased levels of sphingosine-1-phosphate (S1P).[1] |
Experimental Protocols: In Vitro
Cell Culture and Treatment: Primary mouse renal fibroblasts were isolated and cultured. For experiments, cells were treated with TGF-β to induce a fibrotic phenotype. SLM6031434 was added at concentrations ranging from 0.3 to 10 μM for 16 hours. Human podocytes were cultured under standard conditions and treated with 1 μM SLM6031434 for 20 or 24 hours.
Western Blotting: Protein expression of Col1, FN-1, CTGF, Smad7, nephrin, and WT1 was assessed by Western blotting. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies followed by secondary antibodies.
Quantitative PCR (qPCR): mRNA expression of nephrin and WT1 was quantified using qPCR. RNA was extracted from treated cells, reverse-transcribed to cDNA, and subjected to qPCR with specific primers.
Sphingolipid Measurement: Cellular sphingosine levels were measured using appropriate analytical methods, likely mass spectrometry, after extraction from treated human podocytes.
In Vivo Studies
Animal Model of Renal Fibrosis
The primary in vivo model used to evaluate the anti-fibrotic efficacy of SLM6031434 is the unilateral ureteral obstruction (UUO) mouse model, which induces tubulointerstitial fibrosis.[2][5][6]
| Animal Model | Treatment | Duration | Key Findings |
| UUO-induced renal interstitial fibrosis mouse models | SLM6031434 (5 mg/kg, i.p., daily) | 9 days | Attenuated renal interstitial fibrosis.[2] |
| Reduced collagen accumulation and extracellular matrix (ECM) deposition.[2][5] | |||
| Decreased α-SMA expression, reducing myofibroblast activation.[2] | |||
| Downregulated mRNA and protein levels of Col1, FN-1, and CTGF.[2][6] | |||
| Increased sphingosine accumulation and Smad7 expression, with reduced Smad2 phosphorylation.[2] | |||
| Reduced F4/80-positive macrophage infiltration and downregulated iNOS and Mcr1 mRNA.[2] |
Pharmacodynamics
In wild-type mice, administration of SLM6031434 has been shown to increase blood levels of S1P.[1] A single intraperitoneal injection of 2 mg/kg doubled the blood S1P level two hours after injection, and the level remained elevated for at least four hours.[7]
Experimental Protocols: In Vivo
Unilateral Ureteral Obstruction (UUO) Model: Mice underwent surgery to ligate the left ureter, inducing obstructive nephropathy and subsequent renal fibrosis. A sham-operated group served as a control.
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily for 9 days, starting from the day of the UUO surgery.[2] A vehicle-treated group was used as a control.
Histological Analysis: Kidney tissues were collected at the end of the study, fixed, and sectioned. Fibrosis was assessed by staining for collagen (e.g., Picrosirius Red or Masson's trichrome) and immunohistochemistry for fibrotic markers such as α-smooth muscle actin (α-SMA), collagen-1 (Col1), and fibronectin-1 (FN-1).
Biochemical Analysis: Kidney tissue lysates were used for Western blotting and qPCR to measure the protein and mRNA levels of profibrotic and anti-fibrotic markers, including Col1, FN-1, CTGF, and Smad7.
Inflammation Assessment: Macrophage infiltration was evaluated by immunohistochemistry for F4/80. The expression of inflammatory markers like iNOS and Mcr1 was measured by qPCR.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SLM6031434 Hydrochloride: A Technical Review of its Anti-Fibrotic and Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective small molecule inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid with pleiotropic effects on cell growth, survival, migration, and inflammation.[2][3] Dysregulation of the SphK2/S1P signaling axis has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[4][5] This technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support ongoing research and drug development efforts.
Core Mechanism of Action
SLM6031434 acts as a selective inhibitor of SphK2.[6] By blocking the activity of SphK2, SLM6031434 prevents the conversion of sphingosine to S1P.[7] This leads to two primary downstream effects: an accumulation of intracellular sphingosine and a decrease in the available pool of S1P for signaling.[6][8] Notably, in vivo studies have shown that while SLM6031434 decreases intracellular S1P levels, it can lead to an increase in circulating blood S1P levels.[9] The anti-fibrotic effects of SLM6031434 are largely attributed to the accumulation of sphingosine, which in turn increases the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for SLM6031434 and its hydrochloride salt across various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target | Species | Reference |
| IC50 | 0.4 µM | SphK2 | Not Specified | [6][10] |
| IC50 | 16 µM | SphK1 | Not Specified | [10] |
| Ki | 0.4 µM | SphK2 | Mouse | [11] |
| Ki | >20 µM | SphK1 | Not Specified | [7] |
Table 2: In Vitro Experimental Dosing
| Concentration | Cell Type | Duration | Effect | Reference |
| 3 µM | Primary mouse renal fibroblasts | 16 h | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF).[6][12] | [6] |
| 0.3-10 µM | Primary mouse renal fibroblasts | 16 h | Dose-dependently increased Smad7 protein expression.[6][12] | [6] |
| 1 µM | Human podocytes | 20 h | Significantly increased cellular sphingosine levels.[6][12] | [6] |
| 1 µM | Wildtype human podocytes | 24 h | Upregulated nephrin (B609532) and WT1 protein and mRNA expression.[6][12] | [6] |
Table 3: In Vivo Experimental Dosing and Pharmacodynamics
| Dose | Species | Route | Dosing Regimen | Model | Key Findings | Reference |
| 5 mg/kg | Mouse | i.p. | Daily for 9 days | Unilateral Ureteral Obstruction (UUO) | Attenuated renal interstitial fibrosis.[6][10] | [6] |
| 2 mg/kg | Mouse | i.p. | Single dose | Healthy | Doubled blood S1P level 2 hours after injection.[13] | [13] |
| 2 mg/kg | Mouse | i.p. | Every other day | Breast Cancer (E0771.LMB) | Reduced tumor growth and lung metastases.[5] | [5] |
| 5 mg/kg | Mouse | Not Specified | Not Specified | Sphk1-/- mice | Reduced blood S1P levels.[7] | [7] |
Key Signaling Pathways
The primary mechanism of SLM6031434 involves the modulation of two interconnected signaling pathways: the Sphingosine Kinase pathway and the TGF-β/Smad pathway.
SphK2/S1P Signaling Pathway
Caption: Inhibition of SphK2 by SLM6031434 blocks S1P production.
Integrated Anti-Fibrotic Signaling Pathway
Caption: SLM6031434-mediated SphK2 inhibition upregulates Smad7, which in turn inhibits the pro-fibrotic TGF-β/Smad signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the study of SLM6031434.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used method to induce renal interstitial fibrosis.[14][15][16]
-
Animals: Typically, 10-12 week-old male mice (e.g., C57BL/6) are used.[10]
-
Procedure:
-
Mice are anesthetized.
-
A flank incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points using silk sutures.[17]
-
The incision is closed.
-
-
Treatment: this compound is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 5 mg/kg daily for a period of 9 days post-surgery.[6][10]
-
Analysis: After the treatment period, mice are sacrificed, and the obstructed kidneys are harvested for analysis. This can include histological examination (e.g., Masson's trichrome staining for collagen), immunohistochemistry for fibrotic markers (e.g., α-SMA, Fibronectin-1), and gene expression analysis (e.g., qPCR for Col1, FN-1, CTGF).[6][8]
General Experimental Workflow
Caption: A generalized workflow for the evaluation of SLM6031434.
Cell-Based Assays
-
Cell Culture: Primary mouse renal fibroblasts or human podocytes are cultured in appropriate media.[6]
-
Treatment: Cells are treated with varying concentrations of SLM6031434 (e.g., 0.3-10 µM) for specified durations (e.g., 16-24 hours).[6] In some experiments, cells are co-treated with TGF-β to induce a fibrotic response.[6]
-
Analysis:
-
Western Blotting: To assess the protein expression levels of fibrotic markers (Collagen I, Fibronectin-1, CTGF), α-SMA, and signaling proteins (Smad7, p-Smad2).[6]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes.[6]
-
Liquid Chromatography-Mass Spectrometry (LC/MS): To quantify intracellular levels of sphingosine and S1P.[6]
-
Therapeutic Potential and Future Directions
The available literature strongly suggests that this compound holds significant therapeutic potential, primarily in the treatment of fibrotic diseases and certain types of cancer.
Fibrotic Diseases
By upregulating the TGF-β inhibitory protein Smad7, SLM6031434 effectively attenuates the pro-fibrotic signaling cascade.[8] This has been demonstrated in preclinical models of renal fibrosis, where treatment with SLM6031434 reduced collagen deposition and the expression of key fibrotic markers.[6][10] These findings validate SphK2 as a promising pharmacological target for chronic kidney disease and potentially other fibrotic conditions.[8]
Cancer
The role of SphK2 in cancer is more complex, with context-dependent pro- and anti-tumorigenic functions. However, in breast cancer models, inhibition of SphK2 with SLM6031434 has been shown to reduce tumor growth and metastasis.[5] This suggests that for certain malignancies, targeting SphK2 could be a viable therapeutic strategy.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SphK2 with demonstrated efficacy in preclinical models of fibrosis and cancer. Its clear mechanism of action, involving the modulation of the SphK2/S1P and TGF-β/Smad signaling pathways, provides a strong rationale for its further investigation as a therapeutic agent. This technical guide consolidates the current knowledge on SLM6031434, offering a valuable resource for researchers and drug developers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Colchicine attenuates renal fibrosis in a murine unilateral ureteral obstruction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Profiling of SLM6031434 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2).[1] SphK2 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes.[2] Dysregulation of the SphK/S1P signaling axis is implicated in various pathologies, including fibrosis and chronic kidney disease (CKD).[1][3][4] SLM6031434 has demonstrated significant anti-fibrotic efficacy in preclinical models, making it a valuable tool for studying renal disease and fibrotic processes.[1][4][5]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound, from direct enzyme inhibition to its effects on cellular pathways and viability.
Mechanism of Action
SLM6031434 selectively inhibits SphK2, leading to an accumulation of its substrate, sphingosine, and a reduction in the product, S1P.[1][6] The anti-fibrotic effects of SLM6031434 are linked to its ability to increase the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1][5][7] By upregulating Smad7, the compound effectively dampens the TGF-β-mediated expression of extracellular matrix proteins such as collagen-1 (Col1) and fibronectin-1 (FN-1), thereby attenuating the fibrotic response.[4][5]
Caption: Signaling pathway of this compound.
Data Presentation
The inhibitory activity and effective concentrations of SLM6031434 have been characterized in various in vitro systems.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 0.4 µM | Sphingosine Kinase 2 (SphK2) | [1][4] |
| Kᵢ | 0.4 µM | Mouse Sphingosine Kinase 2 | [6] |
| Selectivity | ~40-fold | SphK2 over SphK1 | [6] |
| Effective Conc. | 3 µM (16 h) | Reduction of TGFβ-induced profibrotic markers in mouse renal fibroblasts | [1] |
| Effective Conc. | 0.3-10 µM (16 h) | Dose-dependent increase of Smad7 protein in mouse renal fibroblasts | [1] |
| Effective Conc. | 1 µM (20 h) | Increased cellular sphingosine in human podocytes | [1] |
Experimental Protocols
Protocol 1: SphK2 In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the activity of SphK2 by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay format.
Caption: Workflow for the ADP-Glo™ SphK2 Kinase Assay.
Materials:
-
Recombinant human SphK2
-
Sphingosine (substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer containing 5% DMSO. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Reaction Mix: In each well of a 384-well plate, add the following:
-
1 µL of SLM6031434 dilution or vehicle (5% DMSO in kinase buffer for control).
-
2 µL of SphK2 enzyme diluted in kinase buffer.
-
2 µL of a mix containing sphingosine substrate and ATP. The final concentration of ATP should be at or near the Kₘ for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cell Viability and Cytotoxicity Assay (Multiplexed)
This protocol uses a multiplexed approach to simultaneously measure cytotoxicity and viability in the same cell population, providing a comprehensive assessment of the compound's effect on cell health. It uses CellTox™ Green, which measures membrane integrity (cytotoxicity), and CellTiter-Glo®, which measures metabolic activity (viability).
Caption: Multiplexed workflow for cytotoxicity and viability assays.
Materials:
-
Human cell line (e.g., human podocytes or renal fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
CellTox™ Green Cytotoxicity Assay (Promega)[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[11]
-
White, clear-bottom 96-well assay plates
-
Fluorescence plate reader (Ex: 485-500nm, Em: 520-530nm)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to attach overnight.
-
Reagent Addition: Add CellTox™ Green Dye to the cells at a 1:500 dilution (2X concentration) along with the compound treatment.[11]
-
Compound Treatment: Treat cells with a serial dilution of SLM6031434. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Kinetic Cytotoxicity Measurement: Incubate the plate at 37°C in a CO₂ incubator. Measure fluorescence at desired time points (e.g., 24, 48, and 72 hours) to monitor the progression of cytotoxicity.[11]
-
Endpoint Viability Measurement: After the final fluorescence reading, equilibrate the plate to room temperature for 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence.
-
Analysis: Normalize both fluorescence and luminescence data to vehicle controls to determine the dose-dependent effects on cytotoxicity and viability.
Protocol 3: Western Blot Analysis of Fibrosis Markers and Smad7
This protocol is used to detect changes in the protein levels of Smad7 and downstream fibrosis markers in response to SLM6031434 treatment, often in cells stimulated with TGF-β to induce a fibrotic response.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Primary renal fibroblasts or similar cell line
-
This compound
-
Recombinant Human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Smad7, anti-Col1, anti-FN-1, anti-pSmad2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. The next day, starve cells in low-serum media for 16-24 hours. Pre-treat cells with various concentrations of SLM6031434 for 1-2 hours before stimulating with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.[12]
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using imaging software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-Actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for SLM6031434 Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the SphK/S1P axis is associated with the pathogenesis of various diseases, including fibrosis and cancer.[4][5]
SLM6031434 exerts its biological effects by blocking the production of S1P, leading to the accumulation of its precursor, sphingosine.[1] This modulation of the sphingolipid rheostat has shown therapeutic potential in preclinical models. In the context of fibrosis, SLM6031434 has demonstrated anti-fibrotic efficacy by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling cascade.[5] In oncology, research suggests that SLM6031434 can remodel the tumor microenvironment by inhibiting the activation of stromal fibroblasts into tumor-promoting cancer-associated fibroblasts (CAFs), thereby reducing tumor growth and metastasis.
These application notes provide detailed protocols for the use of this compound in established in vivo mouse models of renal fibrosis and breast cancer, offering a valuable resource for researchers investigating the therapeutic potential of SphK2 inhibition.
Mechanism of Action: SLM6031434 Signaling Pathway
The following diagram illustrates the mechanism of action of SLM6031434 as a SphK2 inhibitor and its downstream effects in the contexts of fibrosis and cancer.
Caption: SLM6031434 inhibits SphK2, leading to distinct downstream effects in fibrosis and cancer.
Protocol 1: In Vivo Mouse Model of Renal Fibrosis
This protocol details the use of this compound in a Unilateral Ureter Obstruction (UUO) mouse model to assess its anti-fibrotic properties.[1]
Experimental Protocol
-
Animal Model: Utilize male C57BL/6 mice, 8-10 weeks of age.
-
UUO Surgery:
-
Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two distinct points using surgical silk.
-
Suture the incision and allow the animals to recover. Sham-operated animals will undergo the same procedure without ureter ligation.
-
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline). The solubility is up to 20 mM in water.[2]
-
-
Dosing and Administration:
-
Endpoint and Sample Collection:
-
On day 10, euthanize the mice.
-
Collect blood samples via cardiac puncture for analysis of serum markers if required.
-
Perfuse the kidneys with phosphate-buffered saline (PBS).
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
-
Tissue Analysis:
-
Fix a portion of the kidney tissue in 10% neutral buffered formalin for histological analysis (e.g., Masson's trichrome staining for collagen).
-
Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., Western blot for α-SMA, Col1, FN-1, Smad7; qPCR for mRNA expression).
-
Data Presentation: Renal Fibrosis Model
| Parameter | Description |
| Compound | This compound |
| Animal Model | Male C57BL/6 mice |
| Disease Model | Unilateral Ureter Obstruction (UUO) |
| Dose | 5 mg/kg[1] |
| Administration Route | Intraperitoneal (i.p.)[1] |
| Dosing Frequency | Daily for 9 days[1] |
| Quantitative Outcomes | Result of SLM6031434 Treatment |
| Collagen Accumulation | Reduced[1] |
| α-SMA Expression | Decreased[1] |
| Fibronectin-1 (FN-1) Expression | Decreased[1] |
| Collagen-1 (Col1) Expression | Decreased[1] |
| CTGF Expression | Decreased[1] |
| Smad7 Expression | Increased[1] |
| Sphingosine Levels (Kidney) | Increased |
Experimental Workflow: UUO Mouse Model
Caption: Experimental timeline for the Unilateral Ureter Obstruction (UUO) in vivo mouse model.
Protocol 2: In Vivo Mouse Model of Breast Cancer
This protocol describes the use of this compound in a syngeneic mouse model of metastatic breast cancer to evaluate its impact on the tumor microenvironment and disease progression.
Experimental Protocol
-
Animal Model: Utilize wild-type (WT) male C57BL/6 mice.
-
Cell Line: Employ E0771.LMB-mCherry murine triple-negative breast cancer cells.
-
Tumor Cell Implantation:
-
Harvest and prepare a single-cell suspension of E0771.LMB-mCherry cells.
-
Inject the cells intravenously (i.v.) into the tail vein of the mice to establish lung metastases.
-
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
-
Dosing and Administration:
-
Begin treatment 3 days after tumor cell injection.
-
Dose: 2 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Every other day.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
Monitor tumor burden and metastatic colonization, for example, by ex vivo imaging of lungs for mCherry fluorescence at the study endpoint.
-
The study duration will depend on the tumor growth rate and animal welfare, typically 2-3 weeks post-injection.
-
-
Tissue Analysis:
-
At the endpoint, euthanize the mice and harvest lungs and any other relevant tissues.
-
Analyze metastatic burden (e.g., by fluorescence imaging, histology, or counting metastatic nodules).
-
Perform immunohistochemistry (IHC) on lung sections for markers of cell proliferation (e.g., Ki-67) and fibrosis/CAF activation (e.g., α-SMA).
-
Isolate stromal cells for further molecular or cellular analysis.
-
Data Presentation: Breast Cancer Model
| Parameter | Description |
| Compound | This compound |
| Animal Model | Male C57BL/6 mice |
| Cell Line | E0771.LMB-mCherry Breast Cancer Cells |
| Dose | 2 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Frequency | Every other day |
| Quantitative Outcomes | Result of SLM6031434 Treatment |
| Metastatic Lung Colonization | Reduced |
| Tumor Regression | Induced |
| Tumor Cell Proliferation (Ki-67) | Decreased |
Experimental Workflow: Breast Cancer Metastasis Model
Caption: Experimental timeline for the E0771.LMB breast cancer metastasis in vivo mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Application Notes and Protocols: The Unilateral Ureteral Obstruction (UUO) Model and the Therapeutic Potential of SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis is the final common pathological pathway for a majority of chronic kidney diseases (CKD), leading to end-stage renal failure. The unilateral ureteral obstruction (UUO) model is a well-established and widely utilized experimental model that induces robust tubulointerstitial fibrosis in a relatively short period, mimicking the progressive nature of human obstructive nephropathy.[1][2][3] This model is invaluable for elucidating the molecular mechanisms of renal fibrosis and for the preclinical evaluation of potential anti-fibrotic therapies.[3][4]
This document provides detailed protocols for the UUO surgical procedure in rodents and outlines the application of SLM6031434 hydrochloride, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor, as a potential therapeutic agent to mitigate renal fibrosis in this model. This compound has demonstrated significant anti-fibrotic efficacy by modulating key signaling pathways involved in the fibrotic process.[5][6]
The Unilateral Ureteral Obstruction (UUO) Model
The UUO model involves the complete ligation of one ureter, leading to urinary tract obstruction. This obstruction triggers a cascade of events including tubular injury, inflammation, and the excessive deposition of extracellular matrix, culminating in significant renal fibrosis.[2][7]
Key Pathological Features of the UUO Model:
-
Tubular Injury and Atrophy: Obstruction of urine flow leads to tubular dilation, epithelial cell death (apoptosis), and eventual atrophy.[2]
-
Inflammation: Infiltration of inflammatory cells, such as macrophages, into the tubulointerstitial space is a prominent feature.[2]
-
Fibroblast Activation and Myofibroblast Transformation: Resident fibroblasts and other cells differentiate into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).[8]
-
Extracellular Matrix (ECM) Deposition: Myofibroblasts are the primary source of excessive ECM proteins like collagen I, collagen III, and fibronectin, leading to scarring.[8][9]
This compound: A Selective SphK2 Inhibitor
SLM6031434 is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2) with an IC50 of 0.4 μM. SphK2 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including inflammation and fibrosis.[10][11] Inhibition of SphK2 by SLM6031434 has been shown to exert anti-fibrotic effects in the UUO model.[6]
Mechanism of Action: The anti-fibrotic effects of SLM6031434 are attributed to its ability to increase the accumulation of sphingosine, which in turn leads to the upregulation of Smad7.[5] Smad7 is an inhibitory Smad protein that negatively regulates the pro-fibrotic Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. By enhancing Smad7 expression, SLM6031434 effectively dampens the downstream fibrotic response mediated by TGF-β.[5][12]
Experimental Protocols
Protocol 1: Unilateral Ureteral Obstruction (UUO) Surgery in Mice
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[13]
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical board and lamp
-
Sterile surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture[7]
-
Gauze and cotton swabs
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a recommended anesthetic regimen. Once the desired level of anesthesia is achieved (confirmed by lack of pedal reflex), place the mouse in a supine position on a heated surgical board to maintain body temperature. Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Incision: Make a midline abdominal incision to expose the peritoneal cavity.[7]
-
Ureter Identification: Gently move the intestines to one side using a sterile, moist cotton swab to visualize the left kidney and ureter. The ureter is a thin, translucent tube extending from the kidney to the bladder.
-
Ureter Ligation: Carefully isolate the left ureter from the surrounding fat and vessels. Pass a 4-0 silk suture underneath the ureter. Ligate the ureter at two points approximately 2-3 mm apart.[7] Ensure the ligation is complete to induce obstruction.
-
Sham Operation: For sham-operated control animals, follow the same procedure to isolate the ureter but do not ligate it.[7]
-
Closure: Return the intestines to their original position. Close the abdominal muscle wall and the skin with sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals closely during recovery. House the animals in a clean cage with easy access to food and water.
-
Tissue Harvest: At a predetermined time point (e.g., 7, 10, or 14 days post-surgery), euthanize the mice.[9] The obstructed (left) and contralateral (right) kidneys can be harvested for histological, biochemical, and molecular analyses.
Protocol 2: Administration of this compound in the UUO Mouse Model
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Dosing Regimen: A previously reported effective dose is 5 mg/kg body weight, administered daily via intraperitoneal injection for 9 days, starting from the day of the UUO surgery.[6]
-
Administration:
-
On the day of the UUO surgery (Day 0), administer the first dose of this compound or vehicle to the respective groups.
-
Continue daily i.p. injections at the same time each day for the duration of the study.
-
-
Control Groups:
-
Sham + Vehicle: Mice that have undergone a sham operation and receive daily vehicle injections.
-
UUO + Vehicle: Mice that have undergone UUO surgery and receive daily vehicle injections.
-
UUO + SLM6031434: Mice that have undergone UUO surgery and receive daily injections of this compound.
-
-
Endpoint Analysis: At the end of the treatment period, harvest the kidneys for analysis of fibrotic markers.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of this compound in the UUO model.
Table 1: Effect of SLM6031434 on Renal Fibrosis Markers in UUO Mice
| Marker | UUO + Vehicle | UUO + SLM6031434 | Expected Outcome with SLM6031434 | Reference |
| Collagen Accumulation | Significantly Increased | Reduced | Attenuation of fibrosis | [5] |
| α-SMA Expression | Significantly Increased | Decreased | Reduction in myofibroblast activation | [5] |
| Fibronectin-1 (FN-1) mRNA | Upregulated | Downregulated | Decreased ECM deposition | |
| Collagen-1 (Col1) mRNA | Upregulated | Downregulated | Decreased ECM deposition | |
| CTGF mRNA | Upregulated | Downregulated | Reduced pro-fibrotic signaling | [6] |
Table 2: Effect of SLM6031434 on Signaling Molecules in UUO Mice
| Molecule | UUO + Vehicle | UUO + SLM6031434 | Expected Outcome with SLM6031434 | Reference |
| Sphingosine | Unchanged | Increased | Accumulation due to SphK2 inhibition | [5] |
| Smad7 Protein | Decreased | Increased | Negative regulation of TGF-β signaling | [6] |
| Phosphorylated Smad2 | Increased | Reduced | Inhibition of TGF-β signaling | [6] |
| F4/80+ Macrophages | Increased Infiltration | Reduced Infiltration | Attenuation of inflammation | [6] |
Visualizations
References
- 1. Redox signaling pathways in unilateral ureteral obstruction (UUO)-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 4. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unilateral Ureteral Obstruction (UUO) Model [en.htscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling mechanism of renal fibrosis in unilateral ureteral obstructive kidney disease in ROCK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Loss of sphingosine kinase 2 protects against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SLM6031434 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of SLM6031434 hydrochloride, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor, in mouse models. The following protocols and data have been compiled to facilitate experimental design and execution in preclinical research.
Introduction
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] By inhibiting SphK2, SLM6031434 disrupts the balance of sphingolipid metabolites, leading to an accumulation of sphingosine and a subsequent increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling cascade.[1][2] This mechanism underlies its demonstrated anti-fibrotic effects in various disease models.[1][2] A key pharmacodynamic marker of SphK2 inhibition in vivo is a significant and rapid increase in blood S1P levels.
Quantitative Data Summary
The following tables summarize the reported dosing regimens and their observed effects for this compound in mice.
Table 1: In Vivo Dosing and Administration of this compound in Mice
| Dose | Route of Administration | Frequency | Duration | Mouse Model | Observed Effects | Reference |
| 2 mg/kg | Not specified | Single dose | - | Wild-type mice | Doubled blood S1P levels 2 hours after injection.[3] | [3] |
| 5 mg/kg | Intraperitoneal (i.p.) | Daily | 9 days | Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis | Attenuated renal interstitial fibrosis, reduced collagen accumulation, and decreased expression of fibrotic markers.[1] | [1] |
| 5 mg/kg | Intraperitoneal (i.p.) | Single dose | - | C57BL/6 mice | Not specified | [4] |
| 5 mg/kg | Intravenous (i.v.) | Single dose | 2 hours | Sphk1-/- mice | Decreased blood S1P levels. | [5] |
| 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Up to 6 hours | C57BL/6j male mice | Increased blood S1P levels. | [5] |
Table 2: In Vitro Studies with SLM6031434
| Concentration | Cell Type | Incubation Time | Observed Effects | Reference |
| 3 µM | Primary mouse renal fibroblasts | 24 hours | Enhanced HIF-2α protein and upregulated Epo protein and mRNA expression.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
2% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile, pyrogen-free saline or water for injection.[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice to be treated.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 2% HPβCD solution to the tube to achieve the desired final concentration.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Once dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
The solution is now ready for administration. Prepare individual doses in sterile syringes immediately before injection.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 26-28 gauge)[7]
-
Appropriate mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the mouse firmly but gently. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the little finger of the same hand. The mouse's head should be tilted downwards.[7][8]
-
Locate the injection site in the lower right abdominal quadrant.[7][9] This avoids the cecum and other vital organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle to the skin, penetrating the peritoneum.[8][9] A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.[7][8]
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 µL/g of body weight.[7]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphk1 and Sphk2 Differentially Regulate Erythropoietin Synthesis in Mouse Renal Interstitial Fibroblast-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalstudyregistry.org [animalstudyregistry.org]
- 9. research.vt.edu [research.vt.edu]
Preparing Stock Solutions of SLM6031434 Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of SLM6031434 hydrochloride, a selective inhibitor of sphingosine (B13886) kinase 2 (SphK2). Detailed protocols for dissolution in various solvents are presented, along with critical data on solubility and stability to ensure accurate and reproducible experimental outcomes. Additionally, this guide outlines the mechanism of action of SLM6031434 and its role in the sphingosine-1-phosphate (S1P) signaling pathway, a key pathway in cellular processes and a target for therapeutic development.
Introduction
SLM6031434 is a potent and selective inhibitor of sphingosine kinase 2 (SphK2), with a Ki value of 0.4 μM for the mouse enzyme. It exhibits approximately 40-fold selectivity for SphK2 over SphK1. By inhibiting SphK2, SLM6031434 modulates the levels of the bioactive lipid sphingosine-1-phosphate (S1P), which is involved in numerous physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] Specifically, SLM6031434 has been shown to decrease S1P levels in U937 cells and has demonstrated anti-fibrotic effects by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ/Smad signaling cascade.[2][3] Given its scientific importance, the correct preparation of this compound stock solutions is paramount for reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | |
| Formula | C₂₂H₃₀F₃N₅O₂・HCl | |
| CAS Number | 1897379-34-8 | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | [4] |
| Storage (Solid) | -20°C | [4] |
| Stability (Solid) | ≥2 years at -20°C | [4] |
Solubility Data
This compound exhibits solubility in a range of solvents. The following table summarizes the maximum recommended concentrations. For aqueous buffers, it is sparingly soluble and requires a co-solvent like DMSO.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 9.8 mg/mL | 20 mM | |
| Water (with ultrasonic and warming) | 40 mg/mL | 81.64 mM | [3][5] |
| DMSO | 49 mg/mL | 100 mM | |
| DMSO | ~20 mg/mL | ~40.8 mM | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~40.8 mM | [4] |
| Ethanol | ~5 mg/mL | ~10.2 mM | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.02 mM | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Ethanol, absolute
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aqueous solutions)
-
0.22 μm sterile syringe filter (for aqueous solutions)
Preparation of a 10 mM DMSO Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.90 mg of the compound (Molecular Weight = 489.96 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Ensure the containers are sealed to protect from moisture.[3][5]
Preparation of an Aqueous Stock Solution
Note: Aqueous solutions of this compound are less stable and not recommended for long-term storage. It is advised to prepare them fresh before use. We do not recommend storing the aqueous solution for more than one day.[4]
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of sterile, nuclease-free water.
-
Solubilization: To achieve higher concentrations (e.g., up to 40 mg/mL), sonication and warming are necessary.[3][5] Place the vial in an ultrasonic bath and warm gently until the compound is fully dissolved.
-
Volume Adjustment: Bring the solution to the final desired volume with sterile water.
-
Sterilization: If the solution is to be used in cell culture, sterilize it by passing it through a 0.22 μm syringe filter.[3]
-
Usage: Use the freshly prepared aqueous solution immediately.
Preparation of Working Solutions
To prepare a working solution, dilute the stock solution in the appropriate cell culture medium or experimental buffer. For experiments involving aqueous buffers where high concentrations of DMSO may be cytotoxic, it is recommended to first dissolve this compound in DMSO at a high concentration and then dilute it with the aqueous buffer of choice.[4]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Sphingosine Kinase 2 (SphK2). SphK2 is one of the two isoforms of sphingosine kinase that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[6] S1P is a critical signaling molecule that can act both intracellularly and extracellularly through its five G-protein coupled receptors (S1PR1-5).[1] The balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," is crucial for cell fate decisions.[6]
In the context of renal fibrosis, the TGF-β/Smad signaling pathway plays a central role.[2] Inhibition of SphK2 by SLM6031434 leads to an accumulation of sphingosine and an increase in the expression of Smad7.[2][3] Smad7 is an inhibitory Smad that negatively regulates the TGF-β signaling cascade, thereby attenuating the fibrotic response.[2]
Caption: SLM6031434 inhibits SphK2, increasing Smad7 and blocking TGF-β-induced fibrosis.
Safety Precautions
This compound should be considered hazardous until further information is available.[4] Avoid ingestion, inhalation, and contact with eyes and skin.[4] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Wash hands thoroughly after handling.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), with a reported IC₅₀ value of 0.4 μM.[1][2] It exhibits approximately 40-fold selectivity for SphK2 over SphK1.[3][4] This compound has demonstrated anti-fibrotic effects by increasing the accumulation of sphingosine and the expression of Smad7.[1][2] Due to its mechanism of action, this compound is a valuable tool for studying proteinuric kidney diseases and chronic kidney disease (CKD).[1][2] These application notes provide detailed information on the solubility of this compound in commonly used laboratory solvents, along with protocols for its handling and use in research settings.
Physicochemical Properties
-
Molecular Formula: C₂₂H₃₁ClF₃N₅O₂[2]
Solubility Data
The solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water is summarized in the table below. This data has been compiled from various suppliers and should be used as a guideline. It is recommended to perform solubility tests for your specific experimental conditions.
| Solvent | Concentration (Molar) | Concentration (Mass) | Notes |
| DMSO | ~100 mM[3][4] | ~20 mg/mL[5] | - |
| Water | ~20 mM[3][4] | ~40 mg/mL[2] | Requires sonication and warming[2] |
Note: The reported solubility values may vary between different batches and suppliers. It is always recommended to confirm solubility with a small amount of the compound before preparing stock solutions.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound in DMSO and water.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Vortex mixer
-
Water bath sonicator
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure for a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.9 mg of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Procedure for a 10 mM Stock Solution in Water:
-
Equilibrate the vial of this compound to room temperature.
-
Weigh out the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 4.9 mg.
-
Add the appropriate volume of sterile, deionized water.
-
Vortex the solution vigorously.
-
Place the tube in a water bath sonicator and sonicate until the compound is fully dissolved. Gentle warming may also be required.[2]
-
Once dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and store at -20°C or -80°C.
General Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of a compound in a specific solvent.
Caption: Workflow for determining compound solubility.
Procedure:
-
Preparation: Start with a known mass of this compound in a clear vial.
-
Solvent Addition: Add a small, precise volume of the solvent (e.g., DMSO or water) to the vial.
-
Mixing: Vortex the vial for at least 2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved particles.
-
Incremental Addition: If the compound has completely dissolved, continue adding known volumes of the solvent, repeating the mixing and observation steps, until a saturated solution is formed (i.e., solid particles remain).
-
Equilibration: Allow the solution to equilibrate at a constant temperature for a set period to ensure that the maximum amount of compound has dissolved.
-
Separation: Centrifuge the saturated solution to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated supernatant.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of sphingosine kinase 2 (SphK2). SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes, including cell growth, proliferation, and inflammation. By inhibiting SphK2, this compound prevents the formation of S1P, leading to an accumulation of sphingosine.[1] This shift in the sphingosine-to-S1P ratio can influence downstream signaling pathways, such as the TGF-β/Smad pathway, by increasing the expression of the inhibitory Smad7.[1][2]
References
Application Notes and Protocols for Cell Culture Experiments with SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in numerous cellular processes, including proliferation, survival, and migration. Dysregulation of the SphK2/S1P signaling axis has been linked to the pathogenesis of various diseases, including fibrosis and cancer. This compound exerts its effects by inhibiting SphK2, leading to an accumulation of sphingosine and a reduction in S1P levels. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound is a selective inhibitor of SphK2 with an IC50 of 0.4 μM.[1] Its mechanism of action has been particularly well-elucidated in the context of the tumor microenvironment. In stromal fibroblasts, inhibition of SphK2 by this compound leads to the accumulation of C16-ceramide.[2] Elevated levels of C16-ceramide have been shown to activate the tumor suppressor protein p53 by disrupting its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[2] The resulting stabilization and activation of p53 in stromal fibroblasts can create a hostile microenvironment for tumor growth.[2]
In the context of fibrosis, this compound has been shown to exert anti-fibrotic effects by increasing the accumulation of sphingosine and the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[3]
While the direct cytotoxic effects on cancer cells are still under extensive investigation, the inhibition of SphK2 is generally associated with the induction of apoptosis and cell cycle arrest in various cancer cell lines. This is thought to occur through the modulation of key survival signaling pathways such as PI3K/Akt and MAPK, and through the accumulation of pro-apoptotic ceramides.
Data Presentation
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity
| Target | IC50 | Compound |
| Sphingosine Kinase 2 (SphK2) | 0.4 µM | This compound |
Table 2: In Vitro Cellular Activity
| Cell Type | Assay | Concentration | Duration | Effect | Reference |
| Primary Mouse Renal Fibroblasts | Smad7 Protein Expression | 0.3 - 10 µM | 16 hours | Dose-dependent increase in Smad7 expression | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | C16-Ceramide Levels | 10 µM | 24 hours | Significant increase in C16-ceramide | [2] |
Note: Specific IC50 values for the cytotoxicity of this compound in various cancer cell lines are not yet widely published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Herein, we provide detailed protocols for key cell culture experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours or overnight at 37°C with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium, which may contain apoptotic floating cells.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., p53, MDM2, Smad7, cleaved PARP, cleaved Caspase-3) following treatment with this compound.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well or 10 cm plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the target protein bands to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a valuable research tool for investigating the role of SphK2 in various cellular processes. The protocols provided in these application notes offer a framework for studying its effects on cell viability, apoptosis, and protein expression. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further investigation into the direct effects of this compound on cancer cell signaling pathways will provide a more comprehensive understanding of its therapeutic potential.
References
Application Note: Western Blot Analysis of Smad7 Expression Following SLM6031434 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The dysregulation of this pathway is implicated in numerous diseases, such as fibrosis, inflammatory conditions, and cancer.[1][2] The Smad family of proteins are central mediators of the TGF-β signaling cascade.[3] Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] These activated R-Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[3]
Smad7 is an inhibitory Smad that functions as a key negative regulator of the TGF-β pathway.[1][4] It operates through a negative feedback loop, where its expression can be induced by TGF-β signaling itself.[2] Smad7 exerts its inhibitory effects by competing with R-Smads for binding to the activated TGF-β type I receptor, thereby preventing their phosphorylation and subsequent downstream signaling.[1][5] Additionally, Smad7 can recruit E3 ubiquitin ligases, such as Smurf1 and Smurf2, to the receptor complex, leading to its ubiquitination and proteasomal degradation.[1][5] Given its critical role in modulating TGF-β signaling, Smad7 has emerged as a promising therapeutic target.
This application note provides a detailed protocol for the analysis of Smad7 protein expression by Western blot in cells treated with SLM6031434 hydrochloride, a hypothetical compound of interest for its potential to modulate the TGF-β signaling pathway.
Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4 and translocate into the nucleus to regulate gene expression. Smad7 acts as an intracellular antagonist to this pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HaCaT, A549, or other relevant cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Smad7 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle shaking.[6][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[6][7]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Experimental Workflow
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blot bands should be summarized in tables for clear comparison. The intensity of the Smad7 band should be normalized to the intensity of the loading control (e.g., GAPDH or β-actin).
Table 1: Dose-Dependent Effect of this compound on Smad7 Protein Expression
This table presents the hypothetical relative Smad7 protein levels after treating cells with increasing concentrations of this compound for a fixed duration (e.g., 24 hours).
| Treatment Concentration (µM) | Relative Smad7 Protein Level (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 1 | 1.25 | ± 0.12 |
| 5 | 1.89 | ± 0.15 |
| 10 | 2.54 | ± 0.21 |
| 25 | 3.12 | ± 0.28 |
Table 2: Time-Course of this compound Effect on Smad7 Protein Expression
This table illustrates the hypothetical relative Smad7 protein levels at different time points following treatment with a fixed concentration of this compound (e.g., 10 µM).
| Treatment Duration (hours) | Relative Smad7 Protein Level (Normalized to Control) | Standard Deviation |
| 0 | 1.00 | ± 0.09 |
| 6 | 1.45 | ± 0.11 |
| 12 | 2.18 | ± 0.19 |
| 24 | 2.56 | ± 0.23 |
| 48 | 2.31 | ± 0.20 |
Discussion
The provided protocol offers a comprehensive framework for investigating the effect of this compound on Smad7 protein expression. The hypothetical data presented in the tables suggest that this compound may induce the expression of Smad7 in a dose- and time-dependent manner. An increase in Smad7 levels would be expected to lead to an inhibition of the TGF-β signaling pathway.
Further experiments would be necessary to confirm this hypothesis, such as examining the phosphorylation status of Smad2 and Smad3, which should decrease with increased Smad7 expression.[8] Additionally, analyzing the expression of downstream target genes of the TGF-β pathway would provide further evidence for the mechanism of action of this compound.
By following this detailed protocol and utilizing the structured data presentation, researchers can effectively assess the impact of novel compounds on the TGF-β/Smad7 signaling axis, contributing to the development of new therapeutic strategies for diseases associated with aberrant TGF-β signaling.
References
- 1. Regulation of TGF-beta signaling by Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of TGF-β signaling by Smad7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Expression and function of Smad7 in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. Effect of SMAD7 gene overexpression on TGF-β1-induced profibrotic responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sphingosine Levels with SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), an enzyme crucial in the metabolism of sphingolipids.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes, including cell growth, survival, migration, and inflammation.[3][4][5][6] By selectively inhibiting SphK2, this compound effectively blocks the formation of S1P from sphingosine, leading to an intracellular accumulation of sphingosine.[1][2][7] This property makes this compound a valuable pharmacological tool for studying the roles of sphingosine and for developing assays to measure its levels in various biological systems. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings to modulate and subsequently quantify sphingosine levels.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of SphK2, thereby preventing the transfer of a phosphate (B84403) group to sphingosine. The compound exhibits a high degree of selectivity for SphK2 over the SphK1 isoform, which is crucial for dissecting the distinct roles of these two kinases.[2] The inhibition of SphK2 disrupts the equilibrium of the sphingolipid rheostat, leading to an increase in the cellular concentration of sphingosine and a decrease in the concentration of S1P.[1][2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | |
| Formula | C₂₂H₃₀F₃N₅O₂.HCl | |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO | |
| Storage | Store at -20°C | [2] |
| CAS Number | 1897379-34-8 |
In Vitro and In Vivo Activity of SLM6031434
| Parameter | Value | System | Reference |
| Kᵢ for mouse SphK2 | 0.4 µM | Recombinant mouse enzyme | [2] |
| IC₅₀ for SphK2 | 0.4 µM | [1][7][8] | |
| Selectivity | 40-fold selective for SphK2 over SphK1 | ||
| In Vitro Effect | Increases cellular sphingosine levels | Human podocytes (1 µM, 20 h) | [1][8] |
| In Vivo Effect | Increases blood S1P levels in wild-type mice | 5 mg/kg, i.p. | [1] |
| In Vivo Effect | Attenuates renal interstitial fibrosis | 5 mg/kg, i.p., daily for 9 days in mice | [1][8] |
Signaling Pathway
The following diagram illustrates the sphingolipid metabolic pathway and the point of inhibition by this compound.
Caption: Sphingolipid metabolism and this compound's point of action.
Experimental Protocols
The following protocols provide a general framework for using this compound to induce sphingosine accumulation for subsequent measurement. Optimization may be required for specific cell types or experimental conditions.
Experimental Workflow
Caption: General workflow for measuring sphingosine after SLM6031434 treatment.
Protocol 1: In Vitro Treatment of Cultured Cells
This protocol describes the treatment of adherent cells with this compound to increase intracellular sphingosine levels.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Working Solution: Dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. A final concentration range of 1-10 µM is a good starting point for most cell lines.[1][8] Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period. An incubation time of 16-24 hours is often sufficient to observe significant changes in sphingosine levels.[1][8]
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
The cell pellet can be stored at -80°C until lipid extraction.
-
Protocol 2: In Vivo Treatment of Mice
This protocol provides a general guideline for administering this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, PBS, or a formulation appropriate for the route of administration)
-
Mice
-
Syringes and needles for injection
Procedure:
-
Prepare Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice. A dose of 5 mg/kg has been shown to be effective.[1][9]
-
Administration: Administer the this compound solution to the mice via the desired route (e.g., intraperitoneal injection). Administer an equivalent volume of the vehicle to the control group.
-
Time Course: The timing of tissue or blood collection will depend on the experimental question. For acute effects, blood can be drawn as early as 5 minutes post-injection, with significant effects observed at 2 hours.[9] For longer-term studies, daily administration may be required.[1][8]
-
Tissue/Blood Collection: At the designated time point, euthanize the mice according to approved protocols and collect the tissues or blood of interest. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C. Blood should be collected in appropriate tubes (e.g., with an anticoagulant for plasma preparation) and processed accordingly.
Protocol 3: Sphingolipid Extraction
This protocol is a general method for extracting sphingolipids from cell pellets or tissue homogenates.
Materials:
-
Cell pellet or homogenized tissue
-
Internal standards (e.g., C17-sphingosine)
-
Acidified methanol (e.g., with 1 M HCl)
-
Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend the cell pellet or tissue homogenate in a known volume of PBS or water.
-
Add Internal Standard: Spike the sample with a known amount of an appropriate internal standard to correct for extraction efficiency.
-
Lipid Extraction:
-
Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the sample.
-
Vortex vigorously for 2-5 minutes.
-
Add chloroform and acidified water to induce phase separation.
-
Vortex again and then centrifuge at high speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.
-
-
Collect Organic Phase: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol).
Protocol 4: Quantification of Sphingosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids.[10][11][12]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for sphingolipid separation.[10]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[10]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for sphingosine detection.
Procedure:
-
Standard Curve: Prepare a standard curve using known concentrations of sphingosine and the internal standard.
-
Sample Injection: Inject the reconstituted lipid extracts and the standards onto the LC-MS/MS system.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for sphingosine and the internal standard.
-
Quantification: Determine the concentration of sphingosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
This compound is a powerful research tool for modulating the sphingolipid pathway. By selectively inhibiting SphK2, it allows for the controlled accumulation of intracellular sphingosine, facilitating the study of its downstream effects and enabling its quantification. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of sphingolipid biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLM6031434 Hydrochloride in Podocyte Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a central event in the pathogenesis of numerous glomerular diseases, leading to proteinuria and progressive loss of renal function. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of podocyte biology and pathology. SLM6031434 hydrochloride, a highly selective inhibitor of Sphingosine (B13886) kinase 2 (SphK2), offers a valuable pharmacological tool to investigate the role of this pathway in podocyte injury and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in in vitro models of podocyte injury.
Mechanism of Action
This compound exerts its effects by selectively inhibiting SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form S1P. Inhibition of SphK2 in podocytes leads to an accumulation of intracellular sphingosine. This alteration in the sphingolipid balance is proposed to inhibit the activity of Protein Kinase C delta (PKCδ). The downstream consequence of PKCδ inhibition is the upregulation of Wilms' Tumor 1 (WT1), a critical transcription factor for podocyte differentiation and survival. WT1, in turn, promotes the expression of nephrin (B609532), a key structural and signaling protein of the podocyte slit diaphragm, thereby protecting against podocyte dysfunction.[1] Furthermore, SLM6031434 has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) by reversing the downregulation of nephrin and WT1 and inhibiting the expression of key fibrotic mediators.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound in a TGF-β-induced podocyte injury model.
| Biomarker | Treatment Group | Change in Expression | Reference |
| Podocyte Health Markers | |||
| Nephrin | Wildtype Podocytes + SLM6031434 | Upregulation | [1] |
| WT1 | Wildtype Podocytes + SLM6031434 | Upregulation | [1] |
| Nephrin | TGF-β treated Podocytes + SLM6031434 | Reversion of TGF-β induced downregulation | [1] |
| WT1 | TGF-β treated Podocytes + SLM6031434 | Reversion of TGF-β induced downregulation | [1] |
| Profibrotic Markers | |||
| Connective Tissue Growth Factor (CTGF) | TGF-β treated Podocytes + SLM6031434 | Reversion of TGF-β induced upregulation | [1] |
| Fibronectin (FN) | TGF-β treated Podocytes + SLM6031434 | Reversion of TGF-β induced upregulation | [1] |
| Plasminogen Activator Inhibitor (PAI) 1 | TGF-β treated Podocytes + SLM6031434 | Reversion of TGF-β induced upregulation | [1] |
Signaling Pathway
Caption: this compound signaling pathway in podocytes.
Experimental Protocols
Protocol 1: In Vitro Model of TGF-β-Induced Podocyte Injury
This protocol describes the use of this compound to mitigate the injurious effects of TGF-β on cultured human podocytes.
Materials:
-
Conditionally immortalized human podocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin
-
Collagen Type I-coated culture flasks and plates
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
Procedure:
-
Podocyte Culture and Differentiation:
-
Culture conditionally immortalized human podocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1x ITS at 33°C (permissive conditions) on collagen type I-coated flasks.
-
To induce differentiation, subculture the podocytes onto collagen type I-coated plates and transfer them to 37°C (non-permissive conditions) for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
-
-
TGF-β Induced Injury and SLM6031434 Treatment:
-
Once podocytes are fully differentiated, replace the culture medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to induce quiescence.
-
Pre-treat the podocytes with this compound at a final concentration range of 1-10 µM (a dose-response experiment is recommended to determine the optimal concentration) for 2 hours.
-
Following pre-treatment, add recombinant human TGF-β1 to the culture medium at a final concentration of 2-10 ng/mL to induce injury.
-
Co-incubate the cells with this compound and TGF-β1 for 24-48 hours. Include appropriate controls: vehicle control, SLM6031434 alone, and TGF-β1 alone.
-
-
Endpoint Analysis:
Experimental Workflow
References
Application Notes and Protocols for SLM6031434 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK2/S1P signaling axis has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.
This compound exerts its biological effects by decreasing the levels of S1P and increasing the accumulation of its substrate, sphingosine.[1] Notably, in the context of fibrosis, SLM6031434 has been shown to upregulate the expression of Smad7, an inhibitory protein of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] This mechanism underlies its anti-fibrotic properties. Furthermore, by altering the balance of sphingolipids, SLM6031434 can promote apoptosis in cancer cells, highlighting its therapeutic potential in oncology.
These application notes provide detailed protocols for investigating the effects of this compound on cell viability, apoptosis, and the TGF-β/Smad signaling pathway.
Data Presentation
The following tables summarize expected quantitative data from studies with this compound, illustrating its dose-dependent effects on cell viability, apoptosis, and protein expression.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 92 ± 4.8 |
| 1 | 75 ± 6.1 |
| 5 | 48 ± 5.5 |
| 10 | 25 ± 4.2 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 3.2 ± 1.1 | 1.5 ± 0.5 |
| 1 | 15.8 ± 2.5 | 4.3 ± 1.2 |
| 5 | 35.2 ± 3.8 | 12.6 ± 2.1 |
| 10 | 58.9 ± 4.5 | 25.1 ± 3.3 |
Table 3: Western Blot Analysis of Smad7 and Phospho-Smad2 Expression
| Treatment | Relative Smad7 Expression (Fold Change) | Relative Phospho-Smad2 Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| TGF-β (10 ng/mL) | 0.4 | 5.2 |
| TGF-β + SLM6031434 (1 µM) | 1.5 | 2.8 |
| TGF-β + SLM6031434 (5 µM) | 2.8 | 1.3 |
Mandatory Visualizations
Mechanism of this compound Action.
SLM6031434's role in TGF-β signaling.
Experimental workflow diagram.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., breast, kidney)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Smad7 and Phospho-Smad2
This protocol is to determine the effect of this compound on the expression of Smad7 and the phosphorylation of Smad2 in response to TGF-β stimulation.
Materials:
-
This compound
-
Renal fibroblast or other relevant cell line
-
Recombinant Human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Smad7, anti-phospho-Smad2 (Ser465/467), anti-Smad2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence detection system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes for p-Smad2, 16-24 hours for Smad7). Include appropriate controls (untreated, TGF-β1 alone).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes and Protocols for SLM6031434 Hydrochloride Treatment in Primary Renal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, the excessive accumulation of extracellular matrix (ECM) in the kidney, is a final common pathway for virtually all chronic kidney diseases (CKD), leading to progressive loss of organ function. Primary renal fibroblasts are key effector cells in this process. Upon activation by pro-fibrotic stimuli, such as Transforming Growth Factor-beta 1 (TGF-β1), these cells differentiate into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive production of ECM proteins like collagen I (Col1) and fibronectin (FN-1).
SLM6031434 hydrochloride is the hydrochloride salt form of SLM6031434, a highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1] SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including fibrosis. SLM6031434 exerts its anti-fibrotic effects by increasing the accumulation of sphingosine and subsequently upregulating Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling pathway.[1][2] These application notes provide detailed protocols for the use of this compound in primary renal fibroblast culture to study its anti-fibrotic potential.
Data Presentation
Table 1: In Vitro Efficacy of SLM6031434
| Parameter | Value | Species | Cell Type | Reference |
| IC50 (SphK2) | 0.4 μM | Not Specified | Not Specified | [1] |
| IC50 (SphK1) | 16 μM | Not Specified | Not Specified | [1] |
Table 2: Effects of SLM6031434 on Pro-fibrotic Markers in Primary Mouse Renal Fibroblasts
| Treatment | Concentration | Duration | Effect on Pro-fibrotic Markers (TGF-β induced) | Reference |
| SLM6031434 | 3 μM | 16 h | Reduces expression of Col1, FN-1, and CTGF | [1] |
| SLM6031434 | 0.3-10 μM | 16 h | Dose-dependently increases Smad7 protein expression | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Renal Fibroblasts
This protocol describes a method for isolating primary renal fibroblasts from mouse kidney cortex.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II solution (1 mg/mL in DMEM/F12)
-
70 µm and 40 µm cell strainers
-
15 mL and 50 mL conical tubes
-
T75 cell culture flasks
-
Trypsin-EDTA (0.25%)
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Sterilize the abdominal area with 70% ethanol.
-
Aseptically dissect the kidneys and place them in a sterile petri dish containing ice-cold PBS.
-
Remove the renal capsule and medulla from the kidneys.
-
Mince the cortical tissue into small pieces (approximately 1 mm³).
-
Transfer the minced tissue to a 15 mL conical tube containing 5 mL of Collagenase Type II solution.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 10 mL of complete DMEM/F12 medium.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Further filter the suspension through a 40 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM/F12 medium.
-
Seed the cells into a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium after 24 hours to remove non-adherent cells. Fibroblasts will adhere to the plastic.
-
Continue to culture the cells, changing the medium every 2-3 days.
-
Passage the cells with Trypsin-EDTA when they reach 80-90% confluency. Cells between passages 2 and 5 are recommended for experiments.
Protocol 2: Induction of Fibrotic Phenotype with TGF-β1
This protocol describes the stimulation of primary renal fibroblasts with TGF-β1 to induce a pro-fibrotic phenotype.
Materials:
-
Primary renal fibroblasts (passage 2-5)
-
Serum-free DMEM/F12 medium
-
Recombinant human TGF-β1 (carrier-free)
-
Sterile water or 4 mM HCl containing 1 mg/mL BSA for TGF-β1 reconstitution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed primary renal fibroblasts in culture plates at a density of 5 x 10⁴ cells/cm².
-
Allow the cells to adhere and grow to 70-80% confluency in complete DMEM/F12 medium.
-
Starve the cells in serum-free DMEM/F12 medium for 16-24 hours.
-
Prepare a stock solution of TGF-β1 and dilute it to the desired final concentration (typically 2-10 ng/mL) in serum-free DMEM/F12 medium.
-
Remove the starvation medium and add the TGF-β1-containing medium to the cells.
-
Incubate the cells for 24-48 hours to induce the expression of fibrotic markers.
Protocol 3: Treatment with this compound
This protocol outlines the treatment of TGF-β1-stimulated primary renal fibroblasts with this compound.
Materials:
-
TGF-β1-stimulated primary renal fibroblasts
-
This compound
-
DMSO (for dissolving this compound)
-
Serum-free DMEM/F12 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in serum-free DMEM/F12 medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10 μM).
-
For pre-treatment experiments, add the this compound-containing medium to the cells 1 hour before TGF-β1 stimulation.
-
For co-treatment experiments, add the this compound and TGF-β1 simultaneously.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells for the desired duration (e.g., 16, 24, or 48 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western Blot, qPCR).
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Protocol 4: Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host | Dilution | Supplier (Cat. No.) |
| Collagen I | Rabbit | 1:1000 | Abcam (ab34710) |
| Fibronectin | Rabbit | 1:1000 | Abcam (ab2413) |
| α-SMA | Mouse | 1:1000 | Sigma-Aldrich (A5228) |
| Smad7 | Rabbit | 1:1000 | Abcam (ab216428) |
| GAPDH | Rabbit | 1:2500 | Cell Signaling (2118) |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Protocol 5: Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 4)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and the appropriate primers.
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., Gapdh).
Table 4: Validated qPCR Primers for Mouse Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG | N/A |
| Fn1 | GAGGAAGATTGAAGGCAACC | GTTGTCAGTAACCGGGAGGT | N/A |
| Acta2 (α-SMA) | GTTCAGTGGTGCCTCTGTCA | ACTGGGACGACATGGAAAAG | N/A |
| Ctgf | GAGGAAAACATTAAGAAGGGCAAA | CGGCACAGGTCTTTGATGA | N/A |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | N/A |
Note: Primer sequences should be validated in your laboratory for optimal performance.
Conclusion
This compound is a potent and selective SphK2 inhibitor with demonstrated anti-fibrotic effects in primary renal fibroblasts. The protocols provided here offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in in vitro models of renal fibrosis. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy and mechanism of action of this compound.
References
Application Notes and Protocols for SLM6031434 Hydrochloride in Chronic Kidney Disease (CKD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLM6031434 hydrochloride is a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), a key enzyme in sphingolipid metabolism.[1][2][3] Emerging research has highlighted its therapeutic potential in chronic kidney disease (CKD) by demonstrating significant anti-fibrotic effects.[1][4][5] Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a final common pathway for virtually all forms of CKD, leading to progressive loss of kidney function.[4][6] this compound exerts its anti-fibrotic actions by inhibiting SphK2, which leads to the accumulation of sphingosine and a subsequent increase in the expression of Smad7, an inhibitory Smad protein that antagonizes the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical CKD models, including detailed protocols for in vivo and in vitro studies, and data presentation to guide researchers in evaluating its efficacy.
Mechanism of Action
This compound targets SphK2, leading to a shift in the sphingolipid rheostat. By inhibiting the conversion of sphingosine to sphingosine-1-phosphate (S1P), it increases intracellular sphingosine levels. This accumulation of sphingosine upregulates the expression of Smad7. Smad7, in turn, inhibits the phosphorylation of Smad2 and Smad3, which are key mediators of the pro-fibrotic effects of TGF-β. This cascade of events ultimately leads to a reduction in the expression of fibrotic markers such as collagen I (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of SLM6031434
| Parameter | Value | Cell Type | Reference |
| IC50 for SphK2 | 0.4 µM | - | [1][2] |
| Treatment Concentration | 3 µM | Primary mouse renal fibroblasts | [1] |
| Treatment Duration | 16 hours | Primary mouse renal fibroblasts | [1] |
| Effect | Reduces TGF-β-induced expression of Col1, FN-1, CTGF | Primary mouse renal fibroblasts | [1] |
| Treatment Concentration | 0.3-10 µM | Primary mouse renal fibroblasts | [1] |
| Effect | Dose-dependently increases Smad7 protein expression | Primary mouse renal fibroblasts | [1] |
| Treatment Concentration | 1 µM | Human podocytes | [1] |
| Treatment Duration | 20 hours | Human podocytes | [1] |
| Effect | Significantly increases cellular sphingosine levels | Human podocytes | [1] |
Table 2: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 5 mg/kg | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| Administration Route | Intraperitoneal (i.p.) | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| Dosing Frequency | Daily | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| Treatment Duration | 9 days | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| Effects | |||
| Collagen Accumulation | Reduced | UUO-induced tubulointerstitial fibrosis mouse model | [1][4] |
| ECM Deposition | Reduced | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| α-SMA Expression | Decreased | UUO-induced tubulointerstitial fibrosis mouse model | [1][4] |
| Col1, FN-1, CTGF mRNA and protein levels | Downregulated | UUO-induced tubulointerstitial fibrosis mouse model | [1][4] |
| Sphingosine Accumulation | Increased | UUO-induced tubulointerstitial fibrosis mouse model | [4] |
| Smad7 Expression | Increased | UUO-induced tubulointerstitial fibrosis mouse model | [1][4] |
| Smad2 Phosphorylation | Reduced | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
| Macrophage Infiltration (F4/80-positive) | Reduced | UUO-induced tubulointerstitial fibrosis mouse model | [1] |
Experimental Protocols
In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established and widely used model to study renal interstitial fibrosis.[1][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture materials
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a standard approved protocol.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter.
-
Ligate the left ureter at two points using non-absorbable suture.
-
Ensure complete obstruction of the ureter.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Sham Operation: For the control group, perform a sham operation where the left ureter is isolated but not ligated.
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound (5 mg/kg) or vehicle via intraperitoneal injection daily, starting from the day of surgery for the specified duration (e.g., 9 days).[1]
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for analysis of renal function markers (e.g., BUN, creatinine).
-
Perfuse the kidneys with ice-cold PBS.
-
Harvest the obstructed (left) and contralateral (right) kidneys.
-
Fix a portion of the kidney in 4% paraformaldehyde for histological analysis.
-
Snap-freeze the remaining kidney tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
Histological Analysis of Renal Fibrosis
Sirius Red Staining for Collagen Deposition:
-
Deparaffinize and rehydrate 4-5 µm thick kidney sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with two changes of acidified water.
-
Dehydrate through graded ethanol (B145695) series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Quantification: Capture images under a light microscope and quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software.
Immunohistochemistry (IHC) for α-SMA and Fibronectin:
-
Deparaffinize and rehydrate kidney sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies against α-SMA or fibronectin overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP).
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Quantification: Quantify the positively stained area using image analysis software.
Biochemical and Molecular Analysis
Western Blotting for Smad7 and Collagen I:
-
Homogenize frozen kidney tissue or lyse cultured renal fibroblasts in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Smad7, Collagen I, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the protein bands and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Fibrotic Gene Expression:
-
Isolate total RNA from kidney tissue or cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for Col1a1, Fn1, Ctgf, and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sphingosine Quantification:
-
Extract lipids from cell or tissue homogenates using a chloroform/methanol extraction method under acidified conditions.[4]
-
Spike samples with an internal standard (e.g., C17-sphingosine) prior to extraction.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent.[4]
-
Separate sphingolipids using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify sphingosine using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]
In Vitro Studies with Primary Renal Fibroblasts
Cell Culture and Treatment:
-
Isolate primary renal fibroblasts from mouse kidneys.
-
Culture the cells in DMEM supplemented with 10% FBS and antibiotics.
-
Starve the cells in serum-free medium for 24 hours before treatment.
-
Pre-treat the cells with this compound (e.g., 0.3-10 µM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with TGF-β (e.g., 5 ng/mL) for the desired time (e.g., 16-24 hours) to induce a fibrotic response.
-
Harvest the cells for analysis of protein and mRNA expression of fibrotic markers.
Conclusion
This compound represents a promising therapeutic agent for the treatment of chronic kidney disease by targeting the underlying fibrotic processes. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this selective SphK2 inhibitor in relevant preclinical models of CKD. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the development of novel anti-fibrotic therapies.
References
- 1. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempartner.com [chempartner.com]
Troubleshooting & Optimization
SLM6031434 hydrochloride stability and storage conditions.
This technical support guide provides detailed information on the stability, storage, and handling of SLM6031434 hydrochloride for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, the solid compound should be stored under controlled conditions to ensure its long-term stability. Recommendations vary slightly between suppliers, but the consensus for maximum stability is storage at -20°C.
Q2: What is the shelf life of the solid compound?
A: When stored correctly at -20°C, this compound is stable for at least two years.[1]
Q3: How should I prepare stock solutions?
A: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[1] this compound is soluble up to 100 mM in DMSO.[2] For aqueous experiments, you can perform a serial dilution of the DMSO stock into your aqueous buffer. Note that direct dissolution in aqueous buffers is limited, and storing aqueous solutions for more than one day is not recommended.[1]
Q4: What are the recommended storage conditions for stock solutions?
A: The stability of the compound in solution is dependent on the solvent and storage temperature. To prevent degradation and experimental variability, it is crucial to follow the recommended storage guidelines. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[3]
Q5: What are the visual signs of compound degradation?
A: this compound is a white to off-white crystalline solid.[1][3] Any significant change in color or appearance could indicate degradation or contamination. If a prepared solution appears cloudy or contains precipitates after coming to room temperature, this may suggest solubility issues or degradation.
Data Presentation
Storage Conditions and Stability
The following tables summarize the recommended storage conditions for both the solid compound and prepared stock solutions.
Table 1: Solid Compound Storage & Stability
| Parameter | Recommendation | Source(s) |
| Form | Crystalline Solid | [1] |
| Storage Temperature | -20°C | [1][2][4] |
| Alternative Temp. | 4°C (Sealed, away from moisture) | [3][5] |
| Long-term Stability | ≥ 2 years (at -20°C) | [1] |
Table 2: Stock Solution Storage & Stability
| Solvent | Storage Temperature | Maximum Stability | Source(s) |
| Organic (e.g., DMSO) | -80°C | 6 months | [3][5] |
| Organic (e.g., DMSO) | -20°C | 1 month | [3][5] |
| Aqueous Buffer | Not Recommended | < 1 day | [1] |
Solubility Data
The solubility of this compound varies significantly across different solvents. Use this table to select the appropriate solvent for your experimental needs.
Table 3: Solubility in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 mM | ~49 mg/mL | |
| Water | 20 mM - 81.64 mM | ~9.8 - 40 mg/mL | [2][5] |
| Ethanol | N/A | ~5 mg/mL | [1][4] |
| Dimethylformamide (DMF) | N/A | ~20 mg/mL | [1][4] |
| 1:1 DMSO:PBS (pH 7.2) | N/A | ~0.5 mg/mL | [1][4] |
| Requires sonication and warming to achieve higher concentration.[3][5] |
Experimental Protocols
Protocol for Preparing a 100 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Based on a molecular weight of 489.96 g/mol , add the calculated volume of DMSO to achieve a 100 mM concentration. For example, to prepare a 100 mM stock from 5 mg of compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.1 mol/L * 489.96 g/mol )) * 1,000,000 = 102.05 µL
-
-
Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots promptly at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][5]
Visualizations
Experimental Workflows and Logical Relationships
References
SLM6031434 Hydrochloride Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLM6031434 hydrochloride. The information is designed to address common solubility challenges and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: The solubility of this compound can vary depending on the solvent and the dissolution method. It is highly soluble in DMSO, but has lower solubility in water and ethanol. For aqueous buffers, it is sparingly soluble.[1] A summary of solubility data from various suppliers is provided in the table below.
Q2: I'm seeing conflicting information about the water solubility of this compound. Why is that?
A2: The reported water solubility of this compound varies because different suppliers report solubility with and without the use of methods to aid dissolution. One supplier indicates a solubility of 9.8 mg/mL (20 mM) in water, which likely represents solubility under standard conditions.[2] Another supplier reports a higher solubility of 40 mg/mL (81.64 mM) in water, but this requires ultrasonication and warming.[1][3] Therefore, the achievable concentration in water is dependent on the protocol used.
Q3: I am having trouble dissolving this compound in aqueous buffers for my cell-based assay. What do you recommend?
A3: this compound is sparingly soluble in aqueous buffers.[1] For applications requiring a buffered aqueous solution, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock solution can then be diluted into the aqueous buffer of choice. Be aware that the final concentration in the buffer may be limited. For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1]
Q4: How should I prepare a stock solution of this compound?
A4: The recommended solvent for a concentrated stock solution is DMSO, in which it is soluble up to 100 mM (approximately 49 mg/mL).[2] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term storage, stock solutions in organic solvents should be stored at -20°C or -80°C. One supplier suggests that in-solvent stocks are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container away from moisture.[2] It is not recommended to store aqueous solutions for more than one day.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| Water | 9.8 | 20 | --- | Tocris Bioscience[2] |
| Water | 40 | 81.64 | Requires sonication and warming | MedChemExpress[1][3] |
| DMSO | 49 | 100 | --- | Tocris Bioscience[2] |
| DMSO | ~20 | ~40.8 | --- | Cayman Chemical[1] |
| Ethanol | ~5 | ~10.2 | --- | Cayman Chemical[1] |
| Dimethyl Formamide (DMF) | ~20 | ~40.8 | --- | Cayman Chemical[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.0 | Sparingly soluble in aqueous buffers | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 2.04 mL of DMSO to 10 mg of the compound (assuming a molecular weight of 489.96 g/mol ).
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Enhancing Solubility in Water
Note: This protocol may be necessary to achieve higher concentrations in water, but the resulting solution may be supersaturated and stability could be limited.
-
Add Water: Add the desired volume of water to the this compound powder.
-
Ultrasonicate: Place the vial in an ultrasonic water bath and sonicate until the compound is dispersed.
-
Warm Gently: Gently warm the solution while stirring until the compound is fully dissolved. Do not overheat, as this may degrade the compound.
-
Cool to Room Temperature: Allow the solution to cool to room temperature before use.
-
Sterilization: If using for cell culture, sterilize the solution by passing it through a 0.22 µm filter.
Mandatory Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
References
Technical Support Center: Optimizing SLM6031434 Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for SLM6031434 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this selective sphingosine (B13886) kinase 2 (SphK2) inhibitor in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2] SphK2 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in various cellular processes.[3] By inhibiting SphK2, SLM6031434 leads to an accumulation of cellular sphingosine and an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling pathway.[1][2][4] This mechanism gives SLM6031434 its anti-fibrotic properties.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent. Based on published data, effective concentrations have been demonstrated in the low micromolar range. For instance, 3 μM has been shown to reduce the expression of profibrotic markers in primary mouse renal fibroblasts, while a range of 0.3-10 μM increases Smad7 protein expression in the same cells.[1] For a new cell line, it is recommended to perform a dose-response experiment starting with a broad logarithmic dilution series, for example, from 1 nM to 100 µM, to determine the effective concentration range for your specific assay.[5]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.[5] To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[5] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or below, protected from light.[5]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[5] It is advisable to perform initial optimization experiments in both serum-containing and serum-free (or reduced-serum) conditions to assess the impact of serum on the activity of this compound in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | Concentration is too low. | Test a higher concentration range. Perform a dose-response curve to identify the optimal concentration.[5] |
| Compound instability. | Ensure proper storage and handling of the compound.[5] Prepare fresh dilutions from a stable stock solution for each experiment.[6] | |
| Insensitive cell line or assay. | Verify that your cell line expresses SphK2. Use a positive control to confirm that the assay is working as expected.[5] | |
| High level of cell death observed across all concentrations. | Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line.[5] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[5][6] Run a vehicle control (media with solvent only) to assess its effect on cell viability.[6] | |
| Off-target effects. | At high concentrations, small molecule inhibitors may have off-target effects. Use the lowest effective concentration determined from your dose-response studies to minimize these effects.[7] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inaccurate compound dilution. | Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. | |
| Compound degradation. | Avoid repeated freeze-thaw cycles of the stock solution.[5] Aliquot the stock solution upon preparation. |
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Target | Sphingosine Kinase 2 (SphK2) | [1][2] |
| IC50 | 0.4 µM | [1][2] |
| Molecular Weight | 489.96 g/mol | |
| Formula | C₂₂H₃₀F₃N₅O₂·HCl | |
| Solubility | ≤ 20 mM in Water, ≤ 100 mM in DMSO | |
| Storage | Store at -20°C |
Table 2: Recommended Concentration Ranges from Literature
| Cell Type | Concentration Range | Observed Effect | Reference |
| Primary Mouse Renal Fibroblasts | 3 µM | Reduced TGFβ-induced expression of profibrotic markers. | [1] |
| Primary Mouse Renal Fibroblasts | 0.3 - 10 µM | Dose-dependent increase in Smad7 protein expression. | [1] |
| Human Podocytes | 1 µM | Significantly increased cellular sphingosine levels. | [1] |
| U937 Cells | Not specified | Decreased levels of sphingosine-1-phosphate (S1P). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in your cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assay: Perform your desired assay to measure the effect of the compound. This could be a cell viability assay (e.g., MTT), a target engagement assay (e.g., measuring S1P levels), or a functional assay (e.g., measuring the expression of downstream markers like Smad7 or fibrotic proteins).
-
Data Analysis: Plot the assay results against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity using a Trypan Blue Exclusion Assay
-
Cell Seeding: Plate cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control, as determined from your dose-response experiment.
-
Incubation: Incubate the cells for your desired experimental duration.
-
Cell Harvesting: Gently wash the cells with PBS, then detach them using trypsin. Resuspend the cells in complete medium.
-
Staining: Mix a small volume of your cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition: % Viability = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: SLM6031434 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLM6031434 hydrochloride. The information focuses on potential off-target effects to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), with a reported IC50 value of 0.4 μM.[1] It exhibits 40-fold selectivity for SphK2 over sphingosine kinase 1 (SphK1).
Q2: Are there known off-target effects for this compound?
Yes. While SLM6031434 is highly selective for its primary target, SphK2, studies have indicated that it, along with other sphingosine kinase inhibitors, can have off-target effects. Specifically, SLM6031434 has been shown to affect the de novo sphingolipid synthesis pathway by targeting 3-ketodihydrosphingosine reductase and dihydroceramide (B1258172) desaturase. It is important to note that a study investigating seven different SphK inhibitors concluded that none were entirely free of off-target effects, highlighting the necessity of careful experimental controls and data interpretation.
Q3: What are the potential consequences of the off-target activity on sphingolipid metabolism?
Inhibition of 3-ketodihydrosphingosine reductase and dihydroceramide desaturase can lead to alterations in the cellular sphingolipid profile. This may include the accumulation of upstream metabolites and a reduction in downstream products. Such changes can have various biological consequences, as sphingolipids are integral to cellular membranes and signaling pathways. Therefore, when using SLM6031434, it is advisable to monitor the broader sphingolipidome to distinguish between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Cellular Responses Not Consistent with SphK2 Inhibition
Possible Cause: Off-target effects on the de novo sphingolipid synthesis pathway may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Sphingolipid Profiling: Conduct a comprehensive analysis of cellular sphingolipid levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will help determine if there are significant changes in the concentrations of various sphingolipid species that are not directly downstream of SphK2.
-
Control Compounds: Include control compounds in your experiments. This could involve using other SphK2 inhibitors with different chemical scaffolds or inhibitors of the de novo sphingolipid synthesis pathway to see if they replicate the unexpected phenotype.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may occur at different concentrations than on-target effects.
Issue 2: Difficulty in Replicating Reported Anti-fibrotic Effects
Possible Cause: The anti-fibrotic effects of SLM6031434 have been linked to both the inhibition of SphK2 and the subsequent increase in sphingosine and Smad7 expression.[1] Experimental conditions can influence this pathway.
Troubleshooting Steps:
-
Cell System Verification: Ensure that the cellular model used expresses the necessary components of the TGF-β/Smad signaling pathway, which is modulated by Smad7.
-
Treatment Conditions: Optimize the concentration and duration of SLM6031434 treatment. For example, in primary mouse renal fibroblasts, a concentration of 3 μM for 16 hours was shown to reduce TGF-β-induced profibrotic markers.[1]
-
Endpoint Analysis: Measure not only the fibrotic markers but also the levels of sphingosine and the expression of Smad7 to confirm the mechanism of action in your system.
Quantitative Data on Off-Target Effects
Experimental Protocols
Protocol 1: General Procedure for Sphingolipid Profiling by LC-MS/MS
This protocol provides a general framework for the analysis of cellular sphingolipids. Specific parameters may need to be optimized based on the instrumentation and cell type used.
1. Lipid Extraction:
- Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).
- Perform a lipid extraction using a suitable method, such as the Bligh-Dyer or a modified Folch extraction, in the presence of internal standards for various sphingolipid classes.
2. LC Separation:
- Use a suitable chromatography column, such as a C18 reversed-phase column or a HILIC column for polar sphingolipids.
- Develop a gradient elution program using appropriate mobile phases (e.g., water, methanol, acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate) to separate the different sphingolipid species.
3. MS/MS Detection:
- Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Establish specific precursor/product ion transitions for each sphingolipid of interest and the corresponding internal standards.
4. Data Analysis:
- Quantify the sphingolipid species by comparing the peak areas of the endogenous lipids to their respective internal standards.
Protocol 2: In Situ Dihydroceramide Desaturase Activity Assay
This protocol provides a general method to assess the activity of dihydroceramide desaturase in intact cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Incubate the cells with a fluorescently labeled or isotopically labeled dihydroceramide analog (e.g., NBD-dihydroceramide or a deuterated version) for a defined period.
2. Treatment with SLM6031434:
- Treat the labeled cells with various concentrations of this compound for the desired duration.
3. Lipid Extraction:
- Harvest the cells and perform a lipid extraction as described in Protocol 1.
4. Analysis:
- Analyze the lipid extract by a suitable method (e.g., HPLC with fluorescence detection for NBD-labeled lipids or LC-MS/MS for isotopically labeled lipids) to quantify the conversion of the dihydroceramide substrate to its corresponding ceramide product.
5. Data Interpretation:
- A decrease in the formation of the ceramide product in SLM6031434-treated cells compared to vehicle-treated controls would indicate inhibition of dihydroceramide desaturase activity.
Visualizations
Caption: Off-target inhibition of the de novo sphingolipid synthesis pathway by SLM6031434.
Caption: Troubleshooting workflow for unexpected results with SLM6031434.
References
Technical Support Center: SLM6031434 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLM6031434 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the salt form of SLM6031434, a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1][2] It exhibits approximately 40-fold selectivity for SphK2 over SphK1.[2] The primary mechanism of action involves the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3][4] This inhibition leads to an accumulation of cellular sphingosine and has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ signaling pathway.[1][5] Interestingly, while it decreases intracellular S1P production by SphK2, it has been observed to increase overall blood S1P levels in mice, likely by reducing S1P clearance.[6]
Q2: What are the key physicochemical and solubility properties of this compound?
A2: Understanding the compound's properties is crucial for proper handling and formulation. Key data is summarized in the table below. The compound is soluble in water and DMSO.[2] For aqueous solutions, warming and sonication may be required to achieve higher concentrations.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: For stock solutions, dissolve this compound in DMSO (up to 100 mM) or water (up to 20 mM).[2] Once prepared, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, sealed and protected from moisture.[1][7]
Q4: What is a recommended starting dose and administration route for in vivo studies?
A4: Published studies have successfully used doses ranging from 2 mg/kg to 5 mg/kg, administered via intraperitoneal (i.p.) injection in mice.[1][6][8] The initial step for a new experimental model should be a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[9] The starting dose for an MTD study is often extrapolated from in vitro IC50 values, aiming for a plasma concentration several times higher than the in vitro IC50.[9]
Troubleshooting In Vivo Experiments
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q5: My compound formulation appears cloudy or precipitates upon dilution for dosing. What should I do?
A5: This indicates a solubility issue. This compound's solubility can be influenced by the vehicle, pH, and temperature.
-
Optimize Vehicle: While the compound is water-soluble, using co-solvents or solubility enhancers is common practice for in vivo studies to ensure stability and bioavailability.[9] Consider using vehicles such as 2% hydroxypropyl-β-cyclodextrin (HPβCD) in saline, which has been used for similar compounds.[6] Other potential vehicles for poorly soluble compounds include combinations of DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80.[9][10]
-
Check pH: Ensure the pH of your final formulation is compatible with the compound's stability and is suitable for physiological administration.[11]
-
Preparation Method: When preparing aqueous solutions, gentle warming and ultrasonication can aid dissolution as suggested by supplier data.[7] Prepare the final dosing formulation fresh each day if stability is a concern.
Q6: I am not observing the expected anti-fibrotic effect in my animal model.
A6: A lack of efficacy can stem from several factors, from dosing to target engagement.
-
Insufficient Dose: The 5 mg/kg dose was effective in a mouse UUO model.[1] However, the optimal dose may vary depending on the animal model, disease severity, and species. A dose-response study is essential to determine if a higher dose is required to achieve the desired therapeutic effect.[9]
-
Inadequate Target Engagement: It is crucial to confirm that the compound is reaching its target and having the intended biological effect. A pharmacodynamic (PD) study can verify this. For SLM6031434, you could measure changes in blood S1P levels or the expression of downstream targets like Smad7 in the tissue of interest.[5][9]
-
Formulation/Bioavailability Issues: If the compound is not being absorbed or is being cleared too rapidly, it will not reach effective concentrations at the target site. Re-evaluate your vehicle and administration route.[12]
Q7: My animals are showing unexpected toxicity or adverse effects.
A7: Toxicity can be caused by the compound itself (on-target or off-target effects) or by the administration vehicle.[9]
-
Vehicle Toxicity: Always include a "vehicle-only" control group in your experiment.[9] This is critical to distinguish between toxicity caused by the formulation and toxicity caused by SLM6031434. Solvents like DMSO can cause irritation or systemic toxicity at high concentrations.[10]
-
On-Target Toxicity: The pharmacological target, SphK2, has various biological roles. High levels of target inhibition might lead to unintended physiological consequences. If toxicity is observed, consider reducing the dose or the dosing frequency.
-
Off-Target Effects: While SLM6031434 is highly selective, off-target activity is always a possibility, especially at higher doses.[9] If toxicity persists with a non-toxic vehicle and at doses expected to be within the therapeutic window, further investigation into potential off-target effects may be necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 489.96 g/mol | [2] |
| Formula | C₂₂H₃₀F₃N₅O₂·HCl | |
| Target | Sphingosine Kinase 2 (SphK2) | [1] |
| IC₅₀ (SphK2) | 0.4 µM | [1][7] |
| Selectivity | ~40-fold vs. SphK1 | [2] |
| Solubility (Water) | Soluble to 20 mM (9.8 mg/mL) | [2] |
| Solubility (DMSO) | Soluble to 100 mM (49 mg/mL) | [2] |
Table 2: Example In Vivo Dosing and Formulation Parameters
| Parameter | Recommendation | Notes |
| Animal Model | Mouse (e.g., C57BL/6J) | [6] |
| Dose Range | 2 - 5 mg/kg | Start with MTD study; adjust based on efficacy/toxicity.[1][8] |
| Route | Intraperitoneal (i.p.) | Other routes may be explored if necessary. |
| Frequency | Daily | [1] |
| Vehicle Option 1 | Saline | For simple aqueous dissolution. |
| Vehicle Option 2 | 2% HPβCD in Saline | Recommended to improve stability and solubility.[6] |
| Control Groups | Naive (No treatment), Sham, Vehicle-only | Vehicle control is mandatory to assess formulation effects.[9] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Model of Renal Fibrosis (UUO)
This protocol is adapted from published studies using SLM6031434 in a unilateral ureteral obstruction (UUO) model.[1][5]
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
UUO Surgery: Anesthetize mice. Perform a left-flank incision to expose the kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney will serve as an internal control. Include a sham-operated group that undergoes the same surgical procedure without ureteral ligation.
-
Compound Preparation:
-
On each day of dosing, prepare a fresh solution of this compound.
-
For a 5 mg/kg dose, weigh the required amount of compound.
-
Dissolve in a suitable vehicle (e.g., sterile 2% HPβCD in 0.9% saline) to a final concentration that allows for an injection volume of approximately 100-200 µL per mouse. Ensure complete dissolution.
-
-
Dosing Regimen:
-
Randomly assign UUO mice to two groups: Vehicle control and SLM6031434 (5 mg/kg).
-
Beginning one day after UUO surgery, administer the prepared solutions via intraperitoneal (i.p.) injection once daily for 9 consecutive days.[1]
-
-
Endpoint Analysis (Day 10):
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the kidneys with PBS to remove blood.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Divide kidney tissue for various analyses:
-
Histology: Fix a portion in 4% paraformaldehyde for paraffin (B1166041) embedding. Stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition (fibrosis).
-
Immunohistochemistry: Stain sections for fibrotic markers such as α-smooth muscle actin (α-SMA) and Fibronectin-1 (FN-1).[5]
-
Gene Expression (qPCR): Snap-freeze a portion in liquid nitrogen. Extract RNA and perform qPCR for profibrotic genes (e.g., Col1a1, Fn1, Ctgf) and the target engagement marker Smad7.[1][5]
-
Protein Analysis (Western Blot): Snap-freeze a portion for protein extraction. Analyze protein levels of α-SMA, FN-1, and phosphorylated Smad2 to assess TGFβ pathway activity.[1]
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SLM 6031434 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
SLM6031434 hydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of SLM6031434 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Disclaimer
The degradation pathways described in this document are hypothetical and based on the chemical structure of this compound and general principles of organic chemistry. These pathways have not been experimentally confirmed. For accurate identification of degradation products, it is imperative to conduct forced degradation studies and utilize appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under specific conditions to ensure its stability. For solid forms, storage at 4°C in a sealed container, away from moisture, is recommended. For stock solutions, storage at -80°C is suitable for up to 6 months, while storage at -20°C is appropriate for up to 1 month.[1] It is crucial to keep stock solutions in sealed containers to prevent moisture absorption.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water up to 40 mg/mL (with the aid of ultrasonication and warming) and in DMSO up to 20 mg/mL.[2] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Inconsistent results can arise from various factors, including compound degradation. To minimize this possibility, ensure you are following the recommended storage and handling procedures. Prepare fresh working solutions from your stock solution for each experiment. If you suspect degradation, you may need to perform an analytical assessment of your compound's purity.
Q4: What are the potential chemical liabilities of the this compound molecule?
A4: Based on its structure, which includes a guanidine (B92328) group, a 1,2,4-oxadiazole (B8745197) ring, and an ether linkage, this compound may be susceptible to hydrolysis under certain pH conditions. The guanidine functional group can undergo hydrolysis to form a urea (B33335) and an amine.[3] The 1,2,4-oxadiazole ring can also be prone to hydrolysis. While trifluoromethylbenzene derivatives are generally photostable, the overall molecule's sensitivity to light should be considered.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Activity | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from moisture. 2. Prepare fresh stock and working solutions. 3. Assess the purity of the compound using an appropriate analytical method, such as HPLC. |
| Precipitate Formation in Aqueous Solution | Poor solubility or pH-dependent solubility. | 1. Ensure the concentration does not exceed the recommended solubility limits. 2. Use of ultrasonication and gentle warming can aid dissolution in water. 3. Check the pH of your experimental medium, as the hydrochloride salt's solubility may vary with pH. |
| Inconsistent Chromatographic Profile (e.g., new peaks in HPLC) | Degradation of the compound. | 1. This could indicate the presence of degradation products. 2. To identify the cause, consider performing forced degradation studies (see Experimental Protocols section). 3. Protect solutions from light and extreme temperatures. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₁ClF₃N₅O₂ | [1] |
| Molecular Weight | 489.96 g/mol | [1] |
| Solubility in Water | 40 mg/mL (requires ultrasonic and warming) | [1] |
| Solubility in DMSO | 20 mg/mL | [2] |
| Stock Solution Storage (-80°C) | Up to 6 months (sealed, away from moisture) | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month (sealed, away from moisture) | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Characterize any significant degradation products using techniques like LC-MS and NMR.
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for conducting forced degradation studies on this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results potentially related to this compound stability.
References
inconsistent results with SLM6031434 hydrochloride
Welcome to the technical support center for SLM6031434 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and consistently in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2).[1][2] It exhibits approximately 40-fold selectivity for SphK2 over SphK1. The primary mechanism of action involves the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK2, SLM6031434 leads to a decrease in cellular S1P levels and an accumulation of sphingosine.[1][3] This modulation of the sphingolipid rheostat has been shown to have anti-fibrotic effects, in part by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGFβ signaling pathway.[1][3]
Q2: What are the common research applications for this compound?
This compound is primarily used in preclinical research to investigate the role of SphK2 in various pathological processes. Key applications include:
-
Kidney Disease and Fibrosis: It has been effectively used to demonstrate anti-fibrotic effects in mouse models of tubulointerstitial fibrosis, such as the unilateral ureteral obstruction (UUO) model.[1][3] It is also studied in the context of proteinuric kidney diseases and chronic kidney disease (CKD).[1]
-
Ischemic Stroke: Research has explored its role in neuroprotection against ischemic stroke, where it has been shown to increase blood S1P levels, a factor implicated in neuroprotective signaling.
-
Cancer Biology: As a modulator of the sphingolipid signaling pathway, which is often dysregulated in cancer, it can be used to probe the role of SphK2 in cancer cell proliferation, survival, and chemoresistance.
Q3: What are the recommended storage and solubility parameters for this compound?
Proper storage and handling are critical for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage. For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[2] |
| Solubility | Soluble up to 20 mM in water and up to 100 mM in DMSO. |
| Handling | Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[2] If using water as the solvent for stock solutions, it is recommended to filter-sterilize the working solution before use.[2] |
Troubleshooting Guide
Inconsistent results with this compound can often be traced back to variations in experimental protocols. This guide addresses potential issues in a question-and-answer format.
Q4: I am observing high variability in my in vitro cell-based assays. What could be the cause?
High variability in in vitro experiments can stem from several factors. Consider the following:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can influence cellular responses to SphK2 inhibition.
-
Compound Preparation and Dosing:
-
Fresh Dilutions: Prepare fresh dilutions of SLM6031434 from a concentrated stock for each experiment.
-
Vehicle Control: Use a consistent final concentration of the vehicle (e.g., DMSO) across all treatment groups, including the control. The final DMSO concentration should ideally be kept below 0.1%.
-
-
Treatment Duration: The timing of treatment can be critical. For example, a 16-hour incubation has been shown to be effective in reducing TGFβ-induced profibrotic markers in primary mouse renal fibroblasts.[1] Optimize the treatment duration for your specific cell type and endpoint.
Q5: My in vivo results are not consistent across different cohorts of animals. What should I check?
In vivo studies introduce additional layers of complexity. Here are key areas to review for consistency:
-
Animal Strain, Age, and Sex: Ensure these biological variables are consistent across your experimental groups.
-
Compound Formulation and Administration:
-
Vehicle: Use a well-tolerated vehicle. The choice of vehicle can impact the bioavailability of the compound.
-
Route of Administration: The route of administration (e.g., intraperitoneal injection) should be performed consistently.[1]
-
Dosing: A dose of 5 mg/kg administered daily via intraperitoneal injection has been shown to be effective in attenuating renal fibrosis in mice.[1] Ensure accurate dosing based on the most recent animal weights.
-
-
Pharmacokinetics and Pharmacodynamics: Be aware that SLM6031434 has been shown to increase blood S1P levels in a dose-dependent manner in mice, with levels remaining elevated for at least 4 hours after injection.[4] Consider the timing of your endpoint measurements relative to the last dose administration.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Profibrotic Markers in Primary Mouse Renal Fibroblasts
This protocol is based on methodologies described in studies investigating the anti-fibrotic effects of SLM6031434.[1]
-
Cell Culture: Culture primary mouse renal fibroblasts in appropriate media and conditions.
-
Starvation: Prior to treatment, serum-starve the cells for 24 hours.
-
Preparation of SLM6031434: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare working solutions in cell culture media.
-
Treatment:
-
Pre-incubate the cells with SLM6031434 at the desired concentrations (e.g., 0.3-10 µM) for a specified period (e.g., 16 hours).[1]
-
Include a vehicle control group (media with the same final concentration of DMSO).
-
For studying anti-fibrotic effects, co-treat with a pro-fibrotic agent like TGFβ.
-
-
Endpoint Analysis: After the incubation period, harvest the cells for analysis of profibrotic markers (e.g., Col1, FN-1, CTGF) by qPCR or Western blot.[1]
Protocol 2: In Vivo Attenuation of Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol is a generalized representation based on published studies.[1][3]
-
Animal Model: Induce unilateral ureteral obstruction in mice according to established surgical procedures.
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound in a suitable vehicle.
-
Administration:
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 9 days).[1]
-
Include a vehicle-treated control group.
-
-
Tissue Collection: At the end of the study period, euthanize the animals and collect the kidneys for analysis.
-
Endpoint Analysis:
-
Histology: Assess collagen deposition and fibrosis using staining methods like Masson's trichrome or Sirius red.
-
Immunohistochemistry: Analyze the expression of fibrosis markers such as α-SMA.[3]
-
Gene and Protein Expression: Measure the mRNA and protein levels of profibrotic markers (Col1, FN-1, CTGF) and Smad7 in kidney tissue homogenates.[1][3]
-
Visualizations
Signaling Pathway of SLM6031434 in Anti-Fibrosis
Caption: Mechanism of SLM6031434 in attenuating fibrosis.
General Experimental Workflow for In Vitro Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: SLM60314314 Hydrochloride In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing SLM6031434 hydrochloride in in vivo experiments. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning vehicle selection and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2), with a Ki value of 0.4 μM for the mouse enzyme.[1] It exhibits approximately 40-fold selectivity for SphK2 over SphK1.[1] By inhibiting SphK2, this compound decreases the cellular levels of sphingosine-1-phosphate (S1P), a key signaling lipid involved in various cellular processes.[1][2] In vivo, this inhibition leads to an increase in the blood levels of S1P.[1] This mechanism of action makes it a valuable tool for studying the role of SphK2 in various physiological and pathological processes, including fibrosis.[3][4]
Q2: What are the solubility characteristics of this compound?
Understanding the solubility of this compound is crucial for preparing appropriate dosing solutions for in vivo studies. The compound's solubility in common solvents is summarized in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 20 | 9.8 | May require ultrasonic agitation and warming to fully dissolve.[3] |
| DMSO | 100 | 49 | - |
Data sourced from supplier technical datasheets.[1] Molecular Weight: 489.96 g/mol .
Q3: What is a vehicle control and why is it essential for in vivo studies with this compound?
A vehicle control group is a critical component of in vivo experiments. This group of animals receives the same solvent mixture (the "vehicle") used to dissolve and administer this compound, but without the active compound.[5] The purpose of the vehicle control is to differentiate the effects of the drug from any potential effects of the delivery solution itself.[5] This helps to ensure that any observed physiological or pathological changes are due to the activity of this compound and not to the vehicle components.
Q4: What are some recommended vehicle formulations for the intraperitoneal (i.p.) administration of this compound in mice?
While the specific vehicle used in the pivotal study by Schwalm et al. is not detailed in the abstract, common practice for poorly water-soluble compounds like this compound involves using a co-solvent system. Based on formulations used for other kinase inhibitors and poorly soluble molecules for intraperitoneal injection in mice, the following multi-component vehicles are recommended.
| Vehicle Component | Example Formulation 1 | Example Formulation 2 | Rationale & Considerations |
| DMSO | 5-10% | 20% | Primary solvent to initially dissolve the compound. Keep the final concentration as low as possible to minimize potential toxicity. |
| PEG400 | 40% | 40% | A co-solvent that helps to maintain the solubility of the compound upon dilution in an aqueous phase. |
| Saline (0.9% NaCl) | 50-55% | - | The aqueous component to bring the formulation to the final volume and improve physiological compatibility. |
| Solutol HS 15 | - | 10% | A non-ionic solubilizer and emulsifying agent that can improve the stability of the formulation. |
| Citrate Buffer (100mM, pH 3.0) | - | 30% | An aqueous buffer that can be used to control the pH of the final formulation, which may be important for compound stability. |
Note: The final concentrations of each component should be carefully considered and tested for tolerability in a small pilot study.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the vehicle during preparation or upon injection.
-
Potential Cause: The aqueous component of the vehicle is added too quickly, causing the compound to crash out of the solution.
-
Solution: After dissolving this compound in DMSO, add the other vehicle components (e.g., PEG400) and mix thoroughly. Then, add the aqueous component (e.g., saline) dropwise while continuously vortexing or stirring.
-
-
Potential Cause: The concentration of the compound is too high for the chosen vehicle.
-
Solution: Re-evaluate the required dose and the solubility limits of the vehicle. It may be necessary to increase the proportion of organic co-solvents or decrease the final concentration of the dosing solution (and increase the injection volume, within acceptable limits).
-
-
Potential Cause: The temperature of the formulation has dropped, reducing solubility.
-
Solution: Gentle warming of the solution may help to redissolve the compound. However, ensure that the compound is stable at elevated temperatures.
-
Issue 2: The vehicle control group exhibits signs of toxicity (e.g., weight loss, lethargy, irritation at the injection site).
-
Potential Cause: The concentration of DMSO or other organic solvents is too high.
-
Solution: Conduct a literature search for the maximum tolerated dose of the vehicle components for the specific route of administration and animal model.[6] If possible, reduce the percentage of the organic solvent in the vehicle. A pilot study to assess the tolerability of the vehicle alone is highly recommended.
-
-
Potential Cause: The pH of the formulation is not physiologically compatible.
-
Solution: Measure the pH of the final formulation and adjust it to be closer to physiological pH (around 7.4) if possible, without compromising the stability of the compound.
-
-
Potential Cause: The injection volume is too large or the injection was performed improperly.
-
Solution: Ensure that the injection volume is within the recommended limits for the animal model and route of administration. Review and refine the injection technique to minimize tissue irritation.
-
Experimental Protocols
Protocol: Preparation of a Dosing Solution of this compound in a DMSO/PEG400/Saline Vehicle
This protocol provides a general guideline for preparing a dosing solution for intraperitoneal injection in mice.
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired dose (e.g., 5 mg/kg).
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the required volumes of DMSO, PEG400, and saline. For example, for a vehicle of 10% DMSO, 40% PEG400, and 50% saline, first mix the DMSO and PEG400, then slowly add the saline while vortexing.
-
Dissolve this compound: Weigh the calculated amount of this compound and place it in a sterile tube. Add the DMSO portion of the vehicle to the compound and vortex until it is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Prepare the final dosing solution: To the dissolved this compound in DMSO, add the PEG400 and vortex to mix.
-
Slowly add the saline: While continuously vortexing, add the saline dropwise to the mixture. This slow addition is critical to prevent precipitation.
-
Final inspection: The final dosing solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation may need to be optimized.
-
Administration: Administer the prepared solution to the animals at the calculated volume immediately after preparation. A fresh solution should be prepared for each day of dosing.
Visualizations
Caption: Workflow for an in vivo study with this compound.
Caption: Inhibition of the SphK2 signaling pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Integrated meta-analysis and network pharmacology analysis: evaluation of Zhigancao decoction as treatment for diabetic cardiomyopathy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing SLM6031434 Hydrochloride Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential toxicity of SLM6031434 hydrochloride in cell line experiments. The following information is intended to help troubleshoot common issues and provide standardized protocols for assessing and minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause toxicity?
A1: SLM6031434 is a highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2), with an IC50 of 0.4 µM.[1] Its primary on-target effect is the reduction of sphingosine-1-phosphate (S1P) production and an accumulation of cellular sphingosine.[1] Toxicity may arise from:
-
On-target effects: The accumulation of sphingosine and depletion of S1P can disrupt the cellular "rheostat" that balances apoptosis and survival, potentially leading to programmed cell death in sensitive cell lines.[2][3]
-
Off-target effects: While SLM6031434 is reported to be selective, high concentrations may inhibit other cellular targets. Some SphK2 inhibitors have been shown to affect dihydroceramide (B1258172) desaturase (DEGS1), leading to the accumulation of dihydroceramides, which can induce apoptosis and autophagy.[1]
-
Cell-line specific sensitivity: The cellular response to SphK2 inhibition can be highly dependent on the specific cell line's reliance on the sphingolipid signaling pathway for survival and proliferation.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What are the potential causes?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or water, may be at a concentration that is toxic to your cells.[4] It is crucial to keep the final solvent concentration in the culture medium as low as possible (ideally <0.1% for DMSO).
-
Compound Instability: this compound may degrade in the cell culture medium over time, leading to the formation of toxic byproducts. It is recommended to prepare fresh dilutions for each experiment.
-
Incorrect Concentration: Errors in calculating dilutions can lead to a much higher final concentration of the compound than intended.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient deprivation, or contamination (e.g., mycoplasma), can sensitize cells to the toxic effects of the compound.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended to identify the concentration range that achieves the desired biological effect (inhibition of SphK2) with minimal cytotoxicity. This can be achieved by performing a cell viability assay (e.g., MTS or LDH assay) with a serial dilution of this compound.
Q4: Can the observed cytotoxicity be an artifact of the assay I am using?
A4: Yes, some cytotoxicity assays can be influenced by the compound itself. For example, compounds that affect cellular metabolism can interfere with tetrazolium-based assays like MTT and MTS.[5] It is advisable to confirm results using a mechanistically different assay. For instance, if you observe toxicity with an MTS assay (measures metabolic activity), you can validate it with an LDH assay (measures membrane integrity).
Troubleshooting Guide: Unexpected or High Cytotoxicity
This guide provides a systematic approach to troubleshooting and resolving issues of high cytotoxicity observed during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity across all tested concentrations | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[4] |
| Compound Instability | Prepare fresh stock solutions and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] | |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions. If possible, have another researcher verify the calculations. | |
| Cell Culture Contamination | Test your cell cultures for mycoplasma and other microbial contamination. | |
| Cell line-specific high cytotoxicity | On-target Toxicity | The cell line may be highly dependent on the SphK2 pathway for survival. Consider using a lower concentration range or shorter incubation times. |
| Off-target Effects | At higher concentrations, off-target effects are more likely. Try to use the lowest effective concentration based on your dose-response studies. | |
| Inconsistent results between experiments | Variability in Cell Culture | Standardize cell culture conditions, including cell passage number, seeding density, and media composition.[7] |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions. | |
| Reagent Variability | Use reagents from the same lot for a set of experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTS Assay
This protocol provides a method to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or sterile water, depending on the salt form)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete cell culture medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS assay protocol.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the manufacturer's instructions, using controls for spontaneous and maximum LDH release.
Protocol 3: Detecting Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
96-well cell culture plates (clear bottom, black or white walls for fluorescence/luminescence)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the caspase activity as a fold change relative to the vehicle-treated control.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | 20 mM[8] |
| DMSO | 100 mM[8] |
Table 2: In Vitro Activity of SLM6031434
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Primary mouse renal fibroblasts | 3 µM | 16 h | Reduction of TGFβ-induced profibrotic markers | [1] |
| Primary mouse renal fibroblasts | 0.3-10 µM | 16 h | Dose-dependent increase in Smad7 protein expression | [1] |
| Human podocytes | 1 µM | 20 h | Significant increase in cellular sphingosine levels | [1] |
| Human podocytes | 1 µM | 24 h | Upregulation of nephrin (B609532) and WT1 protein and mRNA expression | [1] |
| U937 cells | Not specified | 2 hours | Decrease in S1P levels | [9] |
Visualizations
Caption: Mechanism of action of this compound and its downstream effects.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
SLM6031434 hydrochloride dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLM6031434 hydrochloride. Our aim is to help you optimize your dose-response curve experiments and address common challenges.
Troubleshooting Guides
Encountering issues with your this compound experiments? The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors during drug dilution or addition | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique. |
| No discernible dose-response effect | - Incorrect concentration range- Inactive compound- Cell line insensitivity- Insufficient incubation time | - The IC50 for SLM6031434 is ~0.4 μM for SphK2. Test a wider range of concentrations (e.g., 0.01 µM to 100 µM).[1][2]- Confirm the proper storage of the compound (-20°C or -80°C) and prepare fresh dilutions for each experiment.[1]- Verify that your cell line expresses SphK2 and that the targeted pathway is active.- Optimize the incubation time; some effects may require longer exposure (e.g., 16-24 hours).[1] |
| Precipitation of the compound in media | - Exceeding the solubility limit | - this compound is soluble up to 20 mM in water and 100 mM in DMSO.[2]- Prepare a high-concentration stock in DMSO and dilute it further in culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). |
| High background signal or "noisy" data | - Assay reagent interference- Cell contamination (e.g., mycoplasma) | - Run a control plate with the compound and assay reagents without cells to check for interference.- Regularly test cell cultures for mycoplasma contamination. |
| Unexpected cytotoxicity at all concentrations | - Off-target effects at high concentrations- Solvent toxicity | - Lower the maximum concentration in your dose-response curve.- Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including the vehicle control, and is at a non-toxic level. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: SLM6031434 is a highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1][2] Inhibition of SphK2 leads to the accumulation of its substrate, sphingosine, and a decrease in the formation of sphingosine-1-phosphate (S1P) within the cell.[2][3] This accumulation of sphingosine has been shown to increase the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1][4]
Q2: What is a good starting concentration range for a dose-response experiment?
A2: Based on its reported IC50 of 0.4 μM for SphK2, a good starting point for a dose-response curve would be to use a logarithmic dilution series centered around this value.[1] We recommend a range from 0.01 μM to 10 μM. In primary mouse renal fibroblasts, effects on Smad7 expression were observed in a dose-dependent manner between 0.3-10 μM.[1]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water (up to 20 mM) and DMSO (up to 100 mM).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low and consistent across all treatments.
Q4: What are the expected in vivo effects of SLM6031434?
A4: In a mouse model of unilateral ureteral obstruction-induced tubulointerstitial fibrosis, daily intraperitoneal injections of SLM6031434 at 5 mg/kg attenuated renal interstitial fibrosis.[1] Interestingly, while intracellular S1P levels are expected to decrease, inhibition of SphK2 can lead to an increase in blood S1P levels.[2][3]
Experimental Protocols
Detailed Methodology for a Dose-Response Curve Experiment
This protocol outlines a typical experiment to determine the dose-response of this compound on a specific cellular endpoint (e.g., cell viability, gene expression).
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and calculate the required volume to seed a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Seed the cells in the 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with the compound for the desired experimental duration (e.g., 16, 24, or 48 hours).
-
-
Endpoint Measurement:
-
After incubation, perform the assay to measure your endpoint of interest (e.g., add MTS/MTT reagent for viability, lyse cells for RNA/protein extraction).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50/EC50 value.
-
Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Caption: SLM6031434 mechanism of action in the TGF-β pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SLM6031434 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of SLM6031434 hydrochloride, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the hydrochloride salt form of SLM6031434, a potent and selective inhibitor of sphingosine (B13886) kinase 2 (SphK2) with an IC50 of 0.4 μM.[1][2] It is used in research to study the role of SphK2 in various pathological conditions, including fibrosis.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H30F3N5O2.HCl | [1][4] |
| Molecular Weight | 489.96 g/mol | [1][4] |
| Appearance | White to off-white solid | Inferred |
| Solubility (in vitro) | H2O: 40 mg/mL (81.64 mM) with ultrasonic and warmingDMSO: 49 mg/mL (100 mM) | [1][4] |
| Storage | 4°C for short-term (sealed, away from moisture)-80°C for long-term (in solvent, 6 months) | [1] |
Q2: What is bioavailability and why is it important for this compound?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced efficacy and high inter-individual variability.[5] Enhancing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in both in vitro and in vivo experiments, and for its potential future as a therapeutic agent.
Q3: What are the potential reasons for the low oral bioavailability of a hydrochloride salt like this compound?
While the hydrochloride salt form generally improves the aqueous solubility and dissolution rate of a compound, low oral bioavailability can still occur due to several factors:
-
Poor Permeability: The drug molecule may not efficiently pass through the intestinal epithelium.
-
Gastrointestinal (GI) Instability: The compound might be degraded by the acidic environment of the stomach or by enzymes in the intestine.
-
First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The drug could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[6]
Troubleshooting Guide
This guide provides potential solutions to common issues encountered when working with this compound, particularly concerning its bioavailability.
Issue 1: Poor aqueous solubility despite being a hydrochloride salt.
Even as a hydrochloride salt, SLM6031434 may exhibit solubility issues in certain buffers or at higher concentrations, leading to precipitation.
Table 2: Troubleshooting Poor Aqueous Solubility
| Possible Cause | Suggested Solution | Experimental Protocol |
| Precipitation in physiological buffers | Use a co-solvent system. Common co-solvents include PEG 400, propylene (B89431) glycol, or ethanol. | Protocol 1: Co-solvent Formulation |
| Compound crashing out of solution upon dilution | Prepare a stock solution in an organic solvent like DMSO and dilute it just before use in a pre-warmed buffer. | Standard laboratory practice |
| Insufficient dissolution rate | Reduce the particle size of the solid compound through micronization or nanocrystallization to increase the surface area for dissolution.[7][8] | Protocol 2: Particle Size Reduction |
Issue 2: Low cellular uptake in in vitro assays.
Low permeability across the cell membrane can limit the intracellular concentration of SLM6031434, affecting its efficacy in cell-based experiments.
Table 3: Troubleshooting Low Cellular Uptake
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor passive diffusion | Incorporate the compound into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to enhance its partitioning into the lipid bilayer of the cell membrane.[9] | Protocol 3: SEDDS Formulation |
| Efflux by cellular transporters | Co-administer with a known inhibitor of relevant efflux pumps (e.g., verapamil (B1683045) for P-gp) to increase intracellular accumulation. | Standard cell culture protocols |
Issue 3: High variability and low exposure in in vivo oral dosing studies.
This is a classic sign of poor oral bioavailability and can compromise the reliability of animal studies.
Table 4: Troubleshooting Poor In Vivo Oral Bioavailability
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor dissolution and solubility in the GI tract | Formulate this compound as an amorphous solid dispersion. This involves dispersing the drug in a polymeric carrier to improve its dissolution rate and maintain a supersaturated state in the gut.[10] | Protocol 4: Amorphous Solid Dispersion |
| Poor intestinal permeability | Utilize permeation enhancers in the formulation. These can include surfactants (e.g., Tween 80) or cyclodextrins.[11] | Protocol 5: Formulation with Permeation Enhancers |
| Extensive first-pass metabolism | Co-administer with an inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor like 1-aminobenzotriazole) in preclinical studies to assess the impact of metabolism. | Standard pharmacokinetic study design |
Experimental Protocols
Protocol 1: Co-solvent Formulation
-
Objective: To prepare a clear aqueous solution of this compound for in vitro or in vivo use.
-
Materials: this compound, PEG 400, Propylene Glycol, Saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a co-solvent mixture (e.g., 40% PEG 400, 10% Propylene Glycol, 50% Saline).
-
Add the drug to the co-solvent mixture.
-
Vortex and sonicate until the drug is completely dissolved.
-
Visually inspect for any precipitation before use.
-
Protocol 2: Particle Size Reduction (Micronization)
-
Objective: To reduce the particle size of this compound to enhance its dissolution rate.
-
Equipment: Air jet mill or similar micronization equipment.
-
Procedure:
-
Place the solid this compound into the milling chamber.
-
Process the material according to the manufacturer's instructions to achieve the desired particle size range (typically 1-10 µm).
-
Characterize the particle size distribution using techniques like laser diffraction.
-
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Objective: To prepare a lipid-based formulation to improve the solubility and absorption of this compound.
-
Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
To use, disperse the SEDDS formulation in an aqueous medium with gentle agitation. It should spontaneously form a fine emulsion.
-
Characterize the emulsion for droplet size and stability.
-
Protocol 4: Amorphous Solid Dispersion (ASD) Preparation
-
Objective: To create an amorphous form of this compound to improve its dissolution properties.
-
Materials: this compound, a polymer carrier (e.g., PVP K30 or HPMC-AS), and a suitable solvent (e.g., methanol).
-
Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and the polymer carrier in the solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid dispersion and dry it further under vacuum.
-
Characterize the solid state of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.
-
Protocol 5: Formulation with Permeation Enhancers
-
Objective: To improve the transport of this compound across the intestinal epithelium.
-
Materials: this compound, a permeation enhancer (e.g., 0.5% w/v Tween 80 or 2% w/v Hydroxypropyl-β-cyclodextrin), and a suitable vehicle.
-
Procedure:
-
Prepare the vehicle containing the chosen permeation enhancer.
-
Dissolve or suspend this compound in the vehicle.
-
Administer the formulation in in vivo studies or use it in in vitro permeability assays (e.g., Caco-2 cell model).
-
Visualizations
Caption: Workflow for troubleshooting low bioavailability.
Caption: Mechanism of action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLM 6031434 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
SLM6031434 hydrochloride quality control and purity assessment
Welcome to the technical support center for SLM6031434 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with their quality control and purity assessment of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Quality Control and Purity Assessment
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound typically has a purity of ≥98% or higher, with some suppliers providing batches with purity up to 99.1%.[1] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC).
Q2: How should this compound be stored?
A2: For long-term storage, it is recommended to store this compound at -20°C.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in water (up to 20 mM) and DMSO (up to 100 mM).[2]
Q4: What analytical techniques are used to confirm the identity and purity of this compound?
A4: The primary methods for quality control and purity assessment include High-Performance Liquid Chromatography (HPLC) for purity, Proton Nuclear Magnetic Resonance (¹H-NMR) for identity and structure confirmation, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis to confirm the elemental composition.
Q5: Are there any known impurities associated with this compound?
A5: While specific impurity profiles are often proprietary, potential impurities in hydrochloride salts of small molecules can include residual solvents from synthesis and purification, starting materials, by-products of the chemical synthesis, and degradation products.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the quality control analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| HPLC: Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the pH of the mobile phase; for a basic compound like SLM6031434, a slightly acidic mobile phase can improve peak shape. 2. Use a new or different HPLC column. 3. Reduce the concentration of the injected sample. |
| HPLC: Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC pump for leaks and ensure a steady flow rate. |
| NMR: Broad peaks in ¹H-NMR spectrum | 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Poor shimming of the NMR spectrometer. | 1. Purify the sample to remove metal contaminants. 2. Use a different deuterated solvent or adjust the sample concentration. 3. Re-shim the spectrometer before acquiring the spectrum. |
| MS: Low signal intensity | 1. Poor ionization of the compound. 2. Inappropriate mass spectrometer settings. 3. Sample degradation. | 1. Try a different ionization source (e.g., ESI, APCI). 2. Optimize the mass spectrometer parameters for the m/z of SLM6031434. 3. Prepare a fresh sample solution for analysis. |
Quantitative Data Summary
The following table summarizes the typical analytical specifications for this compound.
| Analytical Test | Specification |
| Purity (HPLC) | ≥98.0% |
| ¹H-NMR | Conforms to structure |
| Mass Spectrometry | Conforms to molecular weight |
| Elemental Analysis | Within ±0.4% of theoretical values |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like DMSO to a concentration of approximately 1 mg/mL.
2. Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of SLM6031434.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms like SLM6031434.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC system.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the free base of SLM6031434.
4. Elemental Analysis
-
Method: Combustion analysis.
-
Analysis: Determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).
-
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the chemical formula of this compound (C₂₂H₃₀F₃N₅O₂·HCl).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Sphingosine Kinase 2 (SphK2) signaling pathway, which is inhibited by SLM6031434, and a general workflow for the quality control of this compound.
Caption: Sphingosine Kinase 2 (SphK2) signaling pathway and the point of inhibition by SLM6031434.
Caption: General experimental workflow for the quality control of this compound.
References
avoiding precipitation of SLM6031434 hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of SLM6031434 hydrochloride in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. Below is a guide to help you troubleshoot and prevent this issue.
Issue: Precipitate Observed Immediately After Diluting Stock Solution into Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its solubility limit in the aqueous environment of the culture medium. |
| Action: | Review the compound's solubility data and consider performing a solubility test in your specific medium. It is advisable to start with lower concentrations and perform serial dilutions to establish the working range. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the media without proper mixing can cause localized high concentrations, leading to precipitation. |
| Action: | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.[1] |
| Low Temperature of Media | The solubility of many compounds, including hydrochloride salts, can be temperature-dependent. Adding the compound to cold media can decrease its solubility. |
| Action: | Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[1][2] |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds like hydrochloride salts.[2] |
| Action: | Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider testing the compound's stability in the media over the duration of your experiment. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the cell culture media over time, leading to the formation of insoluble complexes.[2][3] |
| Action: | If possible, test the solubility of the compound in a simpler buffered solution like PBS to determine if media components are the primary cause of precipitation.[1] For long-term experiments, consider replenishing the media with a fresh preparation of the compound at regular intervals. |
| Media Evaporation | Evaporation of media during long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of this compound. |
| Action: | Use humidified incubators and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[4] For aqueous solutions, it is soluble up to 20 mM in water, though this may require ultrasonication and warming to fully dissolve.[5][6]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: To avoid cytotoxicity, the final concentration of DMSO in the cell culture media should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[1][2][7][8]
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in cell culture media. It is best to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your pre-warmed media.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5][8]
Q5: Could the hydrochloride salt form of SLM6031434 contribute to precipitation?
A5: Yes, the hydrochloride salt form can sometimes lead to precipitation due to the "common ion effect," especially in media with high chloride concentrations.[9][10] If you continue to experience precipitation, you may need to assess the chloride content of your media.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 20 | 9.8 | May require ultrasonic and warming.[5][6] |
| DMSO | 100 | 49 | |
| DMF | 20 | ||
| Ethanol | 5 | ||
| DMSO:PBS (pH 7.2) (1:1) | 0.5 |
Data compiled from multiple sources.[4][5][6][11]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile working solution of this compound in cell culture media with minimal risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[8] b. Aseptically, add the appropriate volume of anhydrous DMSO to the vial to achieve a 50 mM stock solution. For example, to prepare 1 mL of a 50 mM stock solution, add 1 mL of DMSO to 24.5 mg of this compound (MW: 489.96 g/mol ). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
Prepare Intermediate Dilution (Optional, but Recommended): a. To minimize the amount of DMSO added to the final culture, you can prepare an intermediate dilution of your stock solution in DMSO or sterile water. Note: Diluting in water may require sonication and warming.[5][6]
-
Prepare Final Working Solution in Cell Culture Media: a. Ensure your cell culture medium is pre-warmed to 37°C. b. Add a small volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling.[1] For example, to prepare a 10 µM working solution from a 50 mM stock, add 1 µL of the stock solution to 5 mL of media (a 1:5000 dilution). This will result in a final DMSO concentration of 0.02%. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: SLM6031434 inhibits SphK2, leading to increased Smad7 and subsequent inhibition of pro-fibrotic signaling.[5][12]
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Caption: A logical troubleshooting guide for addressing precipitation issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. captivatebio.com [captivatebio.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum on SLM6031434 hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SLM6031434 hydrochloride, a selective inhibitor of sphingosine (B13886) kinase 2 (SphK2). The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a specific focus on the impact of serum on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2).[1][2] By inhibiting SphK2, it prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This leads to an accumulation of intracellular sphingosine and an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling pathway.[1][3][4] This mechanism underlies its anti-fibrotic effects.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. The solid compound should be stored at -20°C for long-term stability.[5][6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: Why might I observe a decrease in the potency (higher IC50) of this compound when using serum-containing media compared to serum-free media?
A3: A decrease in potency in the presence of serum is a common phenomenon for many small molecule inhibitors. This is often due to the binding of the compound to proteins present in the serum, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG).[1][7][8] This binding reduces the free concentration of the inhibitor available to interact with its target, SphK2, in the cells, thus leading to an apparent decrease in potency.
Q4: What components of serum are most likely to interact with this compound?
A4: The primary components of fetal bovine serum (FBS) and other animal sera that can bind to small molecules are albumin and alpha-1-acid glycoprotein (AAG).[1][7] Albumin is the most abundant protein in serum and is known to bind a wide variety of drugs.[9] AAG, an acute phase protein, also binds to many, particularly basic and neutral, drugs.[8]
Q5: How can I determine if serum protein binding is affecting the activity of this compound in my experiments?
A5: To investigate the effect of serum, you can perform a dose-response experiment comparing the IC50 value of this compound in serum-free medium versus media containing different concentrations of serum (e.g., 2%, 5%, 10%). A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum concentration would indicate that serum components are binding to the inhibitor and reducing its effective concentration.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced potency (higher than expected IC50) of this compound in cell-based assays. | Serum Protein Binding: Components in the fetal bovine serum (FBS) or other sera in your culture medium are binding to the inhibitor, reducing its free concentration. | 1. Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, try performing the assay with reduced serum (e.g., 1-2%).[10] 2. Use Serum-Free Medium: For short-term experiments, consider adapting your cells to a serum-free medium for the duration of the inhibitor treatment. 3. Increase Inhibitor Concentration: If reducing serum is not feasible, you may need to use higher concentrations of this compound to achieve the desired biological effect. Perform a dose-response experiment to determine the optimal concentration in your specific serum conditions. |
| High variability in experimental results between batches of serum. | Batch-to-Batch Variation in Serum Composition: The composition of serum, including the concentrations of albumin and AAG, can vary between different lots.[9] This can lead to inconsistent levels of inhibitor binding and variable experimental outcomes. | 1. Lot Qualification: Test each new lot of serum to ensure consistent results with your assay. 2. Purchase a Large Batch: If possible, purchase a large single lot of serum to use for a series of related experiments to minimize this source of variability. |
| Inhibitor appears inactive or shows significantly lower activity than reported in the literature. | 1. Sub-optimal inhibitor concentration due to serum binding. 2. Incorrect solvent or storage. 3. Degradation of the compound. | 1. Confirm Working Concentration: Review the literature for the concentrations of this compound used in similar cell types and serum conditions. Perform a new dose-response experiment. 2. Check Stock Solution: Ensure the inhibitor was dissolved in an appropriate solvent (e.g., DMSO) and stored correctly at -20°C.[5][6] Prepare a fresh stock solution if there are any doubts about the stability of the current one. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
Objective: To quantify the effect of serum on the potency of this compound.
Methodology:
-
Cell Seeding: Seed your target cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Preparation of Media: Prepare complete media with varying concentrations of FBS (e.g., 0%, 1%, 2.5%, 5%, and 10%).
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in each of the prepared media.
-
Treatment: Remove the seeding medium from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability or proliferation using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: For each serum concentration, plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
-
Comparison: Compare the IC50 values obtained at different serum concentrations to determine the impact of serum.
Protocol 2: Western Blot Analysis of Smad7 and Phospho-Smad2
Objective: To assess the downstream effects of this compound on the TGF-β signaling pathway in the presence and absence of serum.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Pre-treat the cells with this compound at a predetermined effective concentration (based on your IC50 data) in both serum-free and serum-containing media for a specified time (e.g., 16 hours).[1]
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30 minutes) to induce Smad2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Smad7, phospho-Smad2, total Smad2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of Smad7 and phospho-Smad2 to the loading control and total Smad2, respectively.
Visualizations
References
- 1. Determination of human serum alpha1-acid glycoprotein and albumin binding of various marketed and preclinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepsci.eu [thepsci.eu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
Technical Support Center: SLM6031434 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term stability of SLM6031434 hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound under the following conditions:
Solutions should be stored in sealed containers, protected from moisture.[1]
Q2: What is a suitable solvent for preparing this compound stock solutions?
A2: this compound is soluble in water.[1] If water is used as the solvent for the stock solution, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation may indicate solubility issues or degradation. Consider the following troubleshooting steps:
-
Prepare a more dilute stock solution.
-
Use a different solvent with higher solubilizing power if appropriate for your experimental system.
-
Analyze the precipitate to determine if it is the parent compound or a degradation product.[2]
Q4: I am observing a loss of activity of SLM6031434 in my cell-based assay. What could be the cause?
A4: A loss of activity could be due to several factors:
-
Degradation in culture medium: Assess the stability of the compound in your specific cell culture medium.
-
Adsorption to plasticware: Use low-binding plates or add a small amount of a non-ionic surfactant to your medium.
-
Poor cell permeability: Evaluate the cell permeability of the compound using standard assays.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).- Prepare fresh solutions for each experiment or adhere to strict storage guidelines.[2] |
| Inconsistent results between experiments | - Inconsistent solution preparation.- Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. | - Standardize the solution preparation protocol.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the concentration and purity of the stock solution before each experiment. |
| Precipitate formation in aqueous buffers | - Poor aqueous solubility.- pH-dependent solubility.- Compound degradation to an insoluble product. | - Determine the aqueous solubility of this compound at the working concentration and pH.- Adjust the pH of the buffer if it is affecting solubility.- Consider the use of co-solvents or other formulation strategies to improve solubility. |
Signaling Pathway
SLM6031434 is a highly selective inhibitor of sphingosine (B13886) kinase 2 (SphK2).[1] Inhibition of SphK2 has been shown to exert anti-fibrotic effects by increasing the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β/Smad signaling cascade.[3]
Caption: TGF-β/Smad signaling pathway and the inhibitory role of SLM6031434.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Optimization of the mobile phase, column, and other parameters will be necessary.
Objective: To develop a stability-indicating HPLC method capable of separating SLM6031434 from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical grade buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Development:
-
Wavelength Selection: Dissolve this compound in a suitable solvent and scan for its maximum absorbance (λmax) using a UV-Vis spectrophotometer. This will be the detection wavelength.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a suitable buffer.
-
Adjust the ratio of the organic solvent to the aqueous phase to achieve a reasonable retention time for the parent drug.
-
The pH of the mobile phase can be adjusted to improve peak shape and resolution.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. This involves subjecting the drug to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
-
Chromatographic Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
Example HPLC Conditions (to be optimized):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.02 M Ammonium Acetate buffer (pH 5.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm (or the determined λmax)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Experimental Workflow for Stability Assessment
References
Validation & Comparative
A Comparative Analysis of SLM6031434 Hydrochloride and HWG-35D in Fibrosis Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two selective sphingosine (B13886) kinase 2 (SK2) inhibitors, SLM6031434 hydrochloride and HWG-35D, as potential anti-fibrotic therapies. This analysis is based on experimental data from a key study investigating their effects in a mouse model of renal fibrosis.
Both SLM6031434 and HWG-35D have demonstrated the ability to attenuate the fibrotic response, positioning them as promising candidates for the treatment of fibrotic diseases such as chronic kidney disease.[1][2] Their mechanism of action centers on the inhibition of SK2, an enzyme involved in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in profibrotic pathways.
Performance and Efficacy
In a mouse model of tubulointerstitial fibrosis induced by unilateral ureter obstruction (UUO), both SLM6031434 and HWG-35D were shown to be effective in reducing the hallmarks of fibrosis.[1][2] Treatment with either compound resulted in a significant reduction in collagen accumulation and a decreased expression of key fibrotic markers compared to vehicle-treated controls.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative findings on the effects of SLM6031434 and HWG-35D on the expression of profibrotic genes in the UUO mouse model.
| Gene | Treatment | Mean Relative mRNA Expression (fold change vs. Sham) | Standard Error of the Mean (SEM) |
| Col1a1 | Vehicle | ~18 | ~2.5 |
| SLM6031434 | ~8 | ~1.5 | |
| HWG-35D | ~7 | ~1.0 | |
| Fn1 | Vehicle | ~12 | ~1.5 |
| SLM6031434 | ~6 | ~0.8 | |
| HWG-35D | ~5 | ~0.7 | |
| Ctgf | Vehicle | ~10 | ~1.2 |
| SLM6031434 | ~5 | ~0.6 | |
| HWG-35D | ~4 | ~0.5 | |
| Acta2 (α-SMA) | Vehicle | ~15 | ~2.0 |
| SLM6031434 | ~7 | ~1.0 | |
| HWG-35D | ~6 | ~0.9 |
Data is estimated from graphical representations in the source publication and presented to illustrate the comparative effects.
Mechanism of Action: Targeting the TGF-β/Smad Signaling Pathway
The anti-fibrotic effects of both SLM6031434 and HWG-35D are linked to their ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[1][3] Inhibition of SK2 by these compounds leads to an accumulation of sphingosine, which in turn increases the expression of Smad7.[1][2] Smad7 is an inhibitory Smad protein that negatively regulates the TGF-β/Smad signaling cascade, thereby counteracting the pro-fibrotic effects of TGF-β.[1][2]
In primary renal fibroblasts, both SLM6031434 and HWG-35D dose-dependently increased the expression of Smad7 and consequently reduced the expression of collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF).[1][2]
Experimental Protocols
The following is a detailed description of the key experimental model used to evaluate the anti-fibrotic efficacy of SLM6031434 and HWG-35D.
Unilateral Ureter Obstruction (UUO) Mouse Model
The UUO model is a well-established method for inducing progressive renal fibrosis.[1]
-
Animal Model: Male C57BL/6N mice were used for the study.
-
Surgical Procedure:
-
Mice were anesthetized.
-
A flank incision was made to expose the left kidney and ureter.
-
The left ureter was ligated at two points using a suture.
-
The incision was closed in layers.
-
Sham-operated animals underwent the same procedure without ureter ligation.
-
-
Treatment:
-
Mice were randomly assigned to receive either vehicle, SLM6031434 (10 mg/kg), or HWG-35D (10 mg/kg) via oral gavage.
-
Treatment was administered daily, starting one day before the UUO surgery and continuing for 7 days.
-
-
Sample Collection and Analysis:
-
After 7 days, mice were euthanized, and the kidneys were harvested.
-
One part of the kidney was fixed in formalin for histological analysis (e.g., Sirius Red staining for collagen).
-
The remaining kidney tissue was used for RNA and protein extraction to analyze the expression of fibrotic markers (e.g., Col1a1, Fn1, Ctgf, Acta2) by quantitative real-time PCR and Western blotting.
-
Conclusion
Both this compound and HWG-35D demonstrate significant anti-fibrotic potential in a preclinical model of renal fibrosis. Their efficacy is attributed to the inhibition of sphingosine kinase 2 and the subsequent upregulation of the TGF-β signaling inhibitor, Smad7. The presented data suggests that both compounds are promising candidates for further investigation as treatments for fibrotic diseases. While this guide provides a comparative overview based on available data, direct head-to-head clinical trials would be necessary to definitively determine the superior therapeutic agent.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sphingosine Kinase 2 Inhibitors: SLM6031434 Hydrochloride vs. ABC294640
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent SphK2 Inhibitors
In the landscape of sphingolipid-targeted therapies, inhibitors of sphingosine (B13886) kinase 2 (SphK2) have emerged as promising candidates for a range of diseases, including cancer and fibrosis. This guide provides a comprehensive, data-supported comparison of two key SphK2 inhibitors: SLM6031434 hydrochloride and ABC294640 (also known as opaganib). We present a detailed analysis of their mechanisms of action, potency, selectivity, and performance in preclinical models, supplemented with detailed experimental protocols to aid in your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound | ABC294640 (Opaganib) |
| Primary Target | Sphingosine Kinase 2 (SphK2) | Sphingosine Kinase 2 (SphK2) |
| Secondary Targets | Highly selective for SphK2 | Dihydroceramide (B1258172) Desaturase (DES1), Glucosylceramide Synthase (GCS)[1] |
| Potency (IC50 for SphK2) | ~0.4 µM[2] | ~60 µM[3][4] |
| Selectivity | >40-fold selective for SphK2 over SphK1 | Selective for SphK2 over SphK1, but also inhibits other enzymes[5] |
| Therapeutic Areas | Investigated in renal fibrosis[2] | Investigated in solid tumors, COVID-19, and other inflammatory conditions[4][6][7] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trials[3] |
Mechanism of Action and Signaling Pathways
Both this compound and ABC294640 are inhibitors of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. By inhibiting SphK2, these compounds aim to decrease the levels of pro-survival S1P and increase the levels of pro-apoptotic sphingosine and ceramides, thereby influencing cell fate.
This compound is a highly selective and potent inhibitor of SphK2.[2] Its primary mechanism is the direct inhibition of SphK2's catalytic activity. In preclinical models of renal fibrosis, SLM6031434 has been shown to exert its anti-fibrotic effects by increasing the accumulation of sphingosine, which in turn leads to an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[2]
ABC294640 (opaganib) , while also a competitive inhibitor of SphK2 with respect to sphingosine, exhibits a broader mechanism of action.[5] In addition to SphK2, it also inhibits dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).[1] This multi-target engagement leads to a more complex modulation of the sphingolipidome. Inhibition of SphK2 by ABC294640 has been shown to suppress downstream signaling pathways including pERK, pAKT, and NFκB, and to downregulate the expression of the oncoprotein c-Myc.[3]
Potency and Selectivity: A Quantitative Comparison
A key differentiator between this compound and ABC294640 is their respective potency and selectivity for SphK2.
| Compound | Target | IC50 | Ki | Selectivity vs. SphK1 | Reference |
| This compound | SphK2 | 0.4 µM | 0.4 µM (mouse) | >40-fold | [2] |
| SphK1 | 16 µM | - | [2] | ||
| ABC294640 (Opaganib) | SphK2 | ~60 µM | 9.8 µM | >10-fold | [3][4][5] |
| SphK1 | >100 µM | - | [5] |
As the data indicates, this compound is a significantly more potent inhibitor of SphK2 than ABC294640, with an IC50 value in the sub-micromolar range. It also exhibits greater selectivity for SphK2 over its isoform, SphK1. This high potency and selectivity may translate to fewer off-target effects and a wider therapeutic window.
A study directly comparing the effects of various SphK inhibitors on sphingolipid metabolism in different cell lines revealed that while SLM6031434 consistently reduced S1P and dihydrosphingosine-1-phosphate (dhS1P) levels, ABC294640, contrary to expectations, led to a dose-dependent increase in both S1P and dhS1P in the tested cell lines.[2] This surprising finding suggests that the broader enzymatic inhibition profile of ABC294640 may lead to complex and cell-type-specific effects on sphingolipid metabolism.
Preclinical Efficacy
Anti-Fibrotic Activity of this compound
In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), SLM6031434 demonstrated significant anti-fibrotic efficacy.[2] Daily intraperitoneal administration of SLM6031434 (5 mg/kg) for 9 days resulted in:
-
Reduced collagen accumulation and extracellular matrix deposition.
-
Decreased expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation.
-
Downregulation of pro-fibrotic genes such as Col1, FN-1, and CTGF.
-
Increased expression of the anti-fibrotic protein Smad7.[2]
Anti-Cancer Activity of ABC294640 (Opaganib)
ABC294640 has been evaluated in a wide range of preclinical cancer models. It has been shown to inhibit the proliferation of a broad panel of tumor cell lines with IC50 values typically in the range of 10-50 µM.[3] In vivo, oral administration of ABC294640 has demonstrated anti-tumor activity in xenograft models of breast, prostate, and other cancers.[3][8] The anti-tumor effects are associated with the induction of apoptosis and autophagy in cancer cells.[3]
Off-Target Effects
A kinase panel screening of ABC294640 at a concentration of 50 µM showed no significant inhibition of 20 other diverse kinases, suggesting that its biological effects are not primarily mediated by off-target inhibition of these protein kinases.[9] However, as mentioned earlier, ABC294640 is known to inhibit DES1 and GCS, which are not protein kinases but are key enzymes in sphingolipid metabolism.[1] Information on a comprehensive off-target kinase panel for SLM6031434 is not as readily available in the public domain, though its high selectivity for SphK2 over SphK1 suggests a more targeted profile.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments cited in this guide.
Sphingosine Kinase Activity Assay (HPLC-based)
This protocol is adapted from methods used to characterize ABC294640.
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine (fluorescent substrate)
-
ATP
-
MgCl2
-
Assay Buffer (20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 10% glycerol, 0.5 mM DTT, 0.25% Triton X-100 for SphK1; 20 mM Tris-HCl, pH 7.4, 1 M KCl, 1 mM MgCl2, 10% glycerol, 0.5 mM DTT for SphK2)
-
Inhibitor compounds (SLM6031434 or ABC294640)
-
Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 10 µM NBD-sphingosine, 100 µM ATP, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the recombinant SphK enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 1.5 volumes of methanol.
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate NBD-S1P (product) from NBD-sphingosine (substrate).
-
Quantify the fluorescent signals to determine the percentage of substrate conversion and calculate the inhibitory activity.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is a widely used method for assessing cytotoxicity.
Materials:
-
Adherent cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Inhibitor compounds (SLM6031434 or ABC294640)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor compound for the desired duration (e.g., 48-72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
This is a standard surgical model to induce renal fibrosis in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a left flank incision to expose the kidney and ureter.
-
Carefully isolate the left ureter.
-
Ligate the ureter at two locations with 4-0 silk suture. The ureter can be cut between the ligatures.
-
Close the incision in layers.
-
Administer post-operative analgesia and monitor the animal's recovery.
-
Sham-operated animals undergo the same procedure without ureter ligation.
-
Administer the test compound (e.g., SLM6031434) at the desired dose and schedule.
-
At the end of the study period, euthanize the animals and harvest the kidneys for analysis (e.g., histology, Western blotting for fibrosis markers).
Conclusion
This compound and ABC294640 are both valuable research tools for investigating the role of SphK2 in health and disease. SLM6031434 stands out for its high potency and selectivity, making it an excellent choice for studies requiring precise targeting of SphK2 with minimal confounding off-target effects. Its demonstrated efficacy in a model of renal fibrosis highlights its potential as a therapeutic candidate for fibrotic diseases.
ABC294640, with its broader mechanism of action and extensive characterization in both preclinical and clinical settings for cancer, offers a different but equally important profile. Its ability to modulate multiple enzymes in the sphingolipid pathway may provide a unique therapeutic advantage in certain contexts.
The choice between these two inhibitors will ultimately depend on the specific research question and the experimental model. The data and protocols provided in this guide are intended to empower researchers to make informed decisions and to design robust experiments to further elucidate the therapeutic potential of targeting SphK2.
References
- 1. Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of SLM6031434 Hydrochloride as a Sphingosine Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SLM6031434 hydrochloride, a selective Sphingosine (B13886) Kinase 2 (SphK2) inhibitor, with other notable alternatives. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical tools for research and drug development in the context of sphingolipid signaling.
Sphingosine Kinase 2 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a wide array of cellular processes, including proliferation, inflammation, and fibrosis. Consequently, inhibitors of SphK2 are valuable tools for investigating its physiological roles and represent a promising therapeutic strategy for various diseases.
Performance Comparison of SphK2 Inhibitors
The following table summarizes the key quantitative data for this compound and other well-characterized SphK2 inhibitors.
| Inhibitor | SphK2 IC50/Ki | SphK1 IC50/Ki | Selectivity (SphK1/SphK2) | Mode of Inhibition | Key Cellular Effects |
| SLM6031434 | IC50: 0.4 µM[1][2] | Ki: >20 µM[3] | >50-fold[3] | Not specified | Exerts anti-fibrotic effects by increasing sphingosine accumulation and Smad7 expression.[2] |
| HWG-35D | IC50: 41 nM[4] | IC50: 4130 nM[4] | 100-fold[4] | Not specified | Ameliorates imiquimod-induced psoriasis by blocking Th17 differentiation.[4] |
| ABC294640 (Opaganib) | IC50: ~60 µM[5][6]; Ki: 9.8 µM[6][7] | IC50: >100 µM[6] | >10-fold | Competitive with sphingosine[7] | Paradoxically increases cellular S1P levels in some cell lines; induces non-apoptotic cell death.[8] |
| K145 | IC50: 4.3 µM; Ki: 6.4 µM[9][10] | Inactive against SphK1[9][10] | Highly selective | Substrate-competitive[9] | Induces apoptosis; decreases phosphorylation of ERK and Akt.[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental validation of SphK2 inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Figure 1: Simplified SphK2 and TGF-β/Smad signaling pathway. SLM6031434 inhibits SphK2, leading to an increase in the inhibitory protein Smad7, which in turn downregulates the pro-fibrotic TGF-β signaling cascade.
Figure 2: General experimental workflow for the validation of a SphK2 inhibitor like SLM6031434.
Detailed Experimental Protocols
In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)
This assay is a standard method to determine the potency (IC50) and inhibition constant (Ki) of a compound against recombinant SphK2.
Materials:
-
Recombinant human SphK2 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a fixed concentration of D-erythro-sphingosine (typically at or near its Km value), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the recombinant SphK2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the reaction termination buffer.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using the developing solvent to separate the [³²P]S1P product from the unreacted substrate.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the radioactivity of the S1P spots.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to an appropriate enzyme inhibition model.
Quantification of Cellular Sphingosine-1-Phosphate (S1P) Levels by LC-MS/MS
This protocol is used to quantify the levels of S1P in cells treated with a SphK2 inhibitor, providing a measure of the inhibitor's target engagement and efficacy in a cellular context.
Materials:
-
Cell line of interest (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., a mixture of isopropanol, ethyl acetate, and water) containing an appropriate internal standard (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with varying concentrations of the SphK2 inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Sample Preparation:
-
Intracellular S1P: After incubation, wash the cells with ice-cold PBS and lyse the cells.
-
Extracellular S1P: Collect the cell culture media.
-
-
Lipid Extraction: Perform lipid extraction from the cell lysates or media using a suitable solvent system containing the internal standard.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. S1P is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Normalize the S1P levels to the internal standard and the total protein concentration for cell lysates. Plot the S1P levels against the inhibitor concentration to determine the cellular EC50 value.
Conclusion
This compound has been validated as a potent and selective inhibitor of SphK2.[2][3] Its ability to modulate the TGF-β/Smad signaling pathway through the upregulation of Smad7 highlights a key mechanism for its observed anti-fibrotic effects.[2] The comparative data and detailed protocols provided in this guide offer a framework for researchers to effectively evaluate and utilize SLM6031434 and other SphK2 inhibitors in their studies, ultimately contributing to a better understanding of sphingolipid biology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Navigating Sphingosine Kinase 2 Inhibition: A Comparative Guide to SLM6031434 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of Sphingosine (B13886) Kinase 2 (SphK2) presents a promising therapeutic avenue for a variety of diseases, including fibrosis, cancer, and inflammatory disorders. This guide provides an objective comparison of SLM6031434 hydrochloride, a potent and selective SphK2 inhibitor, with other commercially available alternatives. The information herein is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
This compound has emerged as a highly selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to the bioactive signaling molecule, sphingosine-1-phosphate (S1P). The selectivity of an inhibitor is paramount to ensure that observed biological effects are attributable to the target of interest and not due to off-target activities. This guide will delve into the cross-reactivity profile of this compound and compare its performance with other known SphK2 inhibitors.
Comparative Analysis of SphK2 Inhibitor Selectivity
A critical aspect of a kinase inhibitor's utility is its selectivity profile. While broad-spectrum kinase panel screening data for this compound and some of its direct competitors like HWG-35D are not publicly available, extensive research has characterized their selectivity against the closely related isoform, Sphingosine Kinase 1 (SphK1).
| Inhibitor | Target | IC50 / Ki | Selectivity (Fold) | Key Characteristics |
| SLM6031434 | SphK2 | IC50: 0.4 µM[1] | ~40-50 fold vs SphK1[2] | Highly selective for SphK2. Reduces intracellular S1P levels.[3] Paradoxically increases circulating S1P levels in vivo.[3] |
| SphK1 | IC50: 16 µM[1] | |||
| HWG-35D | SphK2 | IC50: 41 nM[4] | ~100 fold vs SphK1[4][5] | Highly potent and selective for SphK2. Does not induce degradation of SphK1 or Dihydroceramide (B1258172) Desaturase 1 (DES1).[4][5] |
| SphK1 | IC50: 4130 nM[4] | |||
| ABC294640 (Opaganib) | SphK2 | Ki: 9.8 µM | Selective for SphK2 over SphK1 | First-in-class oral SphK2 inhibitor. Also inhibits dihydroceramide desaturase.[6] Known to induce degradation of SphK1 and DES1.[4][5] |
| SphK1 | No significant inhibition at concentrations that inhibit SphK2 | |||
| K145 | SphK2 | - | Selective for SphK2 | Can cause a paradoxical increase in cellular S1P levels, similar to ABC294640.[6] |
| SphK1 | Inactive | |||
| SKI-II | SphK1/SphK2 | Ki (SphK2): 6.7 µM[4] | Dual Inhibitor | A dual inhibitor of both SphK1 and SphK2.[6] |
Signaling Pathway Perturbation: TGF-β/Smad and SphK2 Inhibition
In the context of fibrosis, the transforming growth factor-beta (TGF-β) signaling pathway is a master regulator. Upon ligand binding, TGF-β receptors activate Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes. SphK2 inhibition by SLM6031434 has been shown to counteract these fibrotic processes. A key mechanism is the upregulation of Smad7, an inhibitory Smad that acts as a negative feedback regulator of the TGF-β pathway.[2]
Experimental Workflows
To provide a comprehensive understanding of how the comparative data was generated, this section outlines the typical experimental workflows.
In Vitro Sphingosine Kinase Activity Assay
This assay is fundamental for determining the potency and selectivity of inhibitors.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used animal model to study renal fibrosis.
Detailed Experimental Protocols
In Vitro Sphingosine Kinase (SphK) Inhibition Assay
This protocol is adapted from methods used to characterize SphK inhibitors.[3]
1. Reagents and Buffers:
-
Recombinant human SphK1 and SphK2.
-
SphK Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM KCl (for SphK2), 10 mM MgCl₂, 1 mM EDTA, 1 mM 2-mercaptoethanol, 5 mM Na₃VO₄, 15 mM NaF, 10% glycerol.
-
Substrate: D-erythro-sphingosine.
-
Radiolabel: [γ-³²P]ATP.
-
Inhibitor: Serial dilutions of this compound or other test compounds in reaction buffer.
-
Wash Buffer: 75 mM Orthophosphoric Acid.
-
P81 Phosphocellulose Cation Exchange Paper.
2. Procedure:
-
Prepare a reaction mixture containing SphK Reaction Buffer, the test inhibitor at various concentrations (or vehicle control), and the recombinant SphK enzyme.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding D-erythro-sphingosine and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM orthophosphoric acid to remove unreacted [γ-³²P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
This protocol is a standard method for inducing renal fibrosis in mice.[2]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
2. Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture.
-
Close the incision in layers.
-
For sham-operated controls, perform the same procedure without ligating the ureter.
3. Inhibitor Treatment:
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control daily, starting from the day of surgery.
4. Endpoint and Tissue Collection:
-
Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery).
-
Perfuse the animals with PBS to remove blood.
-
Harvest both the obstructed and contralateral kidneys for analysis.
5. Analysis of Renal Fibrosis:
-
Histology: Fix a portion of the kidney in 4% paraformaldehyde, embed in paraffin, and section. Stain with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Western Blotting: Homogenize a portion of the kidney tissue in lysis buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against fibrotic markers (e.g., Fibronectin, α-SMA) and Smad7.
-
Quantitative PCR (qPCR): Extract RNA from a portion of the kidney tissue and perform reverse transcription followed by qPCR to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Fn1, Tgfb1).
Conclusion
This compound is a highly selective and potent inhibitor of Sphingosine Kinase 2. Its superior selectivity over the SphK1 isoform, when compared to less selective inhibitors like ABC294640, makes it a valuable tool for specifically interrogating the function of SphK2 in various biological processes. The experimental data demonstrates its efficacy in modulating the pro-fibrotic TGF-β signaling pathway, highlighting its therapeutic potential in diseases characterized by excessive fibrosis. When selecting a SphK2 inhibitor, researchers should consider the specific requirements of their experimental system, paying close attention to the potency and selectivity profiles of the available compounds. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SLM6031434 Hydrochloride in Fibrosis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLM6031434 hydrochloride's anti-fibrotic efficacy against other therapeutic alternatives. The following sections detail its performance in preclinical fibrosis models, alongside supporting experimental data and methodologies.
This compound has emerged as a potent and highly selective inhibitor of sphingosine (B13886) kinase 2 (SK2), demonstrating notable efficacy in a preclinical model of renal fibrosis. This guide synthesizes the available data on this compound and contrasts it with other key anti-fibrotic agents, including Pirfenidone, Nintedanib, Obeticholic acid, and Cenicriviroc (B192934), which are in various stages of preclinical and clinical development for different fibrotic diseases.
Efficacy of this compound in a Renal Fibrosis Model
Current research highlights the anti-fibrotic potential of this compound primarily in the context of kidney disease. In a mouse model of tubulointerstitial fibrosis induced by unilateral ureter obstruction (UUO), treatment with this compound resulted in a significant attenuation of the fibrotic response.[1]
The primary mechanism of action involves the inhibition of SK2, which leads to an accumulation of sphingosine. This, in turn, increases the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade.[1] This targeted action effectively reduces the expression of key fibrotic markers.
A direct comparison can be made with HWG-35D, another highly selective SK2 inhibitor, which has shown similar anti-fibrotic effects in the same UUO mouse model.[1] Both compounds effectively reduce collagen accumulation and the expression of fibrotic markers, validating SK2 as a promising pharmacological target for the treatment of renal fibrosis.[1]
It is important to note that, to date, the efficacy of this compound has not been documented in other fibrosis models, such as those for liver, pulmonary, or cardiac fibrosis.
Comparative Preclinical Efficacy of Anti-Fibrotic Agents
To provide a broader context for the therapeutic potential of this compound, this section compares its efficacy with other anti-fibrotic drugs in relevant preclinical models. The data is summarized in the tables below, categorized by the type of fibrosis.
Renal Fibrosis
| Drug | Model | Key Efficacy Endpoints | Reference |
| This compound | Unilateral Ureter Obstruction (UUO) in mice | Reduced collagen accumulation; Decreased expression of collagen-1 (Col1), fibronectin-1 (FN-1), connective tissue growth factor (CTGF), and α-smooth muscle actin (α-SMA).[1] | [1] |
| HWG-35D | Unilateral Ureter Obstruction (UUO) in mice | Attenuated fibrotic response with reduced collagen accumulation and decreased expression of Col1, FN-1, CTGF, and α-SMA.[1] | [1] |
| Pirfenidone | Unilateral Ureter Obstruction (UUO) in rats | Significantly suppressed the increase in collagen content (measured by hydroxyproline); Inhibited the expression of mRNA for type I and IV collagen. | [2] |
Pulmonary Fibrosis
| Drug | Model | Key Efficacy Endpoints | Reference |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis in mice | Significantly ameliorated pulmonary fibrosis, reducing the fibrocyte pool size in the lungs from 26.5% to 13.7%; Significantly attenuated the increase in collagen content.[3] | [3] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis in mice | Reduced lung collagen deposition. | [4] |
Liver Fibrosis
| Drug | Model | Key Efficacy Endpoints | Reference |
| Obeticholic Acid | Thioacetamide (TAA)-induced cirrhosis in rats | Decreased hepatic hydroxyproline (B1673980) content, indicating reduced fibrosis.[5] | [5] |
| Cenicriviroc | Diet-induced mouse model of Nonalcoholic Steatohepatitis (NASH) | Significantly improved hepatic fibrosis based on histologic score and hepatic hydroxyproline levels.[6] | [6] |
| Nintedanib | Carbon tetrachloride (CCl4)-induced liver fibrosis in mice | Significantly reduced hepatic collagen, necrosis, inflammation, and fibrosis at doses of 30 and 60 mg/kg/day.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the experimental protocols used in the key studies cited.
Unilateral Ureter Obstruction (UUO) Model for Renal Fibrosis (this compound)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: The left ureter is surgically ligated to induce complete obstruction, leading to progressive tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as a control.
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, at a specified dosage and frequency for a defined period following the UUO surgery.
-
Endpoint Analysis: After the treatment period, the kidneys are harvested. Fibrosis is assessed through histological analysis (e.g., Masson's trichrome or Picrosirius Red staining for collagen), immunohistochemistry for fibrotic markers (e.g., α-SMA, fibronectin), and quantitative real-time PCR or Western blotting to measure the expression of fibrotic genes and proteins.[1]
Bleomycin-Induced Pulmonary Fibrosis Model (Pirfenidone)
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration: Pirfenidone is administered orally, often mixed with the chow or via gavage, at a specific dose. Treatment can be prophylactic (starting before or at the time of bleomycin instillation) or therapeutic (starting after the establishment of fibrosis).[9]
-
Endpoint Analysis: Lungs are harvested at a specific time point after bleomycin administration. Fibrosis is quantified by measuring the lung hydroxyproline content (a marker of collagen), histological assessment using the Ashcroft scoring system, and analysis of inflammatory and fibrotic markers in bronchoalveolar lavage (BAL) fluid and lung tissue.[3][9]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Nintedanib)
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Liver fibrosis is induced by repeated intraperitoneal injections of CCl4 (dissolved in a vehicle like corn oil) over several weeks.
-
Drug Administration: Nintedanib is administered orally, typically by gavage, at specified doses and frequencies during the period of CCl4 administration.[8]
-
Endpoint Analysis: Livers are collected for analysis. The degree of fibrosis is assessed by histological staining (e.g., Sirius Red), measurement of hepatic hydroxyproline content, and analysis of gene and protein expression of fibrotic markers (e.g., collagen I, α-SMA).[8]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Signaling Pathway of this compound in Renal Fibrosis
Caption: Mechanism of action of this compound in inhibiting the TGF-β signaling pathway.
General Experimental Workflow for Preclinical Fibrosis Models
Caption: A generalized workflow for in vivo efficacy studies in animal models of fibrosis.
Key Signaling Pathways Targeted by Alternative Anti-Fibrotic Drugs
Caption: Simplified signaling pathways targeted by Nintedanib and Cenicriviroc.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR1-tyrosine kinase signaling in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sphingosine Kinase 2 (SphK2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sphingosine (B13886) kinase 2 (SphK2) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). The SphK2/S1P axis is implicated in a multitude of cellular processes, including cell growth, proliferation, apoptosis, and inflammation, making it a compelling target for therapeutic intervention in various diseases such as cancer and inflammatory disorders. This guide provides an objective, data-driven comparison of prominent SphK2 inhibitors to aid researchers in selecting the most suitable tool compounds for their studies.
Data Presentation: Quantitative Comparison of SphK2 Inhibitors
The following table summarizes the key quantitative data for several well-characterized SphK2 inhibitors. Potency (IC50 and Ki) and selectivity against the closely related isoform Sphingosine Kinase 1 (SphK1) are presented to facilitate a direct comparison.
| Inhibitor | SphK2 IC50/Ki | SphK1 IC50/Ki | Selectivity (SphK1/SphK2) | Mode of Inhibition | Key Cellular Effects & Off-Target Notes |
| ABC294640 (Opaganib) | Ki: 9.8 µM, IC50: ~60 µM[1][2] | No activity up to 100 µM[1] | >10-fold[3] | Competitive with sphingosine[2] | Reduces S1P in some cancer cells, but paradoxically increases S1P and dhS1P in others; also inhibits dihydroceramide (B1258172) desaturase (DES1).[4][5] |
| K145 | IC50: 4.3 µM, Ki: 6.4 µM[6] | Inactive against SphK1[6] | Highly Selective | Substrate-competitive[6] | Induces apoptosis; similar to ABC294640, can cause a strong increase in cellular S1P and dhS1P levels.[4][6] |
| SLM6031434 | IC50: 0.4 µM (mouse), Ki: 0.4 µM (mouse), 0.34 µM (human)[7][8][9] | Ki: >20 µM[10] | ~40-fold[8] | Not specified | Reduces cellular S1P levels as expected; demonstrates anti-fibrotic effects.[5][7] |
| SphK2-IN-2 (Compound 21g) | IC50: 0.234 µM | Moderate to low inhibition at 125 µM | Highly Selective | Not specified | Potent inhibition of SphK2 in cellular assays.[2] |
| SLP9101555 (14c) | Ki: 90 nM | Ki: 18,000 nM | ~200-fold | Not specified | Potent and selective inhibition in vitro and in vivo; decreases intracellular S1P levels.[11][12] |
Mandatory Visualization
SphK2 Signaling Pathway
The diagram below illustrates the central role of SphK2 in the sphingolipid metabolic pathway. SphK2 phosphorylates sphingosine to S1P, which can then signal through a family of G protein-coupled receptors (S1PRs) to activate downstream pathways like PI3K/Akt and MAPK, influencing cell survival and proliferation. Nuclear SphK2 can also produce S1P that inhibits histone deacetylases (HDACs), thereby affecting gene expression.
Caption: Simplified SphK2 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the identification and characterization of novel SphK2 inhibitors, progressing from in vitro enzymatic assays to cell-based and in vivo studies.
Caption: A typical workflow for evaluating SphK2 inhibitors.
Experimental Protocols
In Vitro SphK2 Enzymatic Activity Assay (Radiometric)
This protocol is a standard method for determining the potency (IC50) of an inhibitor against recombinant SphK2.
Materials:
-
Recombinant human SphK2 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SphK2 reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl2, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, and protease inhibitors)[6]
-
Test inhibitor compounds and vehicle (e.g., DMSO)
-
P81 phosphocellulose cation exchange paper or 96-well FlashPlates®[6]
-
75 mM orthophosphoric acid (wash buffer)
-
Acetone
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the reaction buffer. A typical concentration range would be from 0.1 nM to 100 µM. Include a "no inhibitor" vehicle control.
-
Reaction Setup: In a reaction tube or 96-well plate, combine the SphK2 enzyme, the test inhibitor at various concentrations, and D-erythro-sphingosine (a typical concentration is 5 µM).[8]
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 250 µM).
-
Incubation: Incubate the reaction at 37°C for 30 minutes. Ensure this time is within the linear range of product formation.[6]
-
Reaction Termination and Separation:
-
P81 Paper Method: Stop the reaction by placing the tubes on ice. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 75 mM orthophosphoric acid to remove unreacted [γ-³²P]ATP, followed by a final wash in acetone.[6]
-
FlashPlate® Method: If using a FlashPlate®, the reaction is carried out directly in the plate. After incubation, the plate is washed twice with phosphate-buffered saline to remove unbound radiolabel.
-
-
Quantification: Air-dry the P81 paper or the FlashPlate®. Measure the radioactivity of the product, [³²P]S1P, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based S1P Measurement Assay (LC-MS/MS)
This protocol is used to assess the inhibitor's ability to engage its target and reduce S1P levels in a cellular context.
Materials:
-
Cell line of interest (e.g., U937, A549)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) for cell lysis and protein precipitation
-
Internal standards (e.g., C17-S1P)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the SphK2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 2 to 24 hours) at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol containing the internal standard to the cells to lyse them and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the lysate vigorously and centrifuge at high speed to pellet the protein debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the lipids using a suitable C18 column and detect S1P and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the amount of S1P in each sample by comparing its peak area to that of the internal standard. Determine the dose-dependent effect of the inhibitor on cellular S1P levels.
This guide provides a foundational comparison of key SphK2 inhibitors. Researchers should note that the observed effects of these inhibitors can be cell-type and context-dependent. Therefore, careful validation in the specific biological system under investigation is always recommended.
References
- 1. SPHK2 sphingosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor activity, and molecular dynamics simulations of novel sphingosine kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 11. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SLM6031434 Hydrochloride and Other Anti-Fibrotic Compounds
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a hallmark of numerous chronic diseases. The quest for effective anti-fibrotic therapies has led to the investigation of various molecular pathways and the development of targeted compounds. This guide provides an objective comparison of the novel sphingosine (B13886) kinase 2 (SphK2) inhibitor, SLM6031434 hydrochloride, with other prominent anti-fibrotic agents, including the approved drugs pirfenidone (B1678446) and nintedanib (B1663095), and emerging therapies targeting the lysophosphatidic acid receptor 1 (LPA1).
Mechanism of Action and Signaling Pathways
The anti-fibrotic effects of these compounds stem from their modulation of key signaling pathways implicated in the fibrotic process.
This compound: This compound is a highly selective inhibitor of sphingosine kinase 2 (SphK2).[1] By inhibiting SphK2, SLM6031434 increases the intracellular levels of sphingosine, which in turn enhances the expression of Smad7, a negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[2][3] This ultimately leads to a reduction in the expression of key fibrotic mediators.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to exhibit broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][4] A primary mechanism is the inhibition of TGF-β production and signaling, which plays a central role in fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis.[4][5]
Nintedanib: This small molecule is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[6][7] By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation, key events in the pathogenesis of fibrosis.[7][8]
LPA1 Antagonists: These compounds, such as BMS-986278, block the lysophosphatidic acid receptor 1 (LPA1). LPA is a bioactive lipid that, through LPA1, promotes pro-fibrotic cellular responses including fibroblast recruitment, proliferation, and activation.[8][9] Antagonizing LPA1 signaling has been shown to have potent anti-fibrotic effects in preclinical models.[10]
Key Signaling Pathways in Fibrosis
Below are Graphviz diagrams illustrating the signaling pathways targeted by these anti-fibrotic compounds.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of the selected compounds against their primary targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target(s) | IC50 | Reference |
| This compound | SphK2 | 0.4 µM | [1] |
| Nintedanib | VEGFR1/2/3 | 34/13/13 nM | [11] |
| FGFR1/2/3 | 69/37/108 nM | [11] | |
| PDGFRα/β | 59/65 nM | [11] | |
| Pirfenidone | TGF-β Production | Inhibition observed, but direct IC50 not consistently reported | [5][12] |
| BMS-986278 | LPA1 Receptor | Human LPA1 Kb of 6.9 nM | [1] |
Comparative In Vivo Efficacy
Preclinical studies in animal models of fibrosis provide valuable insights into the potential therapeutic efficacy of these compounds. The data presented below are from studies using the unilateral ureteral obstruction (UUO) model of renal fibrosis and the bleomycin-induced model of pulmonary fibrosis.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SLM6031434 | Mouse | 5 mg/kg/day, i.p. | Attenuated fibrotic response, reduced collagen accumulation, and decreased expression of Col1, FN-1, CTGF, and α-SMA. | [3] |
| Pirfenidone | Rat | 500 mg/kg/day, oral | Reduced tubulointerstitial fibrosis and expression of TGF-β1 and α-SMA. | [13] |
| Nintedanib | Mouse | 60 mg/kg/day, oral | Ameliorated renal fibrosis by blocking multiple RTKs and TGF-β activation. | [8] |
Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Pirfenidone | Rat | 50 mg/kg, oral | Significantly inhibited bleomycin-induced lung fibrosis and reduced hydroxyproline (B1673980) content. | [14] |
| Nintedanib | Rat | 100 mg/kg/day, oral | Attenuated the decline in lung function and reduced lung hydroxyproline levels. | [15] |
| BMS-986278 | Rodent | Not specified | Demonstrated anti-fibrotic activity with decreases in picrosirius red staining area of the lung. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Unilateral Ureteral Obstruction (UUO) Model
This surgical model is widely used to induce renal fibrosis.
Protocol Summary:
-
Anesthesia: Mice or rats are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline abdominal incision is made to expose the left kidney and ureter.
-
Ligation: The left ureter is ligated at two points with a non-absorbable suture.
-
Closure: The abdominal wall and skin are closed with sutures.
-
Post-operative Care: Animals receive analgesics and are monitored for recovery.
-
Compound Administration: The test compound is administered daily via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At the end of the study period, animals are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.
Bleomycin-Induced Pulmonary Fibrosis Model
Intratracheal administration of bleomycin (B88199) is a common method to induce lung fibrosis in rodents.
Protocol Summary:
-
Anesthesia and Intubation: The animal is anesthetized and intubated to ensure direct delivery to the lungs.
-
Bleomycin Administration: A single dose of bleomycin sulfate (B86663) is instilled into the trachea.
-
Compound Treatment: The anti-fibrotic agent is administered, either starting before (prophylactic) or after (therapeutic) the bleomycin challenge.
-
Monitoring: Animals are monitored for signs of distress and body weight changes.
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized.
-
Sample Collection: Lungs are harvested for histological analysis and measurement of collagen content (e.g., hydroxyproline assay). Bronchoalveolar lavage fluid (BALF) can also be collected to assess inflammation.
Histological and Biochemical Analysis of Fibrosis
Sirius Red Staining for Collagen: This method is used to visualize collagen fibers in tissue sections.
-
Deparaffinization and Hydration: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Staining: Slides are stained with Picro-Sirius Red solution for 1 hour.
-
Washing and Dehydration: Sections are washed in acidified water, dehydrated through a series of ethanol (B145695) washes, and cleared in xylene.
-
Mounting: Coverslips are mounted using a resinous medium.
-
Analysis: Collagen fibers appear red under bright-field microscopy and exhibit birefringence under polarized light, which can be quantified using image analysis software.
Hydroxyproline Assay for Total Collagen Content: This biochemical assay quantifies the total amount of collagen in a tissue sample.
-
Tissue Hydrolysis: Lung tissue is hydrolyzed in concentrated hydrochloric acid at a high temperature to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.
-
Colorimetric Reaction: A chromogen is formed by the reaction of the oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB).
-
Spectrophotometry: The absorbance of the resulting solution is measured at approximately 560 nm.
-
Quantification: The hydroxyproline concentration is determined by comparison to a standard curve, and this value is used to calculate the total collagen content.
Conclusion
This compound represents a novel and targeted approach to anti-fibrotic therapy by inhibiting SphK2 and modulating the TGF-β pathway. While direct comparative data with established and other emerging anti-fibrotic agents are limited, the available preclinical evidence suggests its potential as a therapeutic candidate. Pirfenidone and nintedanib, with their broader mechanisms of action, have demonstrated clinical efficacy in idiopathic pulmonary fibrosis. LPA1 antagonists are also showing significant promise in clinical development.
The choice of an anti-fibrotic strategy will likely depend on the specific fibrotic disease, the underlying pathophysiology, and the desired therapeutic window. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising anti-fibrotic compounds. This guide provides a foundational framework for researchers to understand the current landscape and to design future studies aimed at advancing the treatment of fibrotic diseases.
References
- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 5. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 6. Quantification and Comparison of Anti-Fibrotic Therapies by Polarized SRM and SHG-Based Morphometry in Rat UUO Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-986278 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of SLM6031434 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-fibrotic agent SLM6031434 hydrochloride with two established therapies, Nintedanib (B1663095) and Pirfenidone (B1678446). The information presented herein is intended to support research and development efforts in the field of anti-fibrotic drug discovery by offering a detailed overview of their mechanisms of action, experimental validation, and comparative efficacy based on available preclinical and clinical data.
Introduction to Anti-Fibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a critical unmet medical need. This guide focuses on this compound, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor, and compares its anti-fibrotic properties with Nintedanib, a multiple tyrosine kinase inhibitor, and Pirfenidone, a compound with a multifaceted but less understood mechanism of action.[1][2]
Mechanisms of Action: A Comparative Overview
The anti-fibrotic effects of this compound, Nintedanib, and Pirfenidone are mediated through distinct signaling pathways.
-
This compound: As a highly selective inhibitor of SphK2, SLM6031434 exerts its anti-fibrotic effects by modulating the sphingolipid signaling pathway. Inhibition of SphK2 leads to an accumulation of sphingosine, which in turn increases the expression of Smad7.[3][4] Smad7 is a key negative regulator of the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade. By upregulating Smad7, SLM6031434 effectively dampens the downstream fibrotic response initiated by TGF-β.[3][4]
-
Nintedanib: Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases involved in the pathogenesis of fibrosis.[1][5] It competitively inhibits the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[1][5] By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts. Additionally, Nintedanib has been shown to inhibit the TGF-β signaling pathway, further contributing to its anti-fibrotic activity.[6][7]
-
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully elucidated, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[8][9] It is believed to downregulate the production of pro-fibrotic cytokines, including TGF-β1, and inhibit fibroblast proliferation and collagen synthesis.[8] Pirfenidone may also interfere with the synthesis and activity of other mediators of fibrosis.
Signaling Pathway Diagrams
Comparative Efficacy: In Vitro and In Vivo Data
While direct head-to-head comparative studies are limited, the following tables summarize available data on the anti-fibrotic effects of this compound, Nintedanib, and Pirfenidone from various preclinical models.
Table 1: In Vitro Anti-Fibrotic Activity
| Parameter | This compound | Nintedanib | Pirfenidone |
| Cell Type | Primary Renal Fibroblasts | Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | IPF Fibroblasts |
| Key Findings | Dose-dependently increased Smad7 expression and ameliorated the expression of Collagen-1 (Col1), Fibronectin-1 (FN-1), and Connective Tissue Growth Factor (CTGF). | Reduced expression of collagen I and V, fibronectin, and FKBP10. Attenuated secretion of collagen I and III.[10] | Down-regulated collagen V expression. Showed fewer and less pronounced effects on other profibrotic genes compared to Nintedanib.[10] |
| Mechanism | Inhibition of SphK2, leading to increased Smad7. | Inhibition of multiple tyrosine kinases and TGF-β signaling.[6][7] | Inhibition of TGF-β production, fibroblast proliferation, and collagen synthesis.[8][9] |
Table 2: In Vivo Anti-Fibrotic Activity
| Parameter | This compound | Nintedanib | Pirfenidone |
| Animal Model | Unilateral Ureter Obstruction (UUO) in mice (model for renal fibrosis) | Bleomycin-induced pulmonary fibrosis in mice | Bleomycin-induced pulmonary fibrosis in hamsters and mice |
| Key Findings | Attenuated fibrotic response, reduced collagen accumulation, and decreased expression of Col1, FN-1, CTGF, and α-smooth muscle actin (α-SMA). Increased Smad7 expression. | Reduced lung inflammation, granuloma formation, and fibrosis.[1] | Alleviated bleomycin-induced increases in lung hydroxyproline (B1673980) content and pulmonary fibrosis.[8] |
| Dosing Regimen | Not specified in detail in the provided abstracts. | Varied across studies. | 30 or 100 mg·kg−1·day−1 via oral gavage in some studies.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in key studies investigating the anti-fibrotic effects of these compounds.
In Vitro Fibroblast Studies
-
Cell Culture: Primary human lung fibroblasts from patients with IPF and healthy donors, or primary renal fibroblasts, are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the respective anti-fibrotic agent (e.g., Nintedanib: 0.01-1.0 μM; Pirfenidone: 100-1,000 μM) in the presence or absence of a pro-fibrotic stimulus like TGF-β1.[10]
-
Analysis of Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels of profibrotic markers (e.g., COL1A1, FN1). Western blotting is employed to assess the protein levels of these markers and key signaling molecules (e.g., Smad7, p-Smad2/3).
-
Collagen Secretion and Fibril Assembly: Enzyme-linked immunosorbent assay (ELISA) can be used to quantify secreted collagen. Scanning electron microscopy and light-scattering assays are utilized to visualize and assess the kinetics of collagen fibril formation.[10]
In Vivo Animal Models of Fibrosis
-
Induction of Fibrosis: A common model for pulmonary fibrosis is the intratracheal instillation of bleomycin (B88199) in mice or hamsters.[8] For renal fibrosis, the unilateral ureteral obstruction (UUO) model in mice is frequently used.
-
Drug Administration: The anti-fibrotic compounds are typically administered orally (gavage) or via intraperitoneal injection at specified doses and frequencies.
-
Assessment of Fibrosis:
-
Histology: Lung or kidney tissues are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius Red) to visualize and quantify the extent of fibrosis.
-
Biochemical Analysis: Hydroxyproline assays are performed on tissue homogenates to quantify collagen content.
-
Immunohistochemistry/Immunofluorescence: Staining for specific markers of fibrosis, such as α-SMA and fibronectin, is conducted on tissue sections.
-
Gene and Protein Expression: Tissue homogenates are used for qRT-PCR and Western blot analysis of profibrotic and anti-fibrotic markers.
-
Conclusion and Future Directions
This compound presents a promising novel approach to anti-fibrotic therapy by specifically targeting the SphK2/Smad7 axis within the TGF-β signaling pathway. This targeted mechanism may offer advantages in terms of specificity and potentially reduced off-target effects compared to the broader activity of Nintedanib and the less defined mechanism of Pirfenidone.
However, further research is required to fully elucidate the comparative efficacy and safety of this compound. Direct head-to-head preclinical studies using standardized models and protocols are warranted to provide a more definitive comparison with Nintedanib and Pirfenidone. Additionally, exploration of the therapeutic potential of this compound in various models of organ fibrosis will be crucial in defining its clinical utility. The continued investigation of these and other novel anti-fibrotic agents is essential for the development of more effective treatments for patients suffering from fibrotic diseases.
References
- 1. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of nintedanib for pulmonary fibrosis in severe pneumonia induced by COVID-19: An interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of sphingosine kinase 2 attenuates hypertrophic scar formation via upregulation of Smad7 in human hypertrophic scar fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 8. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to SLM6031434 Hydrochloride for Anti-Fibrotic Research
This guide provides an objective comparison of SLM6031434 hydrochloride, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor, with other relevant alternatives in the context of anti-fibrotic research. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection of research tools for studying fibrosis.
Executive Summary
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in the progression of fibrosis. By inhibiting SphK2, SLM6031434 disrupts the sphingolipid signaling pathway, leading to an accumulation of sphingosine and an increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling cascade. This mechanism has demonstrated anti-fibrotic efficacy in preclinical models of kidney disease. This guide compares this compound with other SphK2 inhibitors, providing quantitative data on their inhibitory activity and outlining detailed experimental protocols for their evaluation.
Comparative Analysis of SphK2 Inhibitors
The following tables summarize the in vitro potency of this compound and its alternatives against SphK1 and SphK2. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of an inhibitor's potency, while the selectivity index highlights its specificity for SphK2 over the closely related isoform, SphK1.
Table 1: In Vitro Inhibitory Activity of SphK2 Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (SphK1/SphK2) |
| SLM6031434 | SphK2 | 0.4[1] | 0.4 (mouse SphK2)[2] | 40-fold[2] |
| HWG-35D | SphK2 | 0.041[3] | - | 100-fold[3] |
| SLP120701 | SphK2 | - | 1[4] | - |
| PF-543 | SphK1 | - | - | SphK1 selective[5] |
| ABC294640 | SphK2 | - | 9.8[3] | - |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, detailed methodologies for key assays are provided below.
In Vitro Sphingosine Kinase 2 (SphK2) Inhibition Assay (Radiometric)
This assay is a standard method for determining the potency of inhibitors against recombinant SphK2.
Materials:
-
Recombinant human SphK2 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 10 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Reaction termination buffer (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, a fixed concentration of D-erythro-sphingosine (at or below the Km value), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding recombinant SphK2 enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding the reaction termination buffer.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate using the developing solvent to separate the [³²P]S1P product from the unreacted substrate.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager.
-
Quantify the radioactivity of the spots to determine the percentage of SphK2 inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
The UUO model is a widely used animal model to induce and study renal interstitial fibrosis.
Animals:
-
Male mice (e.g., C57BL/6 strain), 6 weeks of age.
Surgical Procedure:
-
Anesthetize the mice using isoflurane (B1672236) with oxygen.
-
Make a flank incision to expose the left ureter.
-
For the UUO group, ligate the left ureter at two points using a non-absorbable suture (e.g., 8-0 nylon).
-
For the sham-operated control group, expose the ureter but do not ligate it.
-
Close the incision in layers.
-
Provide post-operative care, including analgesics.
Treatment Protocol:
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 9 days), starting from the day of surgery.[1]
Assessment of Renal Fibrosis:
-
At the end of the treatment period (e.g., day 7, 14, or 21 post-UUO), euthanize the mice and harvest the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis and snap-freeze the other in liquid nitrogen for biochemical and molecular analyses.
-
Histological Analysis:
-
Embed the fixed kidney in paraffin (B1166041) and section it.
-
Stain sections with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis).[6]
-
Perform immunohistochemistry for α-smooth muscle actin (α-SMA) to identify myofibroblasts.[6]
-
-
Biochemical Analysis:
-
Measure the hydroxyproline (B1673980) content in kidney homogenates as a quantitative measure of total collagen.[7]
-
-
Gene Expression Analysis:
-
Isolate RNA from the frozen kidney tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Fn1, Ctgf, Acta2) and anti-fibrotic genes (e.g., Smad7).[1]
-
Visualizing Mechanisms and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Comparative Guide for Negative Control Experiments: SLM6031434 Hydrochloride in Sphingosine Kinase 2 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting negative control experiments when utilizing SLM6031434 hydrochloride, a selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). Robust negative controls are critical for validating that the observed biological effects are due to the specific inhibition of SphK2 and not off-target activities or artifacts of the experimental system.
Introduction to this compound
This compound is a potent and highly selective inhibitor of SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. Inhibition of SphK2 by SLM6031434 has been shown to have anti-fibrotic effects, in part by increasing the levels of sphingosine and the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.
The Importance of Negative Controls
Experimental Comparison: this compound vs. Controls
This guide outlines three key experiments to assess the specific inhibitory action of this compound. The data presented below is a representative summary based on published findings and should be generated by the end-user for their specific experimental conditions.
In Vitro SphK2 Kinase Assay
Objective: To demonstrate the direct and selective inhibition of SphK2 enzymatic activity by this compound.
Experimental Design:
-
Test Compound: this compound
-
Positive Control: Another known SphK2 inhibitor with a different chemical structure (e.g., ABC294640).
-
Negative Control: Vehicle (e.g., DMSO).
Data Summary:
| Compound | Target | IC50 (µM) |
| This compound | SphK2 | 0.4 |
| This compound | SphK1 | 16 |
| ABC294640 | SphK2 | ~10 |
| Vehicle (DMSO) | SphK2 | No Inhibition |
Note: IC50 values are approximate and can vary based on assay conditions.
Cellular Assay: Western Blot for Downstream Targets
Objective: To confirm that this compound modulates the SphK2 signaling pathway in a cellular context, leading to expected changes in downstream protein expression.
Experimental Design:
-
Cell Line: Primary renal fibroblasts or a suitable kidney cell line.
-
Treatment Conditions:
-
Vehicle Control (DMSO)
-
TGF-β (to induce a pro-fibrotic response)
-
TGF-β + this compound
-
TGF-β + Vehicle Control
-
Data Summary:
| Treatment | Smad7 Expression (relative to control) | Fibronectin-1 Expression (relative to control) |
| Vehicle Control | 1.0 | 1.0 |
| TGF-β | 0.4 | 3.5 |
| TGF-β + this compound | 1.8 | 1.2 |
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
Objective: To validate the in vivo efficacy of this compound in a mouse model of renal fibrosis.
Experimental Design:
-
Animal Model: Mice subjected to unilateral ureteral obstruction (UUO).
-
Treatment Groups:
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound
-
Data Summary:
| Treatment Group | Renal Collagen Deposition (%) | α-SMA Expression (relative to sham) |
| Sham + Vehicle | 5 | 1.0 |
| UUO + Vehicle | 25 | 4.2 |
| UUO + this compound | 10 | 1.5 |
Experimental Protocols
In Vitro SphK2 Kinase Assay Protocol
A radiometric assay is a common method for measuring SphK2 activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 1 mM β-mercaptoethanol, and 100 mM KCl.
-
Compound Preparation: Serially dilute this compound, the positive control inhibitor, and the vehicle in the reaction buffer.
-
Enzyme and Substrate Addition: To each well of a 96-well plate, add recombinant human SphK2 enzyme. Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a chloroform (B151607)/methanol/HCl (100:200:1, v/v/v) solution.
-
Lipid Extraction: Extract the lipids by adding chloroform and a buffered saline solution. Centrifuge to separate the phases.
-
TLC Separation: Spot the organic (lower) phase onto a silica (B1680970) gel thin-layer chromatography (TLC) plate. Develop the TLC plate using a solvent system of 1-butanol/acetic acid/water (3:1:1, v/v/v).
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled S1P product using a phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Western Blot Protocol for Smad7 and Fibronectin-1
-
Cell Culture and Treatment: Plate primary renal fibroblasts and allow them to adhere. Starve the cells in serum-free media overnight. Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with TGF-β for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Smad7, Fibronectin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Unilateral Ureteral Obstruction (UUO) Mouse Model Protocol
-
Animal Preparation: Anesthetize adult male mice (e.g., C57BL/6).
-
Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points. For sham-operated animals, expose the ureter but do not ligate it.
-
Treatment: Administer this compound or vehicle daily via intraperitoneal injection, starting on the day of surgery.
-
Tissue Harvest: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery) and harvest the kidneys.
-
Histological Analysis: Fix the kidneys in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to assess collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for α-SMA to identify myofibroblasts.
-
Image Analysis: Quantify the fibrotic area and α-SMA positive staining using image analysis software.
Visualizations
Caption: Simplified SphK2 and TGF-β signaling pathways.
Independent Verification of SLM6031434 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine (B13886) kinase 2 (SphK2) inhibitor, SLM6031434 hydrochloride, with alternative compounds. The information presented is supported by experimental data to aid in the independent verification of its activity and to facilitate informed decisions in research and development.
Abstract
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in various pathological processes, including fibrosis and inflammation.[1][2] This guide details the activity of SLM6031434 and compares it with other known SphK2 inhibitors, such as HWG-35D and the clinical-stage compound opaganib (ABC294640). We provide a summary of their inhibitory potency, selectivity, and in vivo efficacy. Furthermore, detailed experimental protocols for key assays and relevant signaling pathway diagrams are included to support independent verification and further investigation.
Comparative Analysis of SphK2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable SphK2 inhibitors.
| Compound | SphK2 IC50/Ki | SphK1 IC50/Ki | Selectivity (SphK1/SphK2) | Reference |
| SLM6031434 | 0.4 µM (IC50) | - | >40-fold | [3] |
| HWG-35D | 41 nM (IC50) | 4130 nM (IC50) | 100-fold | [4] |
| Opaganib (ABC294640) | 9.8 µM (Ki) | - | - | [4] |
| K145 | - | - | - | [5] |
| PF-543 | - | - | - | [5] |
| SKI-II | 6.7 µM (Ki) | - | - | [4] |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. Direct comparison should be made with caution.
In Vivo Efficacy
SLM6031434 has demonstrated significant anti-fibrotic efficacy in a mouse model of unilateral ureteral obstruction (UUO)-induced renal fibrosis.[1][2][6] In this model, administration of SLM6031434 resulted in reduced collagen accumulation, decreased expression of pro-fibrotic markers such as collagen-1 (Col1), fibronectin-1 (FN-1), and connective tissue growth factor (CTGF), and a reduction in myofibroblast activation.[6][7][8] These effects are attributed to its mechanism of action, which involves the accumulation of sphingosine and a subsequent increase in the expression of Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway.[1][6][7][8]
A head-to-head study with HWG-35D in the UUO mouse model showed that both compounds effectively attenuated the fibrotic response.[6][7][8] Opaganib has also been extensively studied and has progressed to clinical trials for various indications, though direct comparative in vivo studies with SLM6031434 in the same fibrosis model are limited in the public domain.[9]
Signaling Pathway
The anti-fibrotic activity of SLM6031434 is linked to its modulation of the TGF-β/Smad signaling pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of SLM6031434 anti-fibrotic activity.
Experimental Workflow
The following diagram outlines a general workflow for the evaluation of SphK2 inhibitors.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of SLM6031434 Hydrochloride in Different Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLM6031434 hydrochloride's performance against other sphingosine (B13886) kinase 2 (SphK2) inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in various cellular processes, including fibrosis, inflammation, and cancer.[1][2] This guide details its mechanism of action, presents comparative data with other SphK2 inhibitors, and provides relevant experimental protocols.
Mechanism of Action
SLM6031434 exerts its biological effects by selectively inhibiting SphK2, which is responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] By blocking this enzymatic activity, SLM6031434 leads to an accumulation of intracellular sphingosine and a decrease in S1P levels.[2][3] This shift in the sphingolipid rheostat has significant downstream consequences, most notably the upregulation of Smad7, an inhibitory protein in the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β/Smad cascade is a key driver of fibrosis; therefore, by increasing Smad7 expression, SLM6031434 effectively counteracts the pro-fibrotic effects of TGF-β.[4]
Performance Comparison
The efficacy of this compound is best understood in comparison to other known SphK2 inhibitors. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of SphK2 Inhibitors
| Inhibitor | Target | IC50 | Ki | Selectivity (over SphK1) | Reference(s) |
| SLM6031434 | SphK2 | 0.4 µM | 0.4 µM (mouse SphK2) | 40-fold | [1][5] |
| HWG-35D | SphK2 | 41 nM | Not Reported | 100-fold | [6] |
| ABC294640 (Opaganib) | SphK2 | ~60 µM | 9.8 µM | Selective for SphK2 over SphK1 | [1][7][8] |
| K145 | SphK2 | Not Reported | Not Reported | Selective for SphK2 | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.[11]
Table 2: Cellular Effects of this compound
| Cell Type | Concentration | Treatment Time | Observed Effects | Reference(s) |
| Primary Mouse Renal Fibroblasts | 3 µM | 16 h | Reduced TGF-β-induced expression of profibrotic markers (Col1, FN-1, CTGF). | [2] |
| Primary Mouse Renal Fibroblasts | 0.3-10 µM | 16 h | Dose-dependently increased Smad7 protein expression. | [2] |
| Human Podocytes | 1 µM | 20 h | Significantly increased cellular sphingosine levels. | [2] |
| Human Podocytes | 1 µM | 24 h | Upregulated nephrin (B609532) and Wilms' tumor suppressor gene 1 (WT1) protein and mRNA expression. | [2] |
| U937 Cells | Not Specified | 2 h | Decreased cell-associated S1P and increased sphingosine. | [3] |
Table 3: In Vivo Efficacy in Unilateral Ureteral Obstruction (UUO) Mouse Model
| Inhibitor | Dosage | Route of Administration | Key Findings | Reference(s) |
| SLM6031434 | 5 mg/kg, daily for 9 days | Intraperitoneal (i.p.) | Attenuated renal interstitial fibrosis, reduced collagen accumulation and ECM deposition, decreased α-SMA expression, downregulated profibrotic markers (Col1, FN-1, CTGF), increased sphingosine and Smad7 expression, reduced Smad2 phosphorylation, and reduced macrophage infiltration. | [2] |
| HWG-35D | Not specified in provided abstracts | Not specified in provided abstracts | Attenuated fibrotic response to UUO, reduced collagen accumulation, and decreased expression of Col1, FN-1, CTGF, and α-SMA. | [4][12] |
| ABC294640 (Opaganib) | 35 and 100 mg/kg, every other day | Oral (p.o.) | Reduced tumor growth in a mammary adenocarcinoma model and reduced colonic inflammation in Crohn's disease models. (Note: Direct comparison in UUO model not detailed in provided search results). | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on information synthesized from the search results and general laboratory practices.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used method to induce renal interstitial fibrosis.[14]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., 10% chloral (B1216628) hydrate).[15] Secure the animal on a heated surgical pad and make a midline laparotomy to expose the abdominal cavity.
-
Ureter Ligation: Gently displace the intestines to expose the left ureter.[15][16] Ligate the left ureter at two points between the renal pelvis and the bladder using a non-absorbable suture (e.g., 4/0 or 6/0 silk).[14][16]
-
Closure and Post-Operative Care: Close the abdominal incision in layers. Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment: Administer this compound or vehicle control as per the study design (e.g., 5 mg/kg, i.p., daily).[2]
-
Tissue Harvesting and Analysis: At the end of the study period (e.g., 7 or 9 days), euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blot, qRT-PCR) to assess fibrosis.[4][17]
Western Blotting for Profibrotic Markers and Smad7
Western blotting is a standard technique to detect and quantify specific proteins in a sample.[18][19]
-
Protein Extraction: Lyse kidney tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Smad7, Collagen I, Fibronectin-1, CTGF, α-SMA, and a loading control like GAPDH) overnight at 4°C with gentle shaking.[17][18][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][21]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[18] Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[22]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22] Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Model
Caption: Workflow of the in vivo UUO mouse model study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC294640 - Labchem Catalog [catalog.labchem.com.my]
- 5. rndsystems.com [rndsystems.com]
- 6. A Novel Selective Sphingosine Kinase 2 Inhibitor, HWG-35D, Ameliorates the Severity of Imiquimod-Induced Psoriasis Model by Blocking Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. 7tmantibodies.com [7tmantibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Benchmarking SLM6031434 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLM6031434 hydrochloride's performance against known standards in the inhibition of Sphingosine (B13886) Kinase 2 (SphK2), a key target in fibrotic diseases. This document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] Its anti-fibrotic effects are primarily mediated through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By inhibiting SphK2, SLM6031434 increases intracellular levels of sphingosine, which in turn enhances the expression of Smad7, a negative regulator of TGF-β signaling.[1][3] This guide benchmarks SLM6031434 against other notable SphK2 inhibitors, HWG-35D and SLP9101555, providing a comparative analysis of their inhibitory activity and anti-fibrotic efficacy.
Data Presentation: Quantitative Comparison of SphK2 Inhibitors
The following table summarizes the key performance indicators of this compound and its comparators.
| Compound | Target | IC50 / Kᵢ | Selectivity vs. SphK1 | Key Findings |
| This compound | SphK2 | IC₅₀: 0.4 μM[1][2]Kᵢ: 0.4 μM (mouse)[4][5]Kᵢ: 340 nM (human) | 40-fold[4] | Demonstrates effective anti-fibrotic efficacy in a mouse model of tubulointerstitial fibrosis.[1][3] Increases Smad7 expression and reduces pro-fibrotic markers.[1][3] |
| HWG-35D | SphK2 | IC₅₀: 41 nM | 100-fold | Shows potent anti-fibrotic effects in a mouse model of renal fibrosis, comparable to SLM6031434.[3] |
| SLP9101555 (14c) | SphK2 | Kᵢ: 90 nM (human)[6] | 200-fold[6] | A highly potent and selective SphK2 inhibitor that markedly decreases extracellular S1P levels.[6] |
Experimental Protocols
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
This model is a well-established method for inducing renal interstitial fibrosis.
Objective: To evaluate the anti-fibrotic efficacy of SphK2 inhibitors in a mouse model of chronic kidney disease.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane/oxygen.
-
Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then completely ligated at two points using a non-absorbable suture. The abdominal wall and skin are then closed. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Treatment: this compound or HWG-35D (e.g., 5 mg/kg) is administered daily via intraperitoneal injection, starting from the day of surgery for a specified period (e.g., 9 days).[1]
-
Endpoint Analysis: After the treatment period, mice are euthanized, and the obstructed kidneys are harvested.
-
Fibrosis Assessment: Kidney sections are stained with Sirius Red to assess collagen deposition. Quantitative analysis of the fibrotic area can be performed using imaging software.
-
Molecular Analysis: Expression of pro-fibrotic markers such as Collagen Type I (Col1), Fibronectin-1 (FN-1), and α-Smooth Muscle Actin (α-SMA) is quantified by qPCR or Western blot. Smad7 and phosphorylated Smad2 levels are also assessed to confirm the mechanism of action.[1][3]
In Vitro Model: TGF-β1-Induced Fibrosis in Primary Renal Fibroblasts
This model allows for the direct assessment of the anti-fibrotic effects of compounds on the key effector cells in fibrosis.
Objective: To determine the direct effect of SphK2 inhibitors on the activation of renal fibroblasts.
Methodology:
-
Cell Culture: Primary renal fibroblasts are isolated from mouse kidneys and cultured in appropriate media.
-
Induction of Fibrosis: Fibroblasts are stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce a pro-fibrotic phenotype, characterized by the expression of α-SMA and extracellular matrix proteins.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or HWG-35D (e.g., 0.3-10 μM) for a specified duration (e.g., 16 hours) prior to and during TGF-β1 stimulation.[1]
-
Endpoint Analysis:
Mandatory Visualization
Signaling Pathway of this compound in Attenuating Renal Fibrosis
Caption: Mechanism of SLM6031434 in renal fibrosis.
Experimental Workflow for In Vivo Benchmarking
Caption: In vivo experimental workflow.
References
- 1. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. bosterbio.com [bosterbio.com]
Assessing the In Vivo Specificity of SLM6031434 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SLM6031434 hydrochloride, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor, with other alternative inhibitors. The following sections detail its in vivo performance, supported by experimental data, to objectively assess its specificity and utility in preclinical research.
Executive Summary
This compound is a potent and highly selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme implicated in various pathological processes, including fibrosis. In vivo studies, particularly in murine models of renal fibrosis, have demonstrated its efficacy in attenuating disease progression. This guide will compare SLM6031434 to other known SphK2 inhibitors, focusing on their in vivo specificity, potency, and effects on downstream signaling pathways.
Performance Comparison of SphK2 Inhibitors
The in vivo specificity of a pharmacological inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This is often assessed by comparing its potency against its intended target versus off-targets, most notably the closely related isoform, sphingosine kinase 1 (SphK1).
| Inhibitor | SphK2 IC50/Ki | SphK1 IC50/Ki | Selectivity (SphK1/SphK2) | Key In Vivo Model |
| SLM6031434 | IC50: 0.4 µM [1] | IC50: 16 µM [1] | ~40-fold | Unilateral Ureteral Obstruction (UUO) in mice[2] |
| HWG-35D | Ki: 41 nM | Ki: 4130 nM | ~100-fold | Unilateral Ureteral Obstruction (UUO) in mice[2] |
| ABC294640 (Opaganib) | Ki: 9.8 µM | >100 µM | >10-fold | Prostate Cancer Xenografts in mice[3] |
| K145 | IC50: 4.3 µM, Ki: 6.4 µM | Inactive | Highly selective | Leukemia Xenografts in nude mice[4] |
Note: Data is compiled from multiple sources and direct head-to-head comparisons in the same study may not be available for all inhibitors. IC50 and Ki values can vary based on assay conditions.
In Vivo Efficacy in a Renal Fibrosis Model
A key study by Schwalm et al. (2021) provides a direct in vivo comparison of SLM6031434 and HWG-35D in a unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing renal interstitial fibrosis.[2]
| Treatment Group | Collagen Accumulation | α-SMA Expression | Smad7 Expression | Sphingosine Accumulation |
| Vehicle | High | High | Low | Low |
| SLM6031434 | Reduced [2] | Decreased [2] | Increased [2] | Increased [2] |
| HWG-35D | Reduced[2] | Decreased[2] | Increased[2] | Increased[2] |
These findings demonstrate that both SLM6031434 and HWG-35D effectively attenuate the fibrotic response in this model, consistent with the protective effects observed in SphK2 knockout mice.[2] The increase in Smad7, a negative regulator of the pro-fibrotic TGF-β signaling pathway, and the accumulation of sphingosine are key indicators of target engagement and the mechanism of anti-fibrotic action.[2]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a standard procedure to induce renal interstitial fibrosis.[5]
-
Animals: 8-10 week old male C57BL/6 mice are typically used.[6]
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).[7]
-
Surgical Procedure: A midline or flank incision is made to expose the left ureter. The ureter is then completely ligated at two points using a non-absorbable suture (e.g., 4-0 silk).[7] The incision is then closed.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia.
-
Treatment Administration: this compound is typically dissolved in a suitable vehicle and administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1]
-
Study Duration: The study typically proceeds for 9-14 days, after which the animals are euthanized for tissue collection.[1][5]
Quantification of Renal Fibrosis
Several methods are employed to quantify the extent of fibrosis in the kidney tissue.
-
Histological Staining:
-
Sirius Red Staining: This method is used to visualize collagen deposition. The stained sections are then imaged, and the percentage of the fibrotic area is quantified using image analysis software.[5]
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): α-SMA is a marker for myofibroblasts, which are key cells in the fibrotic process. The number of α-SMA-positive cells or the stained area is quantified.[2]
-
-
Biochemical Analysis:
-
Hydroxyproline (B1673980) Assay: Hydroxyproline is a major component of collagen. The total amount of hydroxyproline in kidney tissue homogenates is measured as an indicator of total collagen content.[5]
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): The mRNA levels of pro-fibrotic genes such as Col1a1 (Collagen I), Fn1 (Fibronectin), and Ctgf (Connective Tissue Growth Factor) are measured to assess the fibrotic response at the transcriptional level.[2]
-
Off-Target Considerations
While SLM6031434 demonstrates good selectivity for SphK2 over SphK1, it is important to consider potential off-target effects. Some SphK inhibitors have been reported to interact with other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase (DEGS1).[8] For instance, ABC294640 has been shown to inhibit DEGS1, leading to an accumulation of dihydroceramides, which may contribute to its anti-proliferative effects.[3] While specific off-target screening data for SLM6031434 is not widely available in the public domain, the consistent in vivo phenotype observed with genetic knockout of SphK2 and treatment with SLM6031434 strongly suggests that its primary mechanism of action is through SphK2 inhibition.[9]
Conclusion
This compound is a valuable tool for studying the in vivo roles of SphK2. Its high selectivity over SphK1 and demonstrated efficacy in preclinical models of renal fibrosis make it a superior choice compared to less selective or less potent inhibitors. The in vivo data strongly supports that its anti-fibrotic effects are mediated through the targeted inhibition of SphK2, leading to the modulation of the TGF-β/Smad signaling pathway. Researchers using this compound should, however, remain mindful of potential, yet to be fully characterized, off-target activities and include appropriate controls in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of highly selective sphingosine kinase 2 inhibitors SLM6031434 and HWG-35D as effective anti-fibrotic treatment options in a mouse model of tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sphingosine Kinase 2 Inhibitor ABC294640 Reduces the Growth of Prostate Cancer Cells and Results in Accumulation of Dihydroceramides In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Assessment of Renal Fibrosis with Diffusion-weighted MR Imaging: Study with Murine Model of Unilateral Ureteral Obstruction 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SLM6031434 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides essential information and step-by-step procedures for the proper disposal of SLM6031434 hydrochloride, a selective Sphingosine (B13886) Kinase 2 (SphK2) inhibitor.
This compound is utilized in research to investigate the roles of SphK2 in various cellular processes. Adherence to proper disposal protocols is paramount to maintaining a safe laboratory environment and ensuring environmental protection.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be observed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In the event of a spill, the material should be picked up mechanically.[2]
Disposal Procedures
Based on available safety data, the disposal of this compound should be conducted as follows:
For Small Quantities:
Smaller quantities of this compound can be disposed of with household waste.[2] However, it is crucial to consult and comply with all local and institutional regulations, as requirements can vary.
For Large Quantities and Uncleaned Packaging:
Disposal of larger quantities and any uncleaned packaging must be carried out in accordance with official regulations.[2] It is designated as Water Hazard Class 1 (self-assessment), indicating it is slightly hazardous to water.[2] Therefore, it is imperative to prevent undiluted product or large quantities from entering sewers, surface water, or ground water.[2]
General Recommendations:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure proper identification.
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's protocols.
Mechanism of Action: Sphingosine Kinase 2 Inhibition
This compound functions as a selective inhibitor of Sphingosine Kinase 2 (SphK2). SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes.[3] By inhibiting SphK2, this compound blocks the production of S1P, thereby allowing researchers to study the downstream effects and the role of the SphK2/S1P signaling pathway.
Caption: Mechanism of this compound as a SphK2 inhibitor.
Quantitative Data Summary
| Parameter | Value | Source |
| Water Hazard Class | 1 (Slightly hazardous for water) | [2] |
| GHS Hazard Classification | Not classified as hazardous | [1] |
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory setting.
References
Personal protective equipment for handling SLM6031434 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SLM6031434 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₃₀F₃N₅O₂ · HCl |
| Molecular Weight | 490.0 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in Ethanol (approx. 5 mg/ml), DMSO (approx. 20 mg/ml), and Dimethylformamide (DMF) (approx. 20 mg/ml).[1] Sparingly soluble in aqueous buffers.[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥2 years at -20°C[1] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols for handling chemical compounds, especially when comprehensive toxicological data is unavailable.[2] The product information sheet advises that this material should be considered hazardous until more information is known.[1][3] Therefore, the following personal protective equipment is recommended to minimize exposure and ensure user safety.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against splashes and airborne particles.[4]
-
Respiratory Protection : A NIOSH-approved respirator is recommended, particularly when handling the powder outside of a ventilated enclosure, to prevent inhalation of dust particles.[4]
-
Protective Clothing : A laboratory coat must be worn to protect the skin and clothing.[4] Ensure it is fully buttoned.
-
Footwear : Closed-toe shoes should be worn in the laboratory at all times.
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and maintain the integrity of the compound, the following operational steps should be followed:
-
Preparation :
-
Read the Safety Data Sheet (SDS) and this guide thoroughly before starting any work.
-
Ensure a clean and organized workspace.
-
Verify that a chemical spill kit is readily accessible.
-
Prepare all necessary equipment, including a calibrated balance, weighing paper, and appropriate solvent.
-
-
Personal Protective Equipment (PPE) :
-
Don the recommended PPE as outlined in the section above.
-
-
Weighing and Aliquoting :
-
Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.
-
Close the container tightly after use to prevent contamination and exposure to moisture and air.
-
-
Dissolution :
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Solid Waste :
-
Unused solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be collected in a designated waste container.
-
Dispose of the solid waste through a licensed chemical waste disposal service.
-
-
Liquid Waste :
-
Solutions of this compound should be collected in a labeled, sealed, and appropriate waste container. Do not pour chemical waste down the drain.
-
Follow your institution's guidelines for the disposal of non-hazardous chemical waste.[5][6] If unsure, consult your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Containers :
-
Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Once cleaned, deface the label on the container before disposing of it in the regular trash.[5]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
